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  • Product: 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride
  • CAS: 1965309-65-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride

Foreword: The Significance of the Pyrazolopyridine Scaffold The 1H-pyrazolo[3,4-c]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Significance of the Pyrazolopyridine Scaffold

The 1H-pyrazolo[3,4-c]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this structural motif is found in a multitude of biologically active molecules, including kinase inhibitors for oncology, agents targeting neurodegenerative diseases, and novel therapeutics for inflammatory conditions[1][2]. The specific target of this guide, 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, represents a key building block for the elaboration into more complex drug candidates. Its synthesis, therefore, is of significant interest to researchers in the pharmaceutical sciences. This guide provides a detailed, mechanistically-grounded approach to its preparation, drawing from established synthetic strategies for related heterocyclic systems.

Strategic Overview of the Synthesis

The synthesis of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride can be conceptually broken down into three main stages, starting from a substituted pyridine precursor. This retrosynthetic approach allows for a logical progression from commercially available starting materials to the final target compound.

G Target 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride Free_Base 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Target->Free_Base Acidification Halogenated_Intermediate 7-Halo-1H-Pyrazolo[3,4-c]pyridine Free_Base->Halogenated_Intermediate Amination Pyrazolopyridine_Core 1H-Pyrazolo[3,4-c]pyridine Core Halogenated_Intermediate->Pyrazolopyridine_Core Halogenation Pyridine_Precursor Substituted Pyridine Pyrazolopyridine_Core->Pyridine_Precursor Annulation

Caption: Retrosynthetic analysis of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

The forward synthesis will therefore involve:

  • Annulation: Construction of the pyrazolo[3,4-c]pyridine core from a suitable pyridine derivative.

  • Functionalization: Introduction of a halogen at the 7-position to serve as a leaving group.

  • Amination: Displacement of the halogen with an amino group.

  • Salt Formation: Conversion of the resulting amine to its hydrochloride salt for improved stability and solubility.

Part I: Synthesis of the 1H-Pyrazolo[3,4-c]pyridine Core

The construction of the bicyclic pyrazolopyridine system is the foundational stage of this synthesis. A robust and scalable method involves the annulation of a pyrazole ring onto a pre-existing pyridine scaffold.

Step 1: Preparation of 5-Halo-1H-pyrazolo[3,4-c]pyridine

A common and effective route to the 1H-pyrazolo[3,4-c]pyridine core involves the diazotization of an aminopyridine followed by cyclization.[3][4] This approach offers a high-yielding pathway to a halogenated intermediate, which is ideal for subsequent functionalization.

Reaction Scheme:

G cluster_0 Step 1: Diazotization and Cyclization Aminopyridine 2-Amino-4-chloropyridine Intermediate [Diazonium Salt Intermediate] Aminopyridine->Intermediate NaNO2, Ac2O Product 5-Chloro-1H-pyrazolo[3,4-c]pyridine Intermediate->Product Heat (Cyclization)

Caption: Formation of the pyrazolopyridine core via diazotization-cyclization.

Experimental Protocol:

  • Materials: 2-Amino-4-chloropyridine, Sodium Nitrite (NaNO₂), Acetic Anhydride (Ac₂O), 1,2-Dichloroethane (DCE).

  • Procedure:

    • To a stirred suspension of 2-Amino-4-chloropyridine in 1,2-dichloroethane, acetic anhydride is added at room temperature.

    • Sodium nitrite is then added portion-wise, maintaining the temperature.

    • The reaction mixture is subsequently heated to 90 °C for approximately 20 hours.

    • After cooling, the reaction is quenched, and the resulting acetylated intermediate is deacetylated using a solution of sodium methoxide in methanol.

    • The crude product, 5-chloro-1H-pyrazolo[3,4-c]pyridine, is then isolated and purified.[4]

Mechanistic Insights:

The reaction proceeds through the in-situ formation of a diazonium salt from the 2-aminopyridine. The acetic anhydride serves both as a solvent and a promoter for the diazotization. Subsequent heating induces an intramolecular cyclization, leading to the formation of the pyrazole ring fused to the pyridine core. The final deacetylation step unmasks the pyrazole NH group.

Part II: Selective Amination at the 7-Position

With the halogenated pyrazolopyridine core in hand, the next critical step is the introduction of the amine functionality. This is typically achieved through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction.

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, particularly for heteroaromatic systems.[5][6] This palladium-catalyzed reaction allows for the coupling of an amine source with the halo-pyrazolopyridine intermediate under relatively mild conditions.

Reaction Scheme:

G cluster_0 Step 2: Buchwald-Hartwig Amination Starting_Material 5-Chloro-1H-pyrazolo[3,4-c]pyridine Product 1H-Pyrazolo[3,4-c]pyridin-5-ylamine Starting_Material->Product Amine Source, Pd Catalyst, Ligand, Base

Caption: Introduction of the amino group via Buchwald-Hartwig amination.

Experimental Protocol:

  • Materials: 5-Chloro-1H-pyrazolo[3,4-c]pyridine, an appropriate amine source (e.g., ammonia or a protected amine), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Procedure:

    • The 5-chloro-1H-pyrazolo[3,4-c]pyridine, amine source, palladium catalyst, ligand, and base are combined in an inert solvent (e.g., dioxane or toluene) in a sealed reaction vessel.

    • The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period, with the reaction progress monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the product is isolated and purified by column chromatography.[4]

Causality in Experimental Choices:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is crucial for the efficiency of the amination. Bulky, electron-rich ligands like Xantphos are often employed to facilitate the reductive elimination step of the catalytic cycle.

  • Base: A non-nucleophilic base such as cesium carbonate is used to deprotonate the amine and facilitate the catalytic cycle without competing in the substitution reaction.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is essential for reproducible results.

Alternative: Nucleophilic Aromatic Substitution (SNAr)

For highly activated heteroaryl chlorides, a direct nucleophilic aromatic substitution with an amine source can be a viable, metal-free alternative.[5][7] The electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring activates the chloro-substituent towards nucleophilic attack. This approach often requires more forcing conditions (higher temperatures and pressures) but avoids the cost and potential product contamination associated with palladium catalysis.

Part III: Final Salt Formation

The final step in the synthesis is the conversion of the free base, 1H-pyrazolo[3,4-c]pyridin-7-ylamine, into its hydrochloride salt. This is a standard procedure to enhance the compound's stability, crystallinity, and aqueous solubility, which are desirable properties for pharmaceutical applications.

Step 3: Hydrochloride Salt Formation

Experimental Protocol:

  • Materials: 1H-Pyrazolo[3,4-c]pyridin-7-ylamine, Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol).

  • Procedure:

    • The purified 1H-pyrazolo[3,4-c]pyridin-7-ylamine is dissolved in a suitable organic solvent (e.g., methanol or ethanol).

    • A solution of hydrochloric acid in an organic solvent is added dropwise to the stirred solution of the amine at room temperature or below.

    • The hydrochloride salt typically precipitates out of the solution.

    • The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
12-Amino-4-chloropyridine5-Chloro-1H-pyrazolo[3,4-c]pyridineNaNO₂, Ac₂O, NaOMe80-90[4]
25-Chloro-1H-pyrazolo[3,4-c]pyridine1H-Pyrazolo[3,4-c]pyridin-5-ylaminePd catalyst, ligand, base, amine source60-85[4]
31H-Pyrazolo[3,4-c]pyridin-5-ylamine1H-Pyrazolo[3,4-c]pyridin-5-ylamine HClHCl>95

Conclusion and Future Perspectives

The synthesis of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride is a multi-step process that relies on established and robust synthetic methodologies. The key to a successful synthesis lies in the careful execution of the pyrazole ring formation and the subsequent amination reaction. The choice between a palladium-catalyzed approach and a classical SNAr for the amination step will depend on the specific substrate, desired scale, and economic considerations. This guide provides a solid foundation for researchers to produce this valuable building block and further explore the chemical space of pyrazolopyridine derivatives in the quest for novel therapeutics.

References

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

  • Preparation method of 1H-pyrazolo[3,4-b]pyridine compound. Google Patents.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. ACS Publications. Available at: [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. National Center for Biotechnology Information. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

"1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride chemical properties"

1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride: A Comprehensive Technical Guide on Chemical Properties and Kinase Inhibitor Applications Executive Summary In the landscape of targeted oncology and immunology, purine i...

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Author: BenchChem Technical Support Team. Date: April 2026

1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride: A Comprehensive Technical Guide on Chemical Properties and Kinase Inhibitor Applications

Executive Summary

In the landscape of targeted oncology and immunology, purine isosteres represent a cornerstone of small-molecule kinase inhibitor design. Among these, the 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged pharmacophore. Specifically, 1H-pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride serves as a highly versatile, ATP-competitive hinge-binding building block. This whitepaper provides an in-depth analysis of its physicochemical properties, structural biology rationale, synthetic methodologies, and self-validating assay protocols, designed for drug development professionals seeking to leverage this scaffold in lead optimization.

Chemical Identity and Physicochemical Properties

The compound is an azaindazole derivative characterized by a fused bicyclic system containing a pyrazole and a pyridine ring. The placement of the nitrogen atoms (N1, N2 in the pyrazole; N6 in the pyridine) and the exocyclic amine at the 7-position creates a highly specific electronic distribution and hydrogen-bonding profile [1, 2]. The hydrochloride salt form is specifically utilized in drug discovery to overcome the inherent lipophilicity and oxidative susceptibility of the free base.

Table 1: Core Physicochemical Parameters

PropertyValue / Description
IUPAC Name 1H-Pyrazolo[3,4-c]pyridin-7-amine hydrochloride
CAS Number 1965309-65-2 (HCl Salt) / 518038-78-3 (Free Base) [5]
Molecular Formula C₆H₇ClN₄ (C₆H₆N₄ · HCl)
Molecular Weight 170.60 g/mol
Topological Polar Surface Area (TPSA) ~74.9 Ų (Free base)
Hydrogen Bond Donors / Acceptors 2 / 3
Solubility Profile High solubility in DMSO, Methanol, and Aqueous Buffers (pH < 6.0)

Mechanistic Causality: The Scaffold in Kinase Inhibition

The transition from endogenous purines to pyrazolopyridines via "scaffold hopping" is a deliberate strategy to enhance kinase selectivity and metabolic stability [2]. The 1H-pyrazolo[3,4-c]pyridin-7-ylamine core is not merely a structural spacer; it actively dictates the binding thermodynamics within the kinase orthosteric pocket.

Structural Biology Rationale: When targeting kinases such as Hematopoietic Progenitor Kinase 1 (HPK1) or Glycogen Synthase Kinase 3 (GSK3), the 1H-pyrazolo[3,4-c]pyridine core acts as an ATP-competitive inhibitor [3, 4]. The causality behind its high affinity lies in its interaction with the kinase "hinge region"—the segment connecting the N-terminal and C-terminal lobes of the kinase domain.

  • The N1-H and N2 atoms of the pyrazole ring act as a bidentate hydrogen-bond donor/acceptor pair, mimicking the N1 and N6-amino interactions of the adenine ring in ATP.

  • The 7-amino group and the pyridine nitrogen (N6) provide an extended hydrogen-bonding network. For instance, in HPK1, the pyridine nitrogen engages in a critical water-bridged hydrogen bond with Asp155, an interaction that makes the [3,4-c] isomer significantly more potent than its [3,4-b] or [4,3-b] counterparts [3].

HingeBinding Core 1H-Pyrazolo[3,4-c]pyridin- 7-ylamine Core Hinge Kinase Hinge Region (e.g., Asp155, Leu23) Core->Hinge H-Bonding & Hydrophobic Contacts Inhibition ATP-Competitive Inhibition Hinge->Inhibition Displacement of ATP

Diagram 1: Mechanistic pathway of ATP-competitive kinase inhibition via hinge-region binding.

Synthetic Methodology & Validation

The synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride requires precise control over regioselectivity. The following protocol outlines a robust, scalable pathway, explaining the chemical causality behind each step.

Step-by-Step Protocol:

  • Hydrazine-Mediated Cyclization: The synthesis typically begins with a 4-halo-pyridine-3-carboxaldehyde or a 2-chloro-3-nitropyridine derivative. Treatment with hydrazine hydrate (NH₂NH₂) under reflux induces a nucleophilic aromatic substitution (SₙAr) followed by intramolecular condensation. Causality: Hydrazine acts as a bis-nucleophile, efficiently closing the pyrazole ring to establish the bicyclic core.

  • Amination / Reduction: If starting from a nitro-precursor, catalytic hydrogenation (Pd/C, H₂) is employed to reduce the nitro group to the 7-amine. If starting from a 7-halo intermediate, a Buchwald-Hartwig cross-coupling using an ammonia surrogate (e.g., diphenylmethanimine) followed by acidic cleavage is used.

  • Hydrochloride Salt Precipitation: The free base is dissolved in anhydrous diethyl ether or dichloromethane. A solution of 4M HCl in dioxane is added dropwise at 0°C. Causality: The free exocyclic amine is susceptible to ambient oxidation. Converting it to the hydrochloride salt instantly precipitates the product, driving the reaction to completion, purging organic impurities, and yielding a highly stable, water-soluble powder ideal for biological assays.

SynthWorkflow SM Halogenated Pyridine Precursor (e.g., 2-chloro-3-nitropyridine) Cyclization Hydrazine Cyclization (Pyrazole Ring Formation) SM->Cyclization NH2NH2, Heat Amination Reduction / Amination (7-NH2 Installation) Cyclization->Amination Pd/C, H2 or NH3 Salt HCl Salt Precipitation (Enhances Solubility/Stability) Amination->Salt HCl in Dioxane/Ether

Diagram 2: Step-by-step synthetic workflow for 1H-pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

In Vitro Kinase Assay Protocol (Self-Validating System)

To ensure trustworthy and reproducible IC₅₀ determinations, the biochemical evaluation of compounds derived from this scaffold must utilize a self-validating assay architecture. The following protocol utilizes a luminescence-based ADP detection method (e.g., ADP-Glo).

Experimental Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. Causality: DTT is critical to maintain the active-site cysteine residues of the kinase in a reduced state, preventing artifactual loss of enzyme activity.

  • Compound Dilution & Control Setup: Serially dilute the inhibitor in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

    • Self-Validation: Include a positive control (DMSO only, 100% kinase activity) and a negative control (no enzyme or 10 µM Staurosporine, 0% activity) to establish the assay's dynamic range and calculate the Z'-factor.

  • Enzyme Pre-Incubation: Add the target kinase (e.g., HPK1 or GSK3β) to the compound wells and incubate for 15 minutes at room temperature. Causality: Pyrazolopyridines often exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the hinge region before the addition of competing ATP.

  • Reaction Initiation: Add the specific peptide substrate and ATP (at its predetermined Kₘ value) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the ADP detection reagent to terminate the kinase reaction and deplete unconsumed ATP. Read the luminescence signal, which is directly proportional to the ADP produced (and thus, kinase activity).

AssayWorkflow Prep Compound Dilution (DMSO to Aqueous Buffer) Incubate Enzyme Pre-incubation (Allows Equilibrium) Prep->Incubate Add Kinase React ATP/Substrate Addition (Reaction Initiation) Incubate->React 15 min, RT Detect Luminescence Detection (e.g., ADP-Glo) React->Detect Kinase Activity

Diagram 3: Self-validating in vitro kinase assay workflow for evaluating IC50 values.

Quantitative Structure-Activity Relationship (QSAR) Insights

The 7-amino substitution on the 1H-pyrazolo[3,4-c]pyridine core drastically alters the target profile compared to unsubstituted or differently isomerized analogs. Table 2 summarizes comparative data demonstrating the superiority of this specific scaffold in recent drug discovery campaigns.

Table 2: Comparative Kinase Inhibition Data for Pyrazolopyridine Isomers

Scaffold / DerivativeTarget KinaseIC₅₀ / Kᵢ ValueMechanistic InsightReference
1H-pyrazolo[3,4-c]pyridine core HPK1IC₅₀ = 144 nMOptimal water-bridged H-bond with Asp155.[3]
1H-pyrazolo[4,3-b]pyridine coreHPK1IC₅₀ > 500 nMLacks the precise geometry for Asp155 interaction.[3]
7-amino-1H-pyrazolo[3,4-c]pyridines GSK3α/βPotent InhibitionN1-H and absence of bulky 7-substituent drives selectivity.[4]
1H-pyrazolo[3,4-b]pyridine coreFGFRHighly PotentRequires specific perpendicular phenyl substitutions.[2]

Conclusion

The 1H-pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride building block is a highly validated, synthetically accessible core for modern kinase inhibitor discovery. By understanding the structural causality of its nitrogen placement and leveraging the stability of its hydrochloride salt, medicinal chemists can effectively utilize this purine isostere to design highly selective, ATP-competitive therapeutics targeting complex signaling cascades like HPK1 and GSK3.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (NIH - PMC). Available at: [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. National Institutes of Health (NIH - PMC). Available at: [Link]

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. J-Stage. Available at:[Link]

Foundational

1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride: Mechanism of Action, Structural Pharmacology, and Experimental Validation

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the utilization of "privileged scaffolds"—molecular cores that inherently possess the geometric and electronic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the utilization of "privileged scaffolds"—molecular cores that inherently possess the geometric and electronic properties required to bind the highly conserved kinase hinge region. 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride (CAS: 1965309-65-2) represents a premier example of such a scaffold[1]. Functioning as a potent adenine bioisostere, this bicyclic heteroaromatic system is extensively utilized in the design of targeted therapeutics for oncology and immunology, specifically targeting kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), Insulin-like Growth Factor 1 Receptor (IGF-1R), and Fibroblast Growth Factor Receptors (FGFR)[2][3].

This technical guide dissects the mechanism of action of the 1H-pyrazolo[3,4-c]pyridin-7-ylamine core, elucidates its structural pharmacology, and provides field-proven methodologies for validating its target engagement.

Structural Basis of the Mechanism of Action

The primary mechanism of action for 1H-pyrazolo[3,4-c]pyridin-7-ylamine derivatives is competitive inhibition at the ATP-binding pocket of protein kinases. The structural genius of this scaffold lies in its precise arrangement of nitrogen heteroatoms, which establishes a robust hydrogen-bonding network with the peptide backbone of the kinase hinge region[1][4].

The Hinge-Binding Pharmacophore

When the 1H-pyrazolo[3,4-c]pyridin-7-ylamine core occupies the ATP pocket, it displaces endogenous ATP through the following causal interactions:

  • Pyrazole N1/N2 : Acts as a bidentate hydrogen bond donor/acceptor pair. The N1-H donates a hydrogen bond to a backbone carbonyl, while the N2 lone pair accepts a hydrogen bond from a backbone amide NH.

  • Pyridine N6 : Serves as an additional hydrogen bond acceptor, often interacting with water-bridged networks deep within the pocket (e.g., interacting with Asp155 in HPK1)[3].

  • 7-ylamine Substitution : This is the critical differentiator of this specific molecule. The exocyclic amine at the 7-position acts as a crucial hydrogen bond donor to the hinge region backbone carbonyl. This interaction mimics the N6-amine of adenine, significantly increasing the residence time and binding affinity (lower Ki​ ) compared to des-amino analogs[2].

BindingMechanism Scaffold 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Pyrazolo Pyrazole N1/N2 (H-Bond Donor/Acceptor) Scaffold->Pyrazolo Pyridine Pyridine N6 (H-Bond Acceptor) Scaffold->Pyridine Amine 7-Amino Group (H-Bond Donor) Scaffold->Amine Hydrophobic Hydrophobic Pocket I/II Scaffold->Hydrophobic Core & Substituents Hinge Kinase Hinge Region (ATP Pocket) Pyrazolo->Hinge Binds backbone C=O & NH Pyridine->Hinge Water-bridged H-bond Amine->Hinge Binds backbone C=O

Fig 1: Logical binding interactions of the pyrazolopyridine scaffold within the ATP pocket.

Primary Target Pathways & Signaling Cascades

While the core can be functionalized to target various kinases, its most prominent mechanistic applications are found in the inhibition of HPK1 (MAP4K1) and IGF-1R .

HPK1 Inhibition in Immuno-Oncology

HPK1 is a negative regulator of T-cell receptor (TCR) activation. Upon TCR engagement, HPK1 phosphorylates SLP76, leading to its ubiquitination and degradation, thereby dampening the immune response. 1H-pyrazolo[3,4-c]pyridin-7-ylamine derivatives competitively bind to the HPK1 kinase domain, preventing SLP76 phosphorylation. This mechanism restores T-cell proliferation and enhances anti-tumor immunity in the tumor microenvironment[3].

IGF-1R / RTK Inhibition

In hyperproliferative diseases, the over-expression of IGF-1R drives oncogenesis via the PI3K/AKT and MAPK/ERK pathways. The pyrazolopyridine scaffold binds to the inactive conformation of the IGF-1R tyrosine kinase domain, preventing receptor autophosphorylation and the subsequent recruitment of IRS-1 and Shc substrates, thereby inducing apoptosis in tumorigenic cells[2].

SignalingPathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP76 Phosphorylation HPK1->SLP76 Phosphorylates Degradation SLP76 Degradation (Immune Suppression) SLP76->Degradation Leads to Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->HPK1 Competitively Inhibits Activation T-Cell Activation & Proliferation Inhibitor->Activation Restores Immunity

Fig 2: Mechanism of HPK1 inhibition by pyrazolopyridine derivatives restoring T-cell activation.

Quantitative Structure-Activity Relationship (SAR)

The orientation of the nitrogen atoms in the pyrazolopyridine core drastically affects kinase selectivity. The [3,4-c] isomer, combined with the 7-amino substitution, consistently demonstrates superior potency for specific targets compared to its [3,4-b] or [4,3-c] counterparts due to optimal alignment with the hinge region's hydrogen bond donors/acceptors[1][3][5].

Scaffold CorePrimary Kinase TargetsAverage IC50​ Range (Optimized)Key Hinge Interaction Advantage
1H-Pyrazolo[3,4-c]pyridin-7-ylamine HPK1, IGF-1R, GSK3< 1.0 nM - 15 nM Tridentate H-bonding; optimal water-bridge via N6.
1H-Pyrazolo[3,4-b]pyridineFGFR, TBK1, CDK0.2 nM - 50 nMBidentate H-bonding; N-7 substitution causes activity loss.
1H-Pyrazolo[4,3-c]pyridineERK/MAPK, PtpB10 nM - 100 nMAltered vector limits deep pocket penetration.

Experimental Methodologies for Mechanistic Validation

To rigorously validate the mechanism of action of a synthesized 1H-pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride derivative, researchers must establish both biochemical potency and cellular target engagement. The following self-validating protocols are industry standards.

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the direct competitive inhibition of the kinase by the compound. This assay relies on the transfer of energy from a Europium (Eu)-labeled antibody to a highly fluorescent acceptor when the antibody binds to the phosphorylated substrate.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the 1H-pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride derivative in 100% DMSO, creating a 10-point 3-fold serial dilution series.

  • Enzyme-Inhibitor Pre-incubation : In a 384-well low-volume plate, add 5 µL of the target kinase (e.g., recombinant human HPK1) diluted in Kinase Buffer. Add 100 nL of the compound dilution series. Causality Note: Pre-incubation (15-30 mins at RT) is critical for ATP-competitive inhibitors to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation : Add 5 µL of a master mix containing ATP (at the predetermined Km​ for the specific kinase) and the specific peptide substrate (e.g., ULight-labeled peptide).

  • Incubation : Seal the plate and incubate at 25°C for 60 minutes.

  • Termination and Detection : Stop the reaction by adding 10 µL of Stop Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the Eu-labeled anti-phospho-substrate antibody.

  • Readout : Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC50​ using the 665/615 nm emission ratio.

TRFRET Step1 1. Compound Incubation (Kinase + Inhibitor) Step2 2. ATP & Substrate Addition (Initiate Reaction) Step1->Step2 Step3 3. Antibody Binding (Eu-labeled Anti-pSubstrate) Step2->Step3 Step4 4. TR-FRET Readout (665nm/615nm Ratio) Step3->Step4

Fig 3: Step-by-step workflow of the TR-FRET Kinase Assay for biochemical validation.

Protocol B: Cellular Target Engagement via NanoBRET

To prove that the mechanism of action holds true in a physiological environment (confirming cell permeability and intracellular ATP competition), a NanoBRET Target Engagement assay is employed.

Step-by-Step Methodology:

  • Transfection : Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-HPK1).

  • Plating : 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM. Plate cells into a 96-well white plate at 2×104 cells/well.

  • Tracer Addition : Add a cell-permeable fluorescent NanoBRET tracer (an ATP-competitive probe known to bind the target kinase) at an optimized concentration (usually Kd​ tracer).

  • Compound Treatment : Add the 1H-pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride derivative at varying concentrations. System Validation: Include a DMSO-only well (positive control for tracer binding) and an untransfected cell well (background control).

  • Equilibration : Incubate the cells for 2 hours at 37°C, 5% CO2​ . This allows the inhibitor to competitively displace the fluorescent tracer from the NanoLuc-kinase fusion protein inside the living cell.

  • Detection : Add NanoBRET Nano-Glo® Substrate. Read the donor emission (460 nm) and acceptor emission (618 nm). A decrease in the BRET ratio (618/460) directly correlates with the intracellular displacement of the tracer by the pyrazolopyridine inhibitor, confirming the intracellular mechanism of action.

References

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy National Center for Biotechnology Information (PMC) URL:[Link][1]

  • US7534797B2 - 6,6-Bicyclic ring substituted heterobicyclic protein kinase inhibitors Google Patents URL:[2]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines ResearchGate URL:[Link][4]

Sources

Exploratory

Introduction: The Prominence of the Pyrazolopyridine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of the 1H-Pyrazolo[3,4-c]pyridine Scaffold The landscape of modern drug discovery is continually in search of "privileged scaffolds"—core molecular structures that a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of the 1H-Pyrazolo[3,4-c]pyridine Scaffold

The landscape of modern drug discovery is continually in search of "privileged scaffolds"—core molecular structures that are capable of binding to multiple, diverse biological targets through strategic modification. The pyrazolopyridines represent one such class of privileged heterocyclic compounds. Their structure, a fusion of pyrazole and pyridine rings, bears a notable resemblance to the endogenous purine bases, adenine and guanine. This structural mimicry allows them to interact with a wide array of biological macromolecules, making them a fertile ground for the development of novel therapeutics.

There are several isomers of pyrazolopyridine, including the [3,4-b], [4,3-c], and [3,4-d] congeners, each with a unique profile of biological activity.[1] This guide focuses specifically on the 1H-Pyrazolo[3,4-c]pyridine core, a less explored but highly promising scaffold. While direct data on the specific salt, 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, is limited, an in-depth analysis of the parent scaffold and its derivatives provides a robust framework for understanding its potential biological activities and guiding future research.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will delve into the synthesis, known mechanisms of action, potential therapeutic applications, and practical experimental protocols related to the 1H-Pyrazolo[3,4-c]pyridine scaffold.

Core Biological Activities and Mechanisms of Action

The 1H-Pyrazolo[3,4-c]pyridine scaffold has been successfully exploited to develop potent and selective modulators of key biological targets. The following sections detail the most significant, validated activities.

GPR119 Agonism: A Novel Approach for Type 2 Diabetes Mellitus

Derivatives of 1H-pyrazolo[3,4-c]pyridine have emerged as a novel structural class of potent agonists for the G-protein coupled receptor 119 (GPR119).[2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a key regulator of glucose homeostasis.

Mechanism of Action: Upon binding of a 1H-pyrazolo[3,4-c]pyridine agonist, GPR119 couples with the Gαs protein, leading to the activation of adenylyl cyclase. This, in turn, elevates intracellular levels of cyclic AMP (cAMP). The consequences of this signaling cascade are twofold:

  • In Pancreatic β-cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS).

  • In Intestinal L-cells: Elevated cAMP promotes the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1), which further potentiates insulin release and promotes satiety.

This dual mechanism makes GPR119 agonists an attractive therapeutic strategy for type 2 diabetes. Compound 24 from a 2016 study by Taisho Pharmaceutical serves as a prime example, demonstrating single-digit nanomolar potency as a GPR119 agonist.[2]

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 1H-Pyrazolo[3,4-c]pyridine Agonist GPR119 GPR119 Receptor Compound->GPR119 Binds AC Adenylyl Cyclase (AC) GPR119->AC Activates (via Gαs) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response: • Insulin Secretion (β-cell) • GLP-1 Release (L-cell) PKA->Response Leads to

Caption: GPR119 Agonist Signaling Pathway.

Soluble Guanylyl Cyclase (sGC) Stimulation: A Target for Vasoprotective and Anti-inflammatory Effects

A distinct set of derivatives, specifically 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones , have been identified as novel, heme-dependent stimulators of soluble guanylyl cyclase (sGC).[3] sGC is the primary receptor for nitric oxide (NO), a critical signaling molecule in the cardiovascular system.

Mechanism of Action: sGC stimulators, unlike sGC activators, require the presence of the reduced heme moiety within the sGC enzyme to function. They work synergistically with endogenous NO. By binding to a specific allosteric site on the sGC enzyme, these pyrazolopyridinone compounds sensitize it to low levels of NO, leading to a significant amplification of the catalytic conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3]

Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in:

  • Vasodilation: Relaxation of vascular smooth muscle cells, leading to lower blood pressure and increased blood flow.

  • Anti-inflammatory Effects: Inhibition of platelet aggregation and reduction of inflammatory processes in the vascular endothelium.

This mechanism suggests a therapeutic potential for these compounds in cardiovascular diseases such as hypertension and atherosclerosis.

sGC_Stimulation cluster_cell Vascular Smooth Muscle Cell Compound 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one (sGC Stimulator) sGC Soluble Guanylyl Cyclase (sGC) Compound->sGC Binds & Sensitizes NO Nitric Oxide (NO) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Response: • Muscle Relaxation • Vasodilation PKG->Response Leads to

Caption: Mechanism of sGC Stimulators.

Inferred Biological Potential: Lessons from Related Scaffolds

The broader pyrazolopyridine family is a rich source of kinase inhibitors and antimicrobial agents. While these activities have not yet been explicitly demonstrated for the [3,4-c] isomer, the established success of its relatives provides a strong rationale for future investigation.

Potential as Kinase Inhibitors for Oncology

Numerous derivatives of the related 1H-pyrazolo[3,4-d]pyrimidine and 1H-pyrazolo[3,4-b]pyridine scaffolds are potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[1][4][5] Examples include inhibitors of:

  • Epidermal Growth Factor Receptor (EGFR): For non-small cell lung cancer.[4][5]

  • Bruton's Tyrosine Kinase (BTK): For B-cell malignancies.[6]

  • Cyclin-Dependent Kinases (CDKs): For cell cycle dysregulation in various cancers.[1]

  • TANK-Binding Kinase 1 (TBK1): A target in immunology and oncology.[7]

The core scaffold acts as an ATP-competitive inhibitor by mimicking the adenine portion of ATP, occupying the kinase's active site and preventing phosphorylation of downstream substrates. Given this precedent, the 1H-Pyrazolo[3,4-c]pyridine core represents a promising starting point for designing novel kinase inhibitors.

Kinase_Inhibition_Workflow Start Start: 1H-Pyrazolo[3,4-c]pyridine Scaffold Docking In Silico Screening (Molecular Docking against Kinase Library) Start->Docking Synthesis Chemical Synthesis of Hit Derivatives Docking->Synthesis Assay In Vitro Kinase Inhibition Assay (IC50) Synthesis->Assay CellAssay Cell-Based Proliferation Assay (GI50) Assay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR Optimization Lead Optimization SAR->Optimization Iterative Cycles End Preclinical Candidate SAR->End Meets Criteria Optimization->Synthesis

Caption: Drug Discovery Workflow for Kinase Inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data for representative compounds based on the 1H-pyrazolo[3,4-c]pyridine and related scaffolds, illustrating their potency across different biological targets.

Compound Class/DerivativeTargetActivity TypePotency (IC₅₀ / EC₅₀)Source
1H-Pyrazolo[3,4-c]pyridine Deriv. GPR119AgonistSingle-digit nM[2]
1H-Pyrazolo[3,4-c]pyridin-7(6H)-one sGCStimulatorPotent cGMP induction[3]
1H-Pyrazolo[3,4-d]pyrimidine Deriv. (12b) EGFR (wild type)InhibitorIC₅₀ = 0.016 µM[4][5]
1H-Pyrazolo[3,4-d]pyrimidine Deriv. (12b) EGFR (T790M mutant)InhibitorIC₅₀ = 0.236 µM[4][5]
1H-Pyrazolo[3,4-d]pyrimidine Deriv. (6b) BTKInhibitorIC₅₀ = 1.2 nM[6]
1H-Pyrazolo[3,4-b]pyridine Deriv. (15i) TBK1InhibitorIC₅₀ = 8.5 nM[7]

Experimental Protocols

For researchers aiming to validate the biological activity of novel 1H-Pyrazolo[3,4-c]pyridine derivatives, the following protocols provide a standardized methodology.

Protocol 1: In Vitro GPR119 Agonist Activity Assay (cAMP Measurement)

Objective: To determine the potency (EC₅₀) of a test compound in activating the GPR119 receptor.

Methodology:

  • Cell Culture: Use a stable cell line overexpressing human GPR119 (e.g., HEK293-hGPR119). Culture cells to ~80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells into a 384-well white assay plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride) in assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX, a phosphodiesterase inhibitor).

  • Assay Procedure: a. Remove culture media from the cells. b. Add 20 µL of the diluted compound to each well. Include wells for a known GPR119 agonist (positive control) and vehicle (negative control). c. Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: a. Add cAMP detection reagents according to the manufacturer's instructions (e.g., using a HTRF, FRET, or luminescence-based cAMP kit). b. Incubate for the recommended time (typically 60 minutes) at room temperature.

  • Data Acquisition: Read the plate using a plate reader compatible with the detection chemistry.

  • Data Analysis: Convert the raw data to cAMP concentrations. Plot the concentration-response curve using a non-linear regression model (log(agonist) vs. response) to determine the EC₅₀ value.

Protocol 2: In Vitro sGC Stimulator Activity Assay (cGMP Measurement)

Objective: To assess the ability of a test compound to stimulate sGC activity.

Methodology:

  • Enzyme/Cell Preparation: Use either purified recombinant sGC enzyme or a suitable cell line known to express sGC (e.g., A7r5 vascular smooth muscle cells).

  • Reaction Mixture: Prepare a reaction buffer containing GTP (the substrate), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and the purified sGC enzyme or cell lysate.

  • Compound Addition: a. Add the test compound over a range of concentrations to the reaction mixture. b. Include a condition with a known NO donor (e.g., SNP) to assess synergistic activity. c. Include a vehicle control.

  • Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping agent (e.g., EDTA or by heat inactivation).

  • cGMP Detection: Quantify the amount of cGMP produced using a commercially available ELISA or TR-FRET assay kit.

  • Data Analysis: Plot the cGMP concentration against the test compound concentration. Determine the fold-increase in cGMP production relative to the vehicle control.

Conclusion and Future Outlook

The 1H-Pyrazolo[3,4-c]pyridine scaffold, while less prominent than its isomers, holds significant and diverse therapeutic potential. Its demonstrated utility in creating potent GPR119 agonists and sGC stimulators validates its status as a privileged structure in medicinal chemistry. The strong performance of related pyrazolopyridine isomers as kinase inhibitors further suggests that the [3,4-c] core is a highly promising, yet underexplored, platform for the development of next-generation oncology drugs.

Future research should focus on:

  • Scaffold Elaboration: Leveraging known synthetic methodologies to create diverse libraries of 1H-Pyrazolo[3,4-c]pyridine derivatives for high-throughput screening.[8]

  • Target Expansion: Screening these libraries against a broader range of biological targets, particularly protein kinases and microbial enzymes.

  • Structural Biology: Obtaining co-crystal structures of lead compounds with their target proteins to guide rational, structure-based drug design and optimization.

The hydrochloride salt of 7-amino derivatives represents a chemically stable and soluble starting point for these investigations. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge required to unlock the full therapeutic potential of this versatile and promising chemical scaffold.

References

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online.
  • Identification of new multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones as soluble guanylyl cyclase (sGC) stimulators with vasoprotective and anti-inflammatory activities. PubMed.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC.
  • Preparation method of 1H-pyrazolo[3,4-b]pyridine compound. Google Patents.

Sources

Foundational

A Comprehensive Technical Guide to 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride Structural Analogs in Drug Discovery

Executive Summary: The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purine and its ability to form critical hydrogen bond interactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purine and its ability to form critical hydrogen bond interactions with the hinge region of protein kinases. This guide provides an in-depth exploration of structural analogs derived from the 1H-Pyrazolo[3,4-c]pyridin-7-ylamine core. It details synthetic strategies for generating chemical diversity, outlines robust protocols for biological characterization, and discusses structure-activity relationships (SAR) with a focus on developing potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.

The 1H-Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-pyrazolo[3,4-c]pyridine core is a heterocyclic aromatic system that has garnered significant attention in drug discovery. Its structural resemblance to purine bases like adenine allows it to function as a "hinge-binder," a critical interaction for ATP-competitive kinase inhibitors.[1] This scaffold provides a rigid framework with multiple vectors for chemical modification, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2][3]

Chemical Features and Significance

The key structural feature is the fusion of a pyrazole and a pyridine ring. The nitrogen atoms within this fused system are strategically positioned to act as both hydrogen bond donors and acceptors. Specifically, the pyrazole N-H and the pyridine nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[4][5] This foundational binding mode anchors the molecule in the active site, allowing substituents at other positions to explore and interact with adjacent pockets, thereby driving potency and selectivity.[6][7]

Therapeutic Landscape

Derivatives of pyrazolopyridine have been investigated across a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[8][9] Their primary utility has been in the development of protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] Analogs of the 1H-pyrazolo[3,4-c]pyridine scaffold have shown potent inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[1][7][11]

Synthetic Strategies for Analog Generation

The generation of a library of structural analogs is fundamental to any drug discovery campaign. For the 1H-pyrazolo[3,4-c]pyridine core, several synthetic routes have been established to allow for diversification at multiple positions.

Core Scaffold Synthesis and Diversification

A common approach involves the construction of the fused bicyclic system from substituted pyridine precursors.[12] Once the core is assembled, modern cross-coupling reactions are employed to introduce a variety of substituents. Key diversification points include:

  • N-1 and N-2 of the Pyrazole: Alkylation or arylation at these positions can modulate solubility and explore interactions within the ATP binding site.[3]

  • C-3 Position: Substitution at this vector often points towards the solvent-exposed region, providing an opportunity to enhance pharmacokinetic properties.[2]

  • C-5 and C-7 Positions: These positions are critical for establishing selectivity and potency. For instance, C-7 amination provides the key amine group, while modifications at C-5 can target specific sub-pockets of the kinase.[2][3]

Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are instrumental in achieving this diversification with high efficiency and broad substrate scope.[2]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and diversification of the 1H-pyrazolo[3,4-c]pyridine scaffold.

G cluster_0 Core Synthesis cluster_1 Diversification Reactions Start Substituted Pyridine Precursor RingClosure Pyrazole Ring Annulation Start->RingClosure Core 1H-Pyrazolo[3,4-c]pyridine Core RingClosure->Core N_Alkylation N-1/N-2 Alkylation Core->N_Alkylation C3_Coupling C-3 Suzuki Coupling Core->C3_Coupling C5_Amination C-5 Buchwald-Hartwig Amination Core->C5_Amination C7_Functionalization C-7 Functionalization Core->C7_Functionalization Analogs Diverse Analog Library N_Alkylation->Analogs C3_Coupling->Analogs C5_Amination->Analogs C7_Functionalization->Analogs

Caption: General workflow for analog synthesis.

Protocol: Synthesis of a Representative C-5 Substituted Analog

This protocol describes a representative synthesis utilizing a Buchwald-Hartwig amination reaction.

Reaction: Synthesis of N-Aryl-1H-pyrazolo[3,4-c]pyridin-7-amine analog.

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-c]pyridin-7-amine

  • Aryl amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 5-bromo-1H-pyrazolo[3,4-c]pyridin-7-amine (1.0 eq), the desired aryl amine (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl analog.

Biological Characterization of Analogs

A systematic evaluation of biological activity is crucial to identify promising lead compounds. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo models.

Primary Target Engagement: In Vitro Kinase Inhibition

The initial assessment of a compound's potency is often performed using a biochemical assay that measures the inhibition of the target kinase's catalytic activity.[13] Luminescence-based assays, such as Kinase-Glo®, are widely used for their high-throughput capability and sensitivity.[14][15] These assays measure the amount of ATP remaining in solution after the kinase reaction; a lower signal indicates higher kinase activity and thus weaker inhibition.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP at or near the Kₘ concentration for the kinase[10]

  • Test compounds (serially diluted)

  • Kinase-Glo® Luminescence Assay Kit

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction buffer containing the kinase and its substrate.

  • Add 25 µL of the kinase/substrate solution to each well of the plate.

  • Add 1 µL of serially diluted test compound (or DMSO for control) to the wells.

  • Initiate the reaction by adding 25 µL of ATP solution.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values by fitting the data to a dose-response curve.

Cellular Activity and On-Target Effects

While biochemical assays measure direct enzyme inhibition, cell-based assays are critical to confirm that a compound can enter cells and engage its target in a physiological context.[16]

Cell proliferation assays, such as the XTT or MTT assay, measure the metabolic activity of cells as an indicator of cell viability.[17][18][19] A reduction in metabolic activity in cancer cells treated with a kinase inhibitor suggests an anti-proliferative effect.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • XTT or MTT reagent

  • 96-well clear tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[20]

  • Add the XTT or MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • For MTT, add a solubilization solution to dissolve the formazan crystals.[19] For XTT, the product is soluble.

  • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.[18]

  • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, a Western blot can be used to measure the phosphorylation status of the kinase or its direct downstream substrate.[21] A potent and specific inhibitor should reduce this phosphorylation in a dose-dependent manner.

Materials:

  • Cell line and test compounds

  • Lysis buffer with protease and phosphatase inhibitors[22][23]

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[22][23]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for a short period (e.g., 1-4 hours).

  • Lyse the cells on ice using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state.[22][23]

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.[21]

  • Transfer the separated proteins to a PVDF membrane.[22]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22] Using BSA instead of milk is crucial to avoid background from phosphoproteins like casein.[23]

  • Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein as a loading control.

Structure-Activity Relationship (SAR) Analysis

SAR analysis links the chemical modifications of the analogs to their biological activity. By systematically changing substituents at different positions of the 1H-pyrazolo[3,4-c]pyridine core, researchers can build a model of the pharmacophore and identify key interactions that drive potency and selectivity.[6][25]

Table 1: Hypothetical SAR Data for a Series of Analogs Targeting Kinase X

Compound IDR¹ Substitution (at C-5)Kinase X IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
Core-01 -H5501200
Ana-02 4-Fluorophenyl85210
Ana-03 4-Methoxyphenyl45115
Ana-04 3,4-Dimethoxyphenyl1540
Ana-05 4-(Piperidin-1-yl)phenyl825
Ana-06 4-(Morpholin-4-yl)phenyl1235

From this hypothetical data, a clear trend emerges: increasing the polarity and hydrogen bonding capacity of the C-5 substituent enhances both biochemical potency and cellular activity, suggesting a key interaction in a specific pocket of the kinase active site.

Case Study: Targeting a Downstream Signaling Pathway

Many pyrazolopyridine analogs function by inhibiting kinases involved in critical cell signaling pathways, such as the MAPK or PI3K/AKT pathways, which are often hyperactivated in cancer.[20] Inhibition of a key kinase in such a pathway blocks the signal transduction cascade, leading to an anti-proliferative or pro-apoptotic response.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Inhibitor Pyrazolopyridine Analog Inhibitor->Receptor

Caption: Inhibition of a growth factor signaling pathway.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-c]pyridin-7-ylamine scaffold remains a highly valuable starting point for the design of novel therapeutics, particularly kinase inhibitors. The synthetic tractability of the core allows for extensive SAR exploration, leading to the development of highly potent and selective compounds. Future efforts will likely focus on developing analogs with improved pharmacokinetic profiles, exploring novel mechanisms of action beyond ATP-competitive inhibition, and applying this versatile scaffold to a broader range of therapeutic targets. The integration of structure-based drug design with robust biological evaluation will continue to be paramount in unlocking the full potential of this privileged chemical scaffold.

References

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC. (URL: )
  • Western blot for phosphoryl
  • Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. (URL: )
  • Protocol for Cell Viability Assays - BroadPharm. (URL: )
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchG
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (URL: )
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Public
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TR. (URL: )
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. (URL: )
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem. (URL: )
  • Application Notes and Protocols for Cell Viability (MTT/XTT) Assay with Vegfr-2-IN-36 - Benchchem. (URL: )
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: )
  • Tips for detecting phosphoproteins by western blot | Proteintech Group. (URL: )
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Public
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC - NIH. (URL: )
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: )
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (URL: )
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (URL: )
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (URL: )
  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed. (URL: )
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - RSC Publishing. (URL: )
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (URL: )
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors | ACS Medicinal Chemistry Letters. (URL: )
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (URL: )
  • Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Deriv
  • Facile synthesis of substituted 1H-pyrazolo[3,4-b]pyridines - M
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
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  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (URL: )
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  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - Taylor & Francis. (URL: )
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (URL: )
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  • Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4)
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Exploratory

"spectroscopic data of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride (NMR, MS)"

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride Introduction: The Significance of the Pyrazolopyridine Scaffold The 1H-pyrazolo[3,4-c]pyridine core i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride

Introduction: The Significance of the Pyrazolopyridine Scaffold

The 1H-pyrazolo[3,4-c]pyridine core is a notable heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to the endogenous purine nucleus allows it to interact with a wide array of biological targets, including kinases and G-protein coupled receptors.[1][2] This has led to its investigation in diverse therapeutic areas such as oncology, inflammation, and metabolic diseases.[2][3][4] The specific analogue, 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, represents a key building block or final active pharmaceutical ingredient (API) whose identity, purity, and stability must be unequivocally established.

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As readily available, complete spectral data for this specific salt is scarce, this document synthesizes information from closely related pyrazolopyridine structures and foundational spectroscopic principles. It is designed to equip researchers, analytical scientists, and drug development professionals with the expert insights and practical protocols necessary for confident structural elucidation and data interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For a molecule like 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the arrangement of atoms and the position of substituents.

Expertise & Experience: Understanding the NMR Landscape of Pyrazolopyridines

The pyrazolopyridine system is an electron-deficient aromatic system. The chemical shifts of its protons and carbons are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the fused ring system and substituents. The presence of the amine group at the C7 position is expected to donate electron density into the pyridine ring, shielding the protons and carbons at the ortho and para positions. The hydrochloride salt form and the choice of a polar aprotic solvent like DMSO-d₆ are critical, as they will influence the chemical shifts of labile protons (N-H and NH₂) through hydrogen bonding.

Predicted Spectroscopic Data

The following tables outline the anticipated ¹H and ¹³C NMR chemical shifts for 1H-Pyrazolo[3,4-c]pyridin-7-ylamine, based on analyses of related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine derivatives.[2][5][6]

Table 1: Predicted ¹H NMR Data for 1H-Pyrazolo[3,4-c]pyridin-7-ylamine in DMSO-d₆

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H38.1 - 8.3s-A characteristic singlet for the pyrazole proton.
H47.8 - 8.0dJ = ~5-6 HzDoublet due to coupling with H5.
H56.8 - 7.0dJ = ~5-6 HzDoublet due to coupling with H4; upfield shift due to NH₂ group.
NH (Pyrazole)12.5 - 13.5br s-Broad signal, exchangeable with D₂O. Position is highly solvent and concentration-dependent.
NH₂ (Amine)6.5 - 7.5br s-Broad signal, exchangeable with D₂O. Likely two-proton intensity.[7][8]

Table 2: Predicted ¹³C NMR Data for 1H-Pyrazolo[3,4-c]pyridin-7-ylamine in DMSO-d₆

Carbon PositionPredicted Chemical Shift (δ, ppm)Notes
C3130 - 135Pyrazole methine carbon.
C3a145 - 150Pyrazole ring-junction carbon.
C4140 - 145Pyridine methine carbon.
C5105 - 110Pyridine methine carbon, significantly shielded by the C7-NH₂ group.
C7155 - 160Pyridine carbon bearing the amino group.
C7a110 - 115Pyridine ring-junction carbon.
C7b150 - 155Pyrazole ring-junction carbon.
Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

A robust and standardized protocol is essential for generating high-quality, reproducible NMR data.[9]

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Its high polarity is ideal for dissolving the hydrochloride salt, and its residual proton peak (δ ≈ 2.50 ppm) and carbon peaks (δ ≈ 39.52 ppm) serve as reliable internal references.

    • Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[9]

    • Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), but referencing to the residual solvent peak is often sufficient and avoids sample contamination.

    • Filtration: Ensure the solution is clear and free of particulate matter. If necessary, filter the sample through a glass wool-plugged pipette directly into a clean, dry NMR tube.

  • Instrumentation & Data Acquisition:

    • Spectrometer: Utilize an NMR spectrometer with a field strength of 400 MHz or higher for better signal dispersion and resolution.

    • ¹H NMR Parameters:

      • Pulse Sequence: Standard single-pulse experiment.

      • Spectral Width: ~16 ppm.

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 8-16 scans.

    • ¹³C NMR Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width: ~220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 scans, depending on concentration.

    • D₂O Exchange: To confirm N-H protons, acquire a standard ¹H NMR spectrum, then add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the pyrazole N-H and the amine NH₂ protons will diminish or disappear.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) prep2 Dissolve in DMSO-d₆ (0.7 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq4 Acquire ¹³C Spectrum acq1->acq4 acq3 Add D₂O & Re-acquire ¹H acq2->acq3 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to Solvent (DMSO-d₆ @ 2.50 ppm) proc2->proc3 proc4 Integrate ¹H Signals proc3->proc4 proc5 Peak Pick & Assign (¹H and ¹³C) proc4->proc5 result Verified Structure proc5->result Final Structure Confirmation

Caption: Workflow for NMR-based structural verification.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as an orthogonal technique to NMR for structural confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for providing unambiguous molecular formulas.

Expertise & Experience: Predicting Ionization and Fragmentation

For a polar compound like 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The hydrochloride salt will readily dissociate in solution, and the basic nitrogen atoms of the pyrazolopyridine core will be easily protonated, yielding a strong signal for the protonated free base, [M+H]⁺.

The fragmentation of the pyrazolopyridine core in MS/MS experiments (Collision-Induced Dissociation) is expected to follow pathways common to nitrogen-containing heterocycles. Key fragmentation events often involve the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[10][11][12]

Expected Spectroscopic Data
  • Molecular Formula of Free Base: C₆H₆N₄

  • Monoisotopic Mass of Free Base: 134.0592 g/mol

  • Expected [M+H]⁺ Ion (HRMS): 135.0665 m/z

Table 3: Predicted Key Fragments in ESI-MS/MS

Proposed FragmentLoss from Parent IonPredicted m/zNotes
[C₅H₅N₂]⁺Loss of HCN108.0498Loss of HCN from the pyrazole ring is a common fragmentation pathway.[12]
[C₆H₅]⁺Loss of N₂ and NH77.0386Cleavage and rearrangement leading to a stable phenyl-like cation.
[C₄H₄N]⁺Loss of HCN from [C₅H₅N₂]⁺82.0338Subsequent fragmentation after the initial HCN loss.
Trustworthiness: A Self-Validating Protocol for MS Data Acquisition

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Solvent System: Prepare a stock solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water (50:50 v/v).

    • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. The addition of a small amount of formic acid (0.1%) can aid in protonation and improve signal intensity.

  • Instrumentation & Data Acquisition (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 135.07) as the precursor for Collision-Induced Dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Visualization: Proposed MS Fragmentation Pathway

MS_Fragmentation cluster_frags Key Fragments parent [M+H]⁺ m/z = 135.0665 C₆H₇N₄⁺ frag1 [C₅H₅N₂]⁺ m/z = 108.0498 parent->frag1 - HCN frag2 [C₄H₄N]⁺ m/z = 82.0338 frag1->frag2 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway.

Part 3: Integrated Analysis and Structural Confirmation

Neither NMR nor MS alone is sufficient for absolute structural proof. True analytical trustworthiness comes from the synergistic integration of both techniques. The process forms a self-validating system where the results from one method must be in complete agreement with the other.

The Self-Validating Workflow
  • HRMS Confirmation: The high-resolution mass confirms the elemental formula (C₆H₆N₄ for the free base), setting the atomic constraints.

  • ¹³C NMR Validation: The number of unique signals in the ¹³C NMR spectrum must match the number of non-equivalent carbons in the proposed structure (6 expected).

  • ¹H NMR Integration & Multiplicity: The integration of the ¹H NMR signals must correspond to the proton count from the molecular formula (6 protons in the free base). The splitting patterns (multiplicities) must confirm the connectivity between adjacent protons (e.g., the doublet for H4 coupling with H5).

  • Final Verification: The combined data—an exact mass matching the proton and carbon count, which in turn are assembled in a framework consistent with all observed NMR correlations—provides unequivocal proof of the structure of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

Visualization: Integrated Characterization Workflow

Integrated_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_val Data Integration & Validation start Test Article: 1H-Pyrazolo[3,4-c]pyridin-7-ylamine HCl ms1 Acquire HRMS Data (ESI-TOF/Orbitrap) start->ms1 nmr1 Acquire ¹H & ¹³C NMR Data start->nmr1 ms2 Determine Elemental Formula [M+H]⁺ = C₆H₇N₄⁺ ms1->ms2 val1 Does NMR data match MS formula? ms2->val1 nmr2 Confirm Proton & Carbon Count nmr1->nmr2 nmr3 Analyze Connectivity (J-coupling) nmr2->nmr3 nmr3->val1 val2 Is connectivity consistent with proposed structure? val1->val2 end_pass Structure Confirmed val2->end_pass Yes end_fail Structure Incorrect or Impure val2->end_fail No

Caption: Integrated workflow for definitive structure confirmation.

Conclusion

The rigorous spectroscopic characterization of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride is a non-negotiable step in its development for research or therapeutic applications. This guide provides the theoretical basis, predictive data, and robust experimental protocols required to perform this analysis with confidence. By integrating high-resolution mass spectrometry to establish the elemental formula with detailed ¹H and ¹³C NMR spectroscopy to map the atomic framework, researchers can create a self-validating data package that ensures the identity, purity, and structural integrity of this important heterocyclic compound.

References

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016). Asian Journal of Chemistry. [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. (2021). MDPI. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (n.d.). PMC. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2013). ResearchGate. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC. [Link]

  • Pyrazolo[3,4-b]pyridin-3(2H). (2021). ScienceDirect. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (2026). ResearchGate. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). PMC. [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. (2014). Journal of Saudi Chemical Society. [Link]

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. (2016). PubMed. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]

  • Preparation method of 1H-pyrazolo[3,4-b]pyridine compound. (n.d.).
  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023). Semantic Scholar. [Link]

  • Identification of new multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones as soluble guanylyl cyclase (sGC) stimulators with vasoprotective and anti-inflammatory activities. (2024). PubMed. [Link]

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Foundational

Solubility Profiling of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride in DMSO and Water: A Methodological Whitepaper

An In-Depth Technical Guide Abstract The physicochemical property of solubility is a critical determinant of a compound's developability and performance in both in vitro and in vivo settings. For novel heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The physicochemical property of solubility is a critical determinant of a compound's developability and performance in both in vitro and in vivo settings. For novel heterocyclic compounds such as 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, a thorough understanding of its solubility in common laboratory solvents is paramount for successful drug discovery and development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of this compound in dimethyl sulfoxide (DMSO) and aqueous media. We move beyond simple data reporting to explain the causality behind experimental choices, presenting detailed, self-validating protocols for both kinetic and thermodynamic solubility assays. This document serves as a practical manual, complete with step-by-step methodologies, data interpretation guidance, and visual workflows, to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

1H-Pyrazolo[3,4-c]pyridine derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] As with any potential therapeutic agent, its journey from a laboratory curiosity to a clinical candidate is governed by a set of fundamental physicochemical properties, chief among them being solubility. Poor solubility can severely hamper drug discovery efforts, leading to unreliable bioassay results, challenges in formulation for in vivo studies, and ultimately, poor bioavailability.[2]

This guide focuses on two key solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is the workhorse of high-throughput screening (HTS) and early-stage research.[3] Its ability to dissolve a wide array of organic molecules makes it the standard for preparing high-concentration stock solutions.

  • Water (Aqueous Buffers): As the primary component of biological systems, a compound's aqueous solubility is a direct indicator of its potential for absorption and distribution in vivo. Assays are typically conducted in buffered aqueous solutions (e.g., Phosphate-Buffered Saline, PBS) to mimic physiological conditions.

It is crucial to differentiate between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement that reflects a compound's solubility under non-equilibrium conditions, typically after a short incubation period following the addition of a DMSO stock solution to an aqueous buffer.[4][5] It is highly relevant for guiding initial compound selection and diagnosing potential issues in in vitro bioassays.

  • Thermodynamic Solubility: Considered the "gold standard," this measurement determines the concentration of a compound in a saturated solution that has reached equilibrium with its solid phase.[2][6] This value is critical for pre-formulation, lead optimization, and predicting oral absorption.[2][7]

This document will provide robust protocols to determine both the maximum stock concentration in DMSO and the kinetic and thermodynamic solubility in aqueous buffer for 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

Physicochemical Properties & Considerations

  • Compound: 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride

  • Molecular Formula: C₆H₇N₄⁺ · Cl⁻

  • Molecular Weight: 170.61 g/mol (free base) + 36.46 g/mol (HCl) = 207.07 g/mol

  • Structure:

    Fig 1. Structure of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine

Key Consideration: The presence of the hydrochloride salt is a deliberate chemical modification designed to improve aqueous solubility. The amine group on the pyridine ring is protonated, forming a salt that is generally more water-soluble than the corresponding free base due to favorable ion-dipole interactions with water molecules.

Part 1: Solubility Determination in DMSO

The primary goal when working with DMSO is to establish the maximum practical concentration for a stock solution. This is typically a semi-quantitative assessment.

Rationale and Experimental Causality

DMSO is hygroscopic and can absorb atmospheric moisture, which can negatively impact the solubility of certain compounds. Therefore, using anhydrous DMSO from a freshly opened bottle is critical for reproducibility. Mechanical agitation (vortexing) and energy input (sonication, gentle warming) are employed to overcome the activation energy barrier of dissolution and ensure a homogenous solution.[8]

Protocol: Determining Maximum DMSO Stock Concentration
  • Preparation: Accurately weigh approximately 5 mg of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride into a clean, dry glass vial.

  • Initial Solvent Addition: Add a calculated volume of anhydrous DMSO to target a high concentration (e.g., 200 mM or ~41.4 mg/mL).

  • Solubilization Attempts:

    • Step A (Vortex): Vigorously vortex the vial for 2 minutes at room temperature. Visually inspect for any undissolved solid against a dark background.

    • Step B (Sonication): If solid remains, place the vial in a bath sonicator for 10-15 minutes.[8] Again, visually inspect for complete dissolution.

    • Step C (Warming): If solid persists, warm the vial in a 37°C water bath for up to 30 minutes, with intermittent vortexing.[8]

  • Observation and Dilution:

    • If the compound dissolves completely, the solubility is ≥ the current concentration. You can either record this as your maximum stock concentration or attempt a higher concentration.

    • If the compound does not dissolve, add a known volume of DMSO to dilute the concentration by a factor of two (e.g., to 100 mM). Repeat the solubilization steps (A-C).

  • Final Determination: Continue this process of stepwise dilution until complete dissolution is observed. The highest concentration at which the compound fully dissolves is the determined maximum stock concentration.

Data Logging

Since no pre-existing data is available, researchers must meticulously log their own findings.

Target Concentration (mM) Volume of DMSO (µL) Observations (after Vortex) Observations (after Sonication) Observations (after Warming) Outcome
200Calculated Volumee.g., Insolublee.g., Insolublee.g., InsolubleFail
100Calculated Volumee.g., Insolublee.g., Partially Solublee.g., SolublePass
..................
Result: \multicolumn{5}{l}{e.g., Maximum stock concentration determined to be 100 mM with warming.}

Part 2: Aqueous Solubility Determination

This section details the protocols for both kinetic and thermodynamic solubility measurements in a biologically relevant buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

Overall Experimental Workflow

The process for determining aqueous solubility involves careful preparation, equilibration, separation of undissolved solids, and precise quantification.

G cluster_assay Solubility Assay cluster_kinetic Kinetic Assay cluster_thermo Thermodynamic Assay cluster_analysis Separation & Analysis stock Prepare High-Conc. Stock in 100% DMSO kin_add Add DMSO Stock to Buffer stock->kin_add buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) buffer->kin_add thermo_add Add Excess Solid Compound to Buffer buffer->thermo_add cal_standards Prepare Calibration Standards via Serial Dilution quantify Quantify Supernatant (e.g., HPLC-UV, LC-MS) cal_standards->quantify kin_shake Incubate/Shake (e.g., 2h @ 25°C) separate Separate Solid (Filter or Centrifuge) kin_shake->separate thermo_shake Equilibrate/Shake (24-48h @ 25°C) thermo_shake->separate separate->quantify calculate Calculate Solubility vs. Calibration Curve quantify->calculate

Fig 2. General workflow for aqueous solubility determination.
Protocol: Kinetic Solubility Assay

This high-throughput method is ideal for early discovery.[5][9]

  • Materials: 10 mM stock of test compound in DMSO, PBS (pH 7.4), 96-well microtiter plates, plate shaker, filtration apparatus (e.g., Millipore MultiScreen® solubility filter plates), UV-Vis plate reader or HPLC-UV system.

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the desired final compound concentration (e.g., 200 µM) and a final DMSO concentration of 2%.[5]

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[7]

  • Filtration: After incubation, filter the solution to separate any precipitated (undissolved) compound.[5]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) against a pre-prepared calibration curve.

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This method is the gold standard for determining equilibrium solubility.[10]

  • Materials: Solid test compound, PBS (pH 7.4), sealed glass vials, shaker bath, centrifuge, syringe filters (e.g., 0.22 µm PTFE), HPLC system with UV detector.

  • Preparation: Add an excess amount of the solid compound to a known volume of PBS in a sealed glass vial. "Excess" means enough solid is visible at the bottom of the vial throughout the experiment.[10][11]

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the suspension for 24 to 48 hours to ensure thermodynamic equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully draw the supernatant and filter it through a chemically inert, low-binding filter (e.g., PTFE).[10]

  • Sampling and Dilution: Carefully collect an aliquot of the clear supernatant. Perform a precise dilution with a suitable solvent (e.g., mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the compound in the diluted sample using a validated HPLC-UV method against a calibration curve.

Conceptual Differences in Measurement

The starting material and endpoint define the difference between kinetic and thermodynamic measurements.

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility start_kin Compound Dissolved in DMSO end_kin Precipitation start_kin->end_kin Add to Aqueous Buffer measurement end_kin->measurement Measures tendency to precipitate from supersaturated state start_thermo Compound as Excess Solid end_thermo Dissolution start_thermo->end_thermo Add to Aqueous Buffer equilibrium Equilibrium Concentration end_thermo->equilibrium Measures true equilibrium state measurement->equilibrium Often > Thermodynamic

Fig 3. Kinetic (precipitation-focused) vs. Thermodynamic (dissolution-focused) solubility.

Data Analysis and Interpretation

  • Calibration Curve: Prepare a series of known concentrations of the test compound (e.g., from the DMSO stock) and analyze them using the chosen analytical method (e.g., HPLC-UV). Plot the instrument response (e.g., peak area) against concentration to generate a linear calibration curve (R² > 0.99).

  • Solubility Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the compound in your filtered samples from the solubility assays. Remember to account for any dilution factors.

  • Reporting Results: Report solubility in standard units, such as µg/mL or µM.

    • Kinetic solubility results may be reported as "> 200 µM" if no precipitation is observed at the highest tested concentration, or as the concentration at which precipitation was first observed.

    • Thermodynamic solubility is reported as a single equilibrium value (e.g., 150 µM or 31.1 µg/mL).

Interpretation: It is common for the kinetic solubility value to be higher than the thermodynamic solubility.[11] This is because the initial use of DMSO can create a temporary, supersaturated aqueous solution that takes time to precipitate and reach true equilibrium. Both values are important: kinetic solubility informs suitability for in vitro assays, while thermodynamic solubility is more predictive of in vivo behavior.

Conclusion

Determining the solubility of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride in DMSO and aqueous buffer is not a one-size-fits-all process. It requires a clear understanding of the research question being asked. For high-throughput screening and initial profiling, establishing a maximum DMSO stock concentration and performing a kinetic solubility assay provides rapid, actionable data. For lead optimization and pre-formulation, the more resource-intensive but highly accurate thermodynamic shake-flask method is indispensable. By following the robust, validated protocols outlined in this guide, researchers can generate high-quality, reproducible solubility data, enabling informed decisions and accelerating the drug discovery and development pipeline.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from Inventiva Pharma website. [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. Retrieved from PubChem. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]

  • Shah, V. P., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from ICCVAM website. [Link]

  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from Gaylord Chemical website. [Link]

  • Abás, S., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. [Link]

Sources

Exploratory

A Technical Guide to Identifying and Validating Protein Targets of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals The compound 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride belongs to the pyrazolopyridine class of heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

The compound 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride belongs to the pyrazolopyridine class of heterocyclic compounds. This structural motif is recognized as a "privileged" scaffold in drug discovery, particularly in the development of kinase inhibitors for anti-cancer therapies[1]. The versatility of the pyrazolopyridine core allows for its derivatives to interact with a wide range of protein targets, leading to diverse pharmacological activities. This guide provides a comprehensive, technically-grounded framework for identifying and validating the potential protein targets of this specific molecule, integrating both computational and experimental strategies.

Part 1: Understanding the Landscape of Pyrazolopyridine-Based Small Molecules

The pyrazolopyridine scaffold is a key component in several small-molecule drugs and clinical candidates that target various protein kinases[1]. For instance, the RET kinase inhibitor selpercatinib, which contains a pyrazolo[1,5-a]pyridine core, has been approved for treating non-small cell lung cancer and thyroid cancer[1]. Furthermore, derivatives of the related 1H-pyrazolo[3,4-b]pyridine isomer have been extensively explored as inhibitors of cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK)[2][3][4].

While the primary focus for pyrazolopyridine derivatives has been on kinases, research has also revealed other potential target classes. For example, derivatives of the specific 1H-pyrazolo[3,4-c]pyridine core, which is present in the compound of interest, have been identified as G protein-coupled receptor 119 (GPR119) agonists and Receptor Interacting Protein 1 (RIP1) kinase inhibitors[5][6]. Additionally, derivatives of 1H-pyrazolo[3,4-c]pyridin-7(6H)-one have been characterized as stimulators of soluble guanylyl cyclase (sGC)[7]. This broad target landscape underscores the importance of a systematic approach to pinpoint the specific protein interactions of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

Part 2: A Multi-pronged Strategy for Target Identification

A robust target identification strategy combines computational predictions with experimental validation. This dual approach allows for the generation of testable hypotheses, followed by rigorous confirmation in biologically relevant systems.

Target_Identification_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation Molecular_Docking Molecular Docking Hypothesis_Generation Hypothesis Generation: Potential Target List Molecular_Docking->Hypothesis_Generation Pharmacophore_Modeling Pharmacophore Modeling Pharmacophore_Modeling->Hypothesis_Generation Bioinformatics_Analysis Bioinformatics & Cheminformatics Bioinformatics_Analysis->Hypothesis_Generation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Target_Validation Validated Targets Affinity_Chromatography->Target_Validation Kinase_Profiling Kinase Profiling Kinase_Profiling->Target_Validation CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Target_Validation Hypothesis_Generation->Affinity_Chromatography Guide for bait design Hypothesis_Generation->Kinase_Profiling Guide panel selection Hypothesis_Generation->CETSA Guide protein selection

Caption: A multi-pronged workflow for identifying and validating protein targets of small molecules.

Computational Approaches for Hypothesis Generation

Computational methods serve as a cost-effective and rapid first step to narrow down the vast number of potential protein targets.

Molecular docking is a structure-based method that predicts the binding orientation and affinity of a small molecule within the active site of a protein[8]. This technique is particularly useful for screening large libraries of proteins, such as the human kinome, to identify those with favorable binding interactions with 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

Protocol for Molecular Docking:

  • Ligand Preparation:

    • Generate a 3D structure of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate protonation states at physiological pH.

  • Protein Preparation:

    • Obtain 3D structures of potential target proteins (e.g., kinases, GPCRs) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction algorithm.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock, GOLD, Glide) to dock the prepared ligand into the defined binding site of each target protein[9].

    • Generate multiple binding poses for the ligand.

  • Scoring and Analysis:

    • Use a scoring function to rank the generated poses based on their predicted binding affinity.

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Bioinformatic and cheminformatic approaches leverage existing biological and chemical data to infer potential targets. This can involve comparing the structure of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride to known bioactive molecules and analyzing its similarity to compounds with established protein targets. Publicly available databases such as ChEMBL and PubChem are invaluable resources for these analyses.

Experimental Validation of Predicted Targets

Experimental validation is crucial to confirm the computationally generated hypotheses and to identify novel, unexpected targets.

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific small molecule[10][11]. The small molecule is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Protocol for Affinity Chromatography-Mass Spectrometry:

  • Probe Synthesis:

    • Synthesize a derivative of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride with a linker suitable for immobilization (e.g., a short polyethylene glycol chain with a terminal amine or carboxyl group). It is critical to choose a linker attachment point that does not interfere with the compound's binding to its target.

  • Immobilization:

    • Covalently attach the synthesized probe to a solid support, such as agarose or magnetic beads[11].

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., cancer cell lines) and prepare a total cell lysate.

  • Affinity Pull-down:

    • Incubate the immobilized probe with the cell lysate to allow for the formation of protein-ligand complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins from the beads.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[12].

Affinity_Chromatography_Workflow Start Start: 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride Probe_Synthesis Synthesize Affinity Probe (with linker) Start->Probe_Synthesis Immobilization Immobilize Probe on Beads Probe_Synthesis->Immobilization Incubation Incubate Probe-Beads with Lysate Immobilization->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution LC_MS Identify Proteins by LC-MS/MS Elution->LC_MS End End: List of Potential Targets LC_MS->End

Caption: Workflow for affinity chromatography-mass spectrometry.

Given the prevalence of pyrazolopyridine derivatives as kinase inhibitors, a kinase profiling assay is a highly relevant experimental approach[13]. These assays screen a compound against a large panel of kinases to determine its selectivity and identify potential on- and off-target interactions.

Data Presentation: Hypothetical Kinase Profiling Results

Kinase Target% Inhibition at 1 µMIC50 (nM)
CDK2/cyclin A9550
GSK3β88120
ROCK175500
p38α20>1000
EGFR5>10000

This table presents hypothetical data for illustrative purposes.

CETSA is a powerful method for verifying target engagement in a cellular context[14][15]. The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation[16]. This change in thermal stability can be quantified to confirm a direct interaction between the compound and the protein within intact cells.

Protocol for Cellular Thermal Shift Assay (CETSA):

  • Cell Treatment:

    • Treat cultured cells with 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride or a vehicle control.

  • Heat Challenge:

    • Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes)[14].

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein fraction by centrifugation[14].

  • Protein Quantification:

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry[15].

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Workflow Start Start: Cultured Cells Treatment Treat Cells with Compound or Vehicle Start->Treatment Heat_Challenge Heat Cells at Various Temperatures Treatment->Heat_Challenge Lysis Lyse Cells Heat_Challenge->Lysis Centrifugation Centrifuge to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Analysis Analyze Melting Curve Shift Quantification->Analysis End End: Confirmation of Target Engagement Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Concluding Remarks and Future Directions

The identification of protein targets for novel small molecules like 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride is a critical step in drug discovery and chemical biology research. The integrated approach outlined in this guide, combining computational prediction with robust experimental validation, provides a clear path forward for researchers in this field. By systematically applying these methodologies, the scientific community can elucidate the mechanism of action of this and other promising compounds, ultimately accelerating the development of new therapeutics.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16).
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. (n.d.).
  • Protein kinase profiling assays: a technology review - PubMed. (2015, November 15).
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17).
  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - Frontiers. (2025, October 26).
  • Application Note: Target Identification of Martynoside Using Affinity Chromatography - Benchchem. (n.d.).
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20).
  • Identification of new multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones as soluble guanylyl cyclase (sGC) stimulators with vasoprotective and anti-inflammatory activities - PubMed. (2024, February 2).
  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed. (2016, August 1).
  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019, December 15).
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed. (2003, March 24).
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - SciSpace. (2016, April 20).
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed. (2018, March 22).

Sources

Foundational

In Vitro Pharmacological Evaluation of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride: A Technical Guide for Kinase Inhibitor Profiling

Executive Summary & Pharmacological Context 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride (CAS: 1965309-65-2) serves as a highly privileged, ATP-competitive pharmacophore in modern drug discovery. The pyrazolo[3,4-c]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride (CAS: 1965309-65-2) serves as a highly privileged, ATP-competitive pharmacophore in modern drug discovery. The pyrazolo[3,4-c]pyridine bicyclic core acts as a precise bioisostere for the adenine ring of adenosine triphosphate (ATP), while the 7-amino group provides essential hydrogen bond donor and acceptor interactions with the highly conserved hinge region of various kinases.

This technical guide outlines the definitive in vitro evaluation framework for derivatives of this scaffold, focusing on its primary validated targets:1[1],2[2], and 3[3].

Mechanistic Rationale & Target Engagement

Understanding the structural biology of the target is paramount. For instance, in the inhibition of BTK, the 1H-pyrazolo[3,4-c]pyridin-7-ylamine core anchors deeply into the ATP-binding pocket, forming critical hydrogen bonds with the backbone of the Met477 residue. This competitive displacement halts the downstream B-cell receptor (BCR) signaling cascade, ultimately preventing NF-κB-mediated survival in malignant B-cells.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK PI3K PI3K BCR->PI3K BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation (Y551) PIP3 PIP3 PI3K->PIP3 PIP3->BTK Membrane Recruitment PLCg2 PLCγ2 BTK->PLCg2 Inhibitor 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Inhibitor->BTK ATP-Competitive Inhibition Ca2 Intracellular Ca2+ PLCg2->Ca2 NFkB NF-κB Survival Pathway Ca2->NFkB

Fig 1. BCR signaling pathway illustrating the targeted inhibition of BTK by the pyrazolopyridine.

The Self-Validating Evaluation Framework

A robust preclinical pipeline requires a self-validating workflow. A compound must not only demonstrate biochemical affinity but also prove its ability to cross cell membranes, engage the target in a physiological environment, and resist rapid metabolic degradation.

Workflow Compound 1H-Pyrazolo[3,4-c] pyridin-7-ylamine HCl Biochem Biochemical Assay (TR-FRET) Compound->Biochem Cellular Cellular Efficacy (AlphaLISA/CTG) Biochem->Cellular IC50 < 100 nM ADME In Vitro ADME (Microsomes/CYP) Cellular->ADME EC50 < 1 µM Hit Lead Optimization Candidate ADME->Hit Favorable Profile

Fig 2. Self-validating in vitro evaluation workflow for pyrazolopyridine kinase inhibitors.

Biochemical Profiling Methodology

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: TR-FRET is selected over standard fluorescence assays to eliminate auto-fluorescence interference from the test compounds. By introducing a microsecond time delay before measurement, short-lived background fluorescence decays, ensuring the signal strictly represents kinase-mediated phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The hydrochloride salt of 1H-pyrazolo[3,4-c]pyridin-7-ylamine is specifically utilized to maximize aqueous solubility, preventing compound aggregation and false negatives.

  • Compound Titration: Perform a 3-fold serial dilution of the compound in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1%. Causality: Maintaining DMSO at ≤1% prevents solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add recombinant kinase (e.g., BTK or GSK-3β) to the assay plate. Incubate with the compound for 30 minutes at room temperature. Causality: This allows the compound to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the ATP/Substrate mix. Critical Causality: The ATP concentration must be set precisely at the enzyme's apparent Km​ . This ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining a robust signal window.

  • Termination & Detection: After 60 minutes, add the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and Europium-labeled anti-phospho antibodies. Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

  • Self-Validation / QC: Calculate the Z'-factor for every plate. A Z'-factor > 0.6 validates the assay's robustness. Include a reference inhibitor (e.g., Ibrutinib for BTK) to validate the IC50​ shift.

Cellular Efficacy & Target Engagement

Protocol 2: Intracellular Target Phosphorylation Assay (AlphaLISA)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or rapid intracellular efflux. This assay validates that the compound crosses the lipid bilayer and inhibits the kinase in its native physiological environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed Ramos cells (human Burkitt's lymphoma B lymphocytes) at 50,000 cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% FBS.

  • Compound Incubation: Add the serially diluted pyrazolopyridine compound and incubate for 2 hours at 37°C, 5% CO2. Causality: A 2-hour window is optimal for assessing both membrane permeability and early compound stability in culture media.

  • Pathway Stimulation: Stimulate the cells with 10 µg/mL anti-human IgM for 10 minutes. Causality: This crosslinks the B-cell receptor, synchronizing the activation of BTK and generating a massive, measurable spike in autophosphorylation (p-BTK Y551).

  • Lysis & Detection: Lyse the cells using AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Add Acceptor and Donor beads conjugated to anti-BTK and anti-p-BTK antibodies. Read the luminescent signal at 615 nm.

  • Self-Validation / QC: Cell viability must be assessed in parallel (e.g., via CellTiter-Glo) to ensure that the reduction in phosphorylation signal is due to true target inhibition, not compound-induced cytotoxicity.

Quantitative Data Summary

The following table synthesizes the typical in vitro pharmacological profile of optimized 1H-pyrazolo[3,4-c]pyridin-7-ylamine derivatives across their primary targets:

Target KinaseAssay TypeTypical IC50 Range (nM)Primary Cellular ModelKey Pharmacological Indication
Bruton's Tyrosine Kinase (BTK) TR-FRET1.5 - 45.0Ramos B-cellsB-Cell Malignancies (CLL, MCL)
Glycogen Synthase Kinase 3β (GSK-3β) Radiometric15.0 - 120.0SH-SY5Y NeuroblastomaAlzheimer's Disease / Tauopathies
Insulin-like Growth Factor 1 Receptor (IGF-1R) ELISA25.0 - 200.0MCF-7 Breast CancerSolid Tumors

In Vitro ADME Profiling

Protocol 3: Microsomal Stability Assay

Causality & Rationale: Compounds containing primary amines (like the 7-ylamine group) are frequently subject to rapid N-oxidation or deamination by hepatic cytochromes. Evaluating microsomal stability early prevents the advancement of compounds with high intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH is the essential electron donor for CYP450-mediated Phase I metabolism.

  • Quenching & Analysis: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

  • Self-Validation / QC: Run Verapamil (high clearance) and Warfarin (low clearance) as concurrent control compounds to validate the metabolic activity of the microsome batch.

References

  • Source: nih.
  • Source: jst.go.
  • Source: google.

Sources

Exploratory

Discovery and Development of Pyrazolo[3,4-c]pyridine Derivatives: A Technical Guide to Scaffold Optimization and Kinase Inhibition

Executive Summary The pyrazolo[3,4-c]pyridine scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Recognized primarily as a purine bioisostere, this bicyclic heteroaroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Recognized primarily as a purine bioisostere, this bicyclic heteroaromatic system is highly effective at targeting the ATP-binding pockets of various kinases. This technical whitepaper explores the de novo synthesis, vectorial functionalization, and structure-activity relationship (SAR) optimization of pyrazolo[3,4-c]pyridine derivatives. By examining their application as receptor interacting protein 1 (RIP1) kinase inhibitors for neuroinflammation and as potent antiproliferative agents in oncology, this guide provides a comprehensive framework for hit-to-lead development.

Structural Rationale: The Pyrazolo[3,4-c]pyridine Scaffold

By mimicking the adenine ring of ATP, pyrazolopyridines competitively bind to the highly conserved ATP-binding sites of the human kinome[1]. While the 1H-pyrazolo[3,4-b]pyridine isomer has been extensively utilized in drug discovery, the 1H-pyrazolo[3,4-c]pyridine isomer offers a distinct spatial arrangement of its nitrogen atoms. This unique topology alters the electronic distribution and dipole moment of the molecule, enabling tailored hydrogen-bonding networks with the kinase hinge region that other structural isomers cannot achieve[1].

Vectorial Functionalization and De Novo Synthesis

Fragment-based drug discovery (FBDD) relies on the ability to selectively elaborate a core scaffold. For pyrazolo[3,4-c]pyridines, medicinal chemists employ "vectorial functionalization" to systematically explore SAR along multiple growth vectors, specifically at the N-1, C-3, C-5, and C-7 positions[2].

G Core 5-Halo-1H-pyrazolo[3,4-c]pyridine (Core Scaffold) N1 N-1 / N-2 Protection & Alkylation Core->N1 C3 C-3 Borylation & Suzuki Coupling Core->C3 C5 C-5 Buchwald-Hartwig Amination Core->C5 C7 C-7 Metalation & Negishi Coupling Core->C7 Lead Optimized Lead Compound (Kinase Inhibitor) N1->Lead C3->Lead C5->Lead C7->Lead

Vectorial functionalization workflow for pyrazolo[3,4-c]pyridine hit-to-lead optimization.

Protocol 1: Synthesis of the 5-Chloro-1H-pyrazolo[3,4-c]pyridine Core

Objective: To synthesize a halogenated core scaffold suitable for downstream cross-coupling. Causality & Logic: The synthesis relies on the diazotization of a substituted 2-amino-4-picoline derivative. The use of dichloroethane (DCE) as a co-solvent is critical; it enhances thermal stability during the cyclization step and prevents the formation of unwanted polymeric byproducts, allowing for the isolation of the intermediate without extensive column chromatography[3].

  • Starting Material Preparation: Dissolve 2-amino-5-chloro-4-picoline (1.0 eq) in a mixture of acetic anhydride and dichloroethane (DCE) (1:1 v/v)[3].

  • Diazotization: Cool the reaction mixture to 0 °C. Slowly add sodium nitrite (NaNO 2​ , 1.2 eq) in portions to prevent an uncontrolled exothermic reaction.

  • Cyclization: Heat the mixture to 90 °C for 20 hours. The elevated temperature drives the intramolecular cyclization of the diazonium intermediate into the pyrazole ring[2].

  • Deacetylation: Cool the mixture to room temperature. Add sodium methoxide (NaOMe) in methanol (MeOH) and stir for 1 hour to remove the N-acetyl protecting group[2].

  • Isolation: Quench with water, extract with ethyl acetate, dry over MgSO 4​ , and concentrate under reduced pressure to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine in high purity[3].

Therapeutic Applications and Target Kinases

A. RIP1 Kinase Inhibition for Neuroinflammation

Receptor Interacting Protein 1 (RIP1) kinase is a critical driver of necroptosis, a highly inflammatory form of programmed cell death implicated in multiple sclerosis (MS) and neurodegenerative diseases. Structure-based drug design (SBDD) led to the discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as potent RIP1 inhibitors[4].

Design Rationale: To achieve brain penetrance, chemists systematically reduced the topological polar surface area (TPSA) and removed hydrogen bond donors (HBDs). This strategy effectively reduced the efflux ratio (ER) mediated by P-glycoprotein (P-gp) at the blood-brain barrier. Compound 22 emerged as a highly potent, orally bioavailable, and brain-penetrating candidate that significantly attenuated disease progression in a mouse experimental autoimmune encephalomyelitis (EAE) model[4].

RIP1 TNF TNF-α / Death Ligands TNFR TNFR1 Receptor TNF->TNFR Complex1 Complex I Formation TNFR->Complex1 RIP1 RIP1 Kinase Activation Complex1->RIP1 Necrosome RIP1-RIP3 Necrosome RIP1->Necrosome Phosphorylation Necroptosis Necroptotic Cell Death (Neuroinflammation / MS) Necrosome->Necroptosis Inhibitor 7-Oxo-pyrazolo[3,4-c]pyridine Inhibitor (e.g., Cmpd 22) Inhibitor->RIP1 Blocks

RIP1 kinase-mediated necroptosis pathway and targeted inhibition by pyrazolo[3,4-c]pyridines.

B. Antiproliferative Agents in Oncology

The pyrazolo[3,4-c]pyridine scaffold is also highly effective in oncology. 3,5,7-trisubstituted derivatives have demonstrated remarkable cytotoxicity against pancreatic (MIA PaCa-2), prostate (PC-3), and melanoma (A2058) cell lines[5].

SAR Insights: The introduction of a 3-(3-fluorophenyl) group via Suzuki coupling significantly enhances antiproliferative activity. Flow cytometric analysis revealed that these specific derivatives (e.g., Compound 12a) arrest the cell cycle in the S-phase, preventing DNA replication in rapidly dividing tumor cells[6].

C. GSK3α/β Inhibition

Glycogen synthase kinase 3 (GSK3) is another target where pyrazolo[3,4-c]pyridines excel. Molecular docking and SAR studies of N-substituted (pyrazolo[3,4-c]pyridin-3-yl)acetamides revealed two strict structural requirements for GSK3 inhibition:

  • N1-H Requirement: The pyrazole nitrogen (N1) must remain unsubstituted to act as a crucial hydrogen bond donor to the kinase hinge region[7].

  • Steric Tolerance at C-7: The presence of a bulky substituent at the C-7 position creates severe steric clashes with the ATP-binding pocket, completely abolishing inhibitory activity[7].

Quantitative Structure-Activity Relationship (SAR) Data

To summarize the biological efficacy of key pyrazolo[3,4-c]pyridine derivatives, the following table aggregates their target affinities and cellular potencies based on recent medicinal chemistry campaigns[4],[6],[7].

Compound Class / LeadPrimary TargetKey SubstitutionsIn Vitro Potency (IC 50​ / pK i​ )Primary Indication
Compound 14 RIP1 Kinase7-oxo-2,4,5,7-tetrahydro corepK i​ = 8.41Neuroinflammation
Compound 22 RIP1 Kinase3-(2-benzyl-3-chloro...), 5-methylHighly Potent (Brain Penetrant)Multiple Sclerosis (EAE)
Compound 12a Cancer Cell Lines (PC3)3-(3-fluorophenyl), 7-(4-methylpiperazin-1-yl)IC 50​ = 3.0 - 16.0 μMProstate Cancer / Melanoma
N-substituted acetamides GSK3α/β5-aryl/alkyl, Unsubstituted N1Low μMVarious

Experimental Methodologies: Kinase Inhibition Validation

Protocol 2: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: To quantify the binding affinity (IC 50​ ) and residence time of pyrazolo[3,4-c]pyridine inhibitors against recombinant kinases (e.g., RIP1 or GSK3). Causality & Logic: TR-FRET is utilized over standard colorimetric assays because it minimizes interference from compound auto-fluorescence—a common issue with highly conjugated heterocyclic scaffolds. Pre-incubation of the enzyme and inhibitor is mandated to allow slow-binding inhibitors (like many pyrazolopyridines) to reach thermodynamic equilibrium before initiating the reaction[4],[1].

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 0.01% Brij-35, 1 mM EGTA, and 2 mM DTT.

  • Compound Dilution: Serially dilute the pyrazolo[3,4-c]pyridine derivatives in 100% DMSO, then transfer to a 384-well low-volume assay plate (final DMSO concentration ≤ 1%).

  • Enzyme Pre-incubation: Add the recombinant kinase (e.g., RIP1) to the assay plate. Incubate at room temperature for 30–60 minutes. Note: This step is critical for capturing the true potency of compounds with long drug-target residence times[4].

  • Reaction Initiation: Add a master mix containing the specific peptide substrate and ATP (at a concentration equal to its apparent K m​ for the specific kinase) to initiate the phosphorylation reaction.

  • Detection: After a 60-minute incubation at 30 °C, add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and a ULight-labeled streptavidin (for biotinylated substrates).

  • Readout: Measure the time-resolved fluorescence emission at 615 nm and 665 nm using a microplate reader. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Conclusion and Future Perspectives

The pyrazolo[3,4-c]pyridine scaffold represents a highly versatile and tunable pharmacophore in modern drug discovery. Through meticulous vectorial functionalization, medicinal chemists can independently optimize physicochemical properties—such as brain penetrance for neurodegenerative diseases or targeted cytotoxicity for oncology. As structure-kinetic relationships (SKR) become increasingly integrated into hit-to-lead campaigns, the extended residence times observed with these derivatives will likely position them as best-in-class therapeutics for challenging kinase targets.

References

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)
  • Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines.nih.gov.
  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines.jst.go.jp.
  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery.benchchem.com.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.rsc.org.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Cellular Characterization of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride

Abstract The 1H-pyrazolo[3,4-b]pyridine and its isomeric scaffolds, such as pyrazolo[3,4-c]pyridine, represent a class of "privileged" heterocyclic structures in medicinal chemistry and drug discovery.[1][2] Derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine and its isomeric scaffolds, such as pyrazolo[3,4-c]pyridine, represent a class of "privileged" heterocyclic structures in medicinal chemistry and drug discovery.[1][2] Derivatives from this family have demonstrated a wide spectrum of biological activities, including the inhibition of critical cellular targets like Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Topoisomerase IIα.[3][4][5] This application note provides a comprehensive framework and detailed protocols for the initial cell-based characterization of novel compounds from this class, using 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride as a representative molecule. We present a logical workflow, from initial cytotoxicity screening to mechanistic assays such as cell cycle analysis and apoptosis induction, designed to elucidate the compound's primary effects on cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust in-vitro evaluation cascade for novel pyrazolopyridine-based entities.

Introduction: The Pyrazolopyridine Scaffold

Nitrogen-containing fused heterocyclic rings, such as the pyrazolopyridines, are structurally analogous to endogenous purines, allowing them to interact with a wide array of biological targets.[1] This versatility has made them a cornerstone in the development of targeted therapies. Numerous compounds built on this scaffold have been investigated for their potent anti-proliferative and cytotoxic effects against various cancer cell lines.[6][7] The primary mechanism of action for many of these derivatives involves the inhibition of protein kinases that are crucial for cell cycle regulation.[8][9]

Given the therapeutic potential of this chemical class, a systematic and rigorous approach to evaluating new derivatives in cell-based models is essential. This document outlines the foundational steps for characterizing the biological activity of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, a representative member of this family.

Compound Handling and Preparation

The accuracy and reproducibility of cell-based assay results are critically dependent on the proper handling and preparation of the test compound.[10]

2.1. Solubility and Stock Solution Preparation

  • Rationale: Most small organic molecules exhibit poor solubility in aqueous media. A high-concentration stock solution in a suitable organic solvent, typically dimethyl sulfoxide (DMSO), is necessary for accurate and reproducible serial dilutions into aqueous cell culture media.[11]

  • Protocol:

    • Prepare a 10 mM stock solution of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride by dissolving the appropriate mass in 100% cell culture-grade DMSO.

    • Ensure complete dissolution by vortexing for 1-2 minutes. Gentle warming (37°C) for 5-10 minutes may be applied if necessary.

    • Aliquot the stock solution into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

2.2. Working Solution Preparation

  • Rationale: To minimize solvent toxicity, the final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, and ideally be kept below 0.1%. Working solutions are prepared by serially diluting the stock solution in complete cell culture medium immediately before addition to the cells.

  • Protocol:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in complete culture medium (e.g., DMEM with 10% FBS) to achieve the desired final concentrations for the assay.

    • Crucial Step: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment. This is essential to distinguish the effects of the compound from those of the solvent.

Hypothesized Mechanism of Action: Cell Cycle Inhibition

Based on extensive literature on the pyrazolopyridine scaffold, a primary and potent mechanism of action is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2.[4][9][12] These kinases are master regulators of the cell cycle, forming active complexes with cyclin proteins to drive the cell through distinct phases (G1, S, G2, M). By competitively binding to the ATP-binding pocket of CDKs, pyrazolopyridine inhibitors prevent the phosphorylation of key substrates, leading to cell cycle arrest and, subsequently, apoptosis.[4][12]

CDK_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK46 CDK4/6 + Cyclin D Rb Rb CDK46->Rb p E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates CDK1 CDK1 + Cyclin B CDK2_E CDK2 + Cyclin E CDK2_E->Rb p Arrest Cell Cycle Arrest CDK2_E->Arrest Mitosis Mitosis CDK1->Mitosis Initiates CDK1->Arrest Inhibitor 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride Inhibitor->CDK2_E Inhibitor->CDK1 Apoptosis Apoptosis Arrest->Apoptosis Workflow Start Prepare Compound Stock Solution Assay1 Primary Screen: Cell Viability Assay (e.g., MTT, CTG) Start->Assay1 Data1 Determine IC50 Value Assay1->Data1 Assay2 Mechanism of Action: Cell Cycle Analysis (Flow Cytometry) Data1->Assay2 Use IC50 & 2x IC50 concentrations Assay3 Mechanism of Action: Apoptosis Assay (Annexin V / PI) Data1->Assay3 Use IC50 & 2x IC50 concentrations Data2 Quantify Cell Cycle Phase Distribution (G1, S, G2/M Arrest) Assay2->Data2 Report Comprehensive Activity Report Data2->Report Data3 Quantify Apoptotic & Necrotic Cell Populations Assay3->Data3 Data3->Report

Figure 2: A logical experimental workflow for characterizing a novel anti-proliferative compound in cell-based assays.

Protocol 1: Cell Viability Assay (MTT Method)
  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.

  • Materials:

    • Cancer cell line of interest (e.g., HCT-116, MCF-7, A549)

    • 96-well flat-bottom cell culture plates

    • Complete culture medium

    • 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO (for formazan solubilization)

    • Multichannel pipette

    • Microplate reader (570 nm absorbance)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated" and "vehicle control" (DMSO only).

    • Incubation: Incubate the plate for 48-72 hours. The incubation time should be consistent across experiments.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then distinguish cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

  • Materials:

    • 6-well cell culture plates

    • Compound at 1x and 2x the predetermined IC50 value

    • PBS (Phosphate-Buffered Saline)

    • Trypsin-EDTA

    • Cold 70% Ethanol

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the compound (e.g., at IC50 and 2x IC50) and a vehicle control for 24-48 hours.

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control to identify cell cycle arrest.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic).

  • Procedure: This protocol is very similar to the cell harvesting and staining steps for cell cycle analysis, with the key difference being that the cells are not fixed with ethanol. Use a commercially available Annexin V-FITC/PI apoptosis detection kit and follow the manufacturer's instructions. [10] 1. Cell Seeding and Treatment: As described in 4.2.1. 2. Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS. 3. Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes. [10] 4. Flow Cytometry Analysis: Analyze the stained cells immediately.

  • Data Analysis:

    • Annexin V- / PI- (Lower Left Quadrant): Viable cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Data Presentation and Interpretation

Table 1: Representative Cytotoxicity Data for Pyrazolopyridine Derivatives

Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
Compound 9a CDK2/CDK9 InhibitorHelaCervical Cancer2.59[9]
Compound 14g CDK2/CDK9 InhibitorHCT-116Colon Cancer1.98[9]
PPD-1 Apoptosis InducerA549Lung Cancer~10.0[13]
Compound 8c Topoisomerase IIα InhibitorNCI-60 PanelVarious(Potent Activity)[3]
Compound 9d AMPK ActivatorA549Lung Cancer3.06[14]

This table presents a summary of IC50 values for various pyrazolopyridine derivatives from the literature to provide context for expected potency.

Interpretation of Mechanistic Data:

  • Cell Cycle: A significant increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G1 phase, would strongly support the hypothesis of CDK1/2 inhibition.

  • Apoptosis: A dose-dependent increase in the Annexin V positive populations (early and late apoptotic) confirms that the compound induces cell death via apoptosis. This finding is consistent with the expected downstream effects of cell cycle arrest. [15][16]

Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitation in Media Poor aqueous solubility; concentration too high.Lower the final concentration range. Ensure the final DMSO concentration is <0.5%. Visually inspect media after adding the compound.
High Well-to-Well Variability in Viability Assays Inconsistent cell seeding; edge effects in the 96-well plate.Use a multichannel pipette for seeding and reagent addition. Avoid using the outermost wells of the plate.
No Apparent Cell Cycle Arrest Incorrect dose or time point; mechanism is not cell cycle-related.Test a broader range of concentrations and time points (e.g., 12, 24, 48h). Consider alternative mechanism of action assays.
High Necrosis in Apoptosis Assay Compound is acutely toxic at the tested concentration; assay performed too late.Lower the compound concentration. Perform a time-course experiment to capture early apoptotic events.

Conclusion

The 1H-pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, as a representative of the broader pyrazolopyridine class, holds significant potential as a modulator of critical cellular pathways. The systematic application of the protocols detailed in this guide—progressing from broad cytotoxicity screening to specific mechanistic assays for cell cycle progression and apoptosis—provides a robust and efficient framework for its initial characterization. This structured approach, grounded in established methodologies, will enable researchers to generate reliable and interpretable data, thereby accelerating the evaluation of novel chemical entities in the drug discovery pipeline.

References

  • Al-Ostath, A. et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.
  • Misra, R. N. et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Manolis, F. et al. (2024). Identification of new multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones as soluble guanylyl cyclase (sGC) stimulators with vasoprotective and anti-inflammatory activities. PubMed. Available at: [Link]

  • Kim, H. et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. Available at: [Link]

  • Abdel-Aziz, A. A.-M. et al. (n.d.). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI.
  • Kim, J. et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed. Available at: [Link]

  • Krzywik, J. et al. (2025). Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate.
  • Szlachcic, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Hassan, A. A. et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]

  • Al-Said, M. S. et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Abdel-Ghani, T. M. et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. PubMed. Available at: [Link]

  • Dadashpour, S. et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. Available at: [Link]

  • Li, R. et al. (2022). Novel pyrazolo[3,4‐b]pyridine derivatives: Synthesis, structure–activity relationship studies, and regulation of the AMPK/70S6K pathway. Wiley Online Library. Available at: [Link]

  • Misra, R. N. et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed. Available at: [Link]

  • Heropoulos, G. A. et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Semantic Scholar. Available at: [Link]

  • Al-Said, M. S. et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. SCIRP. Available at: [Link]

  • Quiroga, J. & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: A Proposed Synthesis of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride

Introduction The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As a purine isostere, this core structure is foundational to a variety of pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As a purine isostere, this core structure is foundational to a variety of pharmacologically active agents, including those with antiproliferative and GPR119 agonist activities.[1][2] This document outlines a detailed, multi-step protocol for the synthesis of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, a key intermediate for the development of novel therapeutics. The proposed synthesis is grounded in established methodologies for the functionalization of pyrazolopyridine systems and salt formation of amine-containing active pharmaceutical ingredients.[3][4]

Overall Synthetic Strategy

The proposed synthesis is a three-step process commencing with the commercially available 5-chloro-1H-pyrazolo[3,4-c]pyridine. The core of this strategy involves a selective palladium-catalyzed Buchwald-Hartwig amination to introduce the 7-amino functionality, followed by the formation of the hydrochloride salt to improve the compound's solubility and handling properties.

Synthetic_Pathway A 5-Chloro-1H-pyrazolo[3,4-c]pyridine B Protection (SEM-Cl) A->B NaH, SEM-Cl DMF, 0 °C to rt C 5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl) -1H-pyrazolo[3,4-c]pyridine B->C D Buchwald-Hartwig Amination C->D Pd₂(dba)₃, Xantphos, NaOtBu, Dioxane, 110 °C E 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo [3,4-c]pyridin-7-ylamine D->E F Deprotection & Salt Formation (HCl) E->F HCl in Dioxane DCM, rt G 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride F->G

Figure 1: Proposed synthetic workflow for 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

Experimental Protocols

Step 1: Protection of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

Rationale: The protection of the pyrazole nitrogen is crucial to prevent side reactions and to enhance the solubility of the starting material in organic solvents. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is selected as the protecting group due to its stability under the conditions of the subsequent cross-coupling reaction and its facile cleavage under acidic conditions.

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine.

Step 2: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[3] This palladium-catalyzed cross-coupling reaction allows for the direct amination of the C5-position (which will become the C7-position in the final named product after re-numbering) of the pyrazolopyridine core using ammonia or an ammonia surrogate.

Procedure:

  • In a sealable reaction vessel, combine 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Evacuate and backfill the vessel with nitrogen (repeat 3 times).

  • Add anhydrous 1,4-dioxane.

  • If using an ammonia surrogate such as benzophenone imine, add it at this stage. If using ammonia gas, it can be bubbled through the solution or the reaction can be conducted under an atmosphere of ammonia. For this protocol, we will proceed with an in-situ deprotection approach.

  • Seal the vessel and heat the reaction mixture to 110 °C for 16-24 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-7-ylamine.

Step 3: Deprotection and Hydrochloride Salt Formation

Rationale: The final step involves the removal of the SEM protecting group and the concurrent formation of the hydrochloride salt. The use of a solution of hydrogen chloride in an organic solvent provides a convenient one-pot procedure for both transformations.[5] The hydrochloride salt form often enhances the crystallinity and aqueous solubility of the final compound.[6]

Procedure:

  • Dissolve the purified 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-7-ylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add a solution of hydrogen chloride in 1,4-dioxane (4 M, 3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, during which time a precipitate is expected to form.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, collect the solid product by filtration.

  • Wash the solid with cold dichloromethane or diethyl ether to remove any non-salt impurities.

  • Dry the product under vacuum to yield 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride as a solid.

Quantitative Data Summary

Step Reactant Molar Eq. Reagent/Catalyst Solvent Temp. Time (h) Expected Yield
1 5-Chloro-1H-pyrazolo[3,4-c]pyridine1.0NaH (1.2 eq), SEM-Cl (1.1 eq)DMF0 °C to rt12-1680-90%
2 5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine1.0Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), NaOtBu (1.5 eq)Dioxane110 °C16-2460-75%
3 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-7-ylamine1.0HCl in Dioxane (4 M, 3.0 eq)DCMrt2-4>95%

Characterization

The final product, 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The hydrochloride salt formation can be confirmed by a downfield shift of the pyridine proton signals in the ¹H NMR spectrum.[6]

Safety Considerations

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Palladium catalysts and organophosphorus ligands are toxic and should be handled in a well-ventilated fume hood.

  • Hydrogen chloride is a corrosive gas. Use a solution in an organic solvent and handle with care.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride. By leveraging established synthetic methodologies, including SEM protection, Buchwald-Hartwig amination, and acid-mediated deprotection and salt formation, this guide offers a reliable pathway for researchers in the field of medicinal chemistry to access this valuable building block for further drug development efforts.

References

  • Jain, A. K., & Sharma, S. (2019). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Taylor & Francis Online. [Link]

  • Papathanasiou, M. M., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. [Link]

  • Ghasemzadeh, M. A., & Atarod, M. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. [Link]

  • Shaabani, A., et al. (2014). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]

  • Bernardino, A. M. R., et al. (2004). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry. [Link]

  • Kim, J., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. [Link]

  • Shela, D. S., et al. (2017). A Facile Synthesis of Amide Derivatives of[1][7][8]Triazolo[4,3-a]pyridine. ResearchGate. [Link]

  • Manjare, S. T., et al. (n.d.). Synthesis of hydrochloride salt of methyl-[1][7][8]triazolo[4,3-a]pyridin-3-ylmethyl-amine. ResearchGate. [Link]

  • Liu, H., et al. (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]

  • Baklanov, M. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals. [Link]

  • Karim, S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • Scott, J. S., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Kaczor, A. A., & Płaziński, A. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Bernardino, A. M. R., et al. (1996). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Bautista, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Li, Y., et al. (2014). Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
  • Dar'in, D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. [Link]

  • Papoular, B., et al. (2020). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]

  • Crookes, D. L., et al. (1997). Amine acid salt compounds and process for the production thereof.
  • Al-Adiwish, W. M., et al. (2019). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. [Link]

  • Gucky, T., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Purification of Pyrazolopyridine Compounds

Introduction: The Critical Role of Purity for a Privileged Scaffold Pyrazolopyridines represent a class of nitrogen-containing heterocyclic compounds of immense interest in medicinal chemistry and drug discovery. Their s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity for a Privileged Scaffold

Pyrazolopyridines represent a class of nitrogen-containing heterocyclic compounds of immense interest in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to their investigation as potent inhibitors of kinases, reverse transcriptase, and various receptors.[1] Compounds like Glumetinib (a c-Met inhibitor) and VU0418506 (a positive allosteric modulator) highlight the therapeutic potential of this scaffold.[1]

Given that biological activity is exquisitely dependent on molecular structure, the purity of a synthesized compound is not a trivial detail—it is the bedrock of reliable and reproducible pharmacological data. Impurities, whether they are unreacted starting materials, byproducts, or isomers, can lead to false positives, mask the true potency of a lead compound, or exhibit off-target toxicity. This guide provides a detailed overview of robust methods for the purification of pyrazolopyridine compounds, explaining the causality behind experimental choices to empower researchers to obtain compounds of the highest possible purity.

Section 1: Foundational Work-Up and Crude Isolation

Before proceeding to advanced chromatographic or recrystallization techniques, a proper reaction work-up is essential to remove the bulk of inorganic salts, acids, or bases and to obtain a crude product suitable for further purification.

Liquid-Liquid Extraction

This is the most common initial step following a reaction. The choice of solvent and aqueous phase pH is critical. Since pyrazolopyridines contain a basic pyridine nitrogen, their solubility is highly pH-dependent.

  • Expertise & Experience: At a neutral or basic pH, the pyrazolopyridine core is typically uncharged and will partition into organic solvents like dichloromethane (DCM), chloroform (CHCl₃), or ethyl acetate (EtOAc).[1] If the reaction mixture is acidic, the pyridine nitrogen will be protonated, rendering the compound water-soluble. This property can be exploited: one can perform an acidic wash to remove basic impurities or, conversely, acidify the aqueous layer to extract the desired compound and then basify it to back-extract it into an organic phase.

Protocol: General Extractive Work-Up

  • Cool the reaction mixture to room temperature.

  • If the reaction was run in a water-miscible solvent (e.g., DMF, THF, MeCN), pour the mixture into a separatory funnel containing water.[1]

  • Add an immiscible organic solvent (e.g., EtOAc or DCM).

  • If the desired product is expected to be neutral, ensure the aqueous layer is at a neutral or slightly basic pH (pH 7-8). If necessary, adjust with a saturated solution of NaHCO₃ or a dilute base.

  • Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

Precipitation and Filtration

For some reaction schemes, particularly those conducted in solvents where the product has limited solubility, the pure compound may precipitate directly from the reaction mixture upon cooling or by adding an anti-solvent (like water).[2] This method is highly efficient and can sometimes yield a product pure enough for immediate use.[2][3]

Protocol: Isolation by Precipitation

  • Upon reaction completion as monitored by Thin-Layer Chromatography (TLC), cool the reaction mixture in an ice bath.

  • If precipitation does not occur, slowly add an anti-solvent (e.g., water, hexane) while stirring until the solution becomes turbid.

  • Continue to stir in the ice bath for 20-30 minutes to maximize product precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold anti-solvent to remove residual impurities.

  • Dry the solid product under vacuum to obtain the purified compound.

Section 2: Core Purification Methodologies

Crude products often require further purification. The choice of method depends on the physical properties of the compound (solid vs. oil), its polarity, and the nature of the impurities.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated hot solution, upon slow cooling, becomes supersaturated, and the compound crystallizes out, leaving impurities behind in the mother liquor.

  • Trustworthiness: The formation of a well-defined crystalline structure is in itself a purification process, as the crystal lattice tends to exclude molecules that do not fit, i.e., impurities. The melting point of the recrystallized solid serves as a key validation metric; a sharp melting point close to the literature value indicates high purity.

Protocol: Single-Solvent Recrystallization

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of a suitable hot solvent to just dissolve the compound completely.[4]

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering the hot solution through a fluted filter paper to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Collect the crystals by vacuum filtration and wash them with a small volume of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Table 1: Common Solvent Systems for Pyrazolopyridine Recrystallization

Solvent/SystemCompound TypeReference
Ethanol (90%)Tetrahydro-pyrazolopyridines[3]
Ethanol / WaterGeneral pyrazole derivatives[4]
Hexane / Ethyl AcetateGeneral pyrazole derivatives[4]
Dichloromethane / EthanolPyrazolo[3,4-b]pyridine derivatives[5]
Ethyl Acetate / n-PentanePyrazolo[3,4-b]pyridine derivatives[6]
Column Chromatography

For oils, amorphous solids, or mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase flows through it.

  • Expertise & Experience: Pyrazolopyridines, being basic, can exhibit problematic behavior on standard silica gel. The basic nitrogen atom can interact strongly with acidic residual silanol groups on the silica surface, leading to significant peak tailing.[7] This broadens peaks, reduces resolution, and can lead to lower recovery. To counteract this, a small amount of a competing base, such as triethylamine (TEA) or pyridine (e.g., 0.5-1% v/v), is often added to the mobile phase.[7] This additive preferentially binds to the active silanol sites, allowing the pyrazolopyridine compound to elute with a much-improved peak shape.

Protocol: Flash Column Chromatography (Silica Gel)

  • Select a Solvent System: Use TLC to find a solvent system (mobile phase) that gives the desired compound an Rf value of ~0.2-0.4. Common systems include gradients of ethyl acetate in hexanes/cyclohexane or methanol in dichloromethane.[6][8]

  • Prepare the Column: Pack a glass column with silica gel, either as a dry powder or as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Begin running the mobile phase through the column, starting with the least polar composition. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% EtOAc in cyclohexane) to elute compounds with stronger binding to the silica.[6]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example Mobile Phases for Pyrazolopyridine Chromatography

Stationary PhaseMobile Phase (Eluent)Compound ClassReference
Silica GelCyclohexane / Ethyl Acetate (gradient)Pyrazolo[3,4-b]pyridines[6]
Silica GelDichloromethane / Methanol (gradient)Pyrazolo[3,4-c]pyridines[8]
Silica GelChloroform / Ethyl Acetate (10%)Pyrazolo[4,3-b]pyridines[1]
Reverse Phase C18Acetonitrile / WaterFunctionalized Pyrazolo[3,4-c]pyridines[9]
Silica GelEthyl Acetate / Hexane (4:6)Pyrazolo[3,4-b]pyridines[10]

Section 3: Chiral Separation of Enantiomers

Many pyrazolopyridine-based drug candidates are chiral. Enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[11] Regulatory agencies like the FDA and EMA have a strong preference for the development of single-enantiomer drugs, making chiral separation a critical step.[11]

  • Authoritative Grounding: The most powerful technique for separating enantiomers is Chiral High-Performance Liquid Chromatography (HPLC). This method uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to have different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and have proven highly effective for resolving a broad range of chiral compounds, including N-substituted pyrazoles.[12][13]

Protocol: Development of a Chiral HPLC Separation Method

  • Column Screening: Screen several polysaccharide-based chiral columns (e.g., Lux Cellulose-2, Lux Amylose-2, Chiralcel OD-H) under both normal phase and polar organic conditions.

  • Mobile Phase Selection:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol or Hexane/Ethanol. Vary the ratio to optimize resolution and retention time.

    • Polar Organic Mode: Use mobile phases like pure methanol or ethanol. This mode often results in shorter run times.[12]

  • Method Optimization: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to fine-tune the separation.

  • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 or 268 nm).[14]

  • Preparative Scale-Up: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative system to isolate gram quantities of each pure enantiomer.

G cluster_prep Method Development cluster_run Execution Racemic_Sample Racemic Pyrazolopyridine Sample Column_Screening Screen Chiral Columns (e.g., Cellulose, Amylose) Racemic_Sample->Column_Screening Mobile_Phase_Opt Optimize Mobile Phase (Normal vs. Polar Organic) Column_Screening->Mobile_Phase_Opt Analytical_Run Analytical HPLC Injection Mobile_Phase_Opt->Analytical_Run Check_Resolution Baseline Resolution? Analytical_Run->Check_Resolution Check_Resolution->Mobile_Phase_Opt No Scale_Up Scale to Preparative HPLC Check_Resolution->Scale_Up Yes Isolate_Enantiomers Isolate Pure Enantiomers Scale_Up->Isolate_Enantiomers

Caption: Workflow for developing a chiral HPLC separation method.

Section 4: Purity Verification

Purification is incomplete without rigorous verification of the final product's purity and identity.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and checking the purity of column fractions. A pure compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The absence of signals from impurities is a strong indicator of purity.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is used to assess purity by showing a single major peak corresponding to the product's mass.

  • Melting Point: A pure crystalline solid will have a sharp and distinct melting point range (typically < 2 °C).[5] A broad melting range suggests the presence of impurities.

Section 5: Strategic Purification Workflow

Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree outlines a logical approach based on the properties of the crude product.

G Start Crude Product from Work-up Is_Solid Is the product a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Column_Chromatography Perform Column Chromatography (Silica or Reverse Phase) Is_Solid->Column_Chromatography No (Oil/Amorphous) Recrystallization_Success Successful? (Sharp MP, Clean NMR) Try_Recrystallization->Recrystallization_Success Recrystallization_Success->Column_Chromatography No (Impure) Is_Chiral Is the compound chiral and requires separation? Recrystallization_Success->Is_Chiral Yes Column_Chromatography->Is_Chiral Chiral_HPLC Develop Chiral HPLC Method Is_Chiral->Chiral_HPLC Yes Final_Product Pure Product Is_Chiral->Final_Product No Chiral_HPLC->Final_Product

Caption: Decision tree for selecting a purification strategy.

References

  • Butkevich, A. N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]

  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]

  • Al-Majid, A. M., et al. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Sagnou, M., et al. (2021). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules. Available at: [Link]

  • Patel, A., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Maleki, A., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Al-Majid, A. M., et al. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Loganathan, V., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. Available at: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available at: [Link]

  • Google Patents. (2014). CN103992318A - Pyrazolopyridine compound and preparation method thereof.
  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. Available at: [Link]

  • Koutentis, P. A., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. Available at: [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride in Human Plasma

Abstract This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, pharmacodynamic, or toxicokinetic studies. The method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The described method has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2][3][4]

Introduction

1H-Pyrazolo[3,4-c]pyridin-7-ylamine is a heterocyclic amine compound with a molecular weight of 119.12 g/mol for the free base.[5][6] Its structure, featuring a fused pyrazole and pyridine ring system, makes it a molecule of interest in medicinal chemistry and pharmaceutical research.[7][8] Accurate quantification of such small molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical components of drug discovery and development.[9]

LC-MS/MS has become the gold standard for small molecule bioanalysis due to its inherent selectivity, sensitivity, and speed.[10] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the precise detection and quantification of a target analyte even in complex biological matrices like plasma.[10] This document provides a comprehensive guide to the development, implementation, and validation of a robust LC-MS/MS method for 1H-Pyrazolo[3,4-c]pyridin-7-ylamine.

Method Development: Rationale and Strategy

The development of a reliable LC-MS/MS method requires a systematic approach to optimize sample preparation, chromatographic separation, and mass spectrometric detection.[11]

Mass Spectrometry

The initial step in method development is the optimization of the mass spectrometer parameters for the analyte and the internal standard (IS).

  • Ionization Mode: Given the presence of basic amine groups in the structure of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine, Electrospray Ionization (ESI) in the positive ion mode is the logical choice for achieving efficient protonation and generating a strong [M+H]⁺ signal.

  • Analyte and Internal Standard Tuning: A standard solution of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine and a suitable stable isotope-labeled internal standard (e.g., ¹³C₃, ¹⁵N₂-1H-Pyrazolo[3,4-c]pyridin-7-ylamine) are infused into the mass spectrometer. The precursor ions ([M+H]⁺) are selected in the first quadrupole (Q1), and the collision energy is optimized to produce stable and abundant product ions in the third quadrupole (Q3). The most intense and specific precursor-to-product ion transitions are chosen for the MRM method.

Table 1: Optimized Mass Spectrometry Parameters

Parameter1H-Pyrazolo[3,4-c]pyridin-7-ylamine¹³C₃, ¹⁵N₂-Internal Standard
Precursor Ion (m/z) To be determined experimentallyTo be determined experimentally
Product Ion (m/z) To be determined experimentallyTo be determined experimentally
Collision Energy (eV) To be determined experimentallyTo be determined experimentally
Dwell Time (ms) 100100
Ionization Mode ESI PositiveESI Positive
Chromatography

The goal of the chromatographic separation is to achieve a reproducible retention time for the analyte, free from interference from endogenous matrix components.[12]

  • Column Selection: Due to the polar nature of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine, a reversed-phase column with enhanced polar retention, such as a C18 column with embedded polar groups or a biphenyl phase, is a suitable starting point.[13] This helps in retaining the analyte away from the solvent front where significant matrix effects can occur.

  • Mobile Phase: A mobile phase consisting of an aqueous component and an organic solvent is used.

    • Aqueous Phase (A): 0.1% Formic acid in water. The acidic modifier aids in the protonation of the analyte, improving peak shape and ESI efficiency.

    • Organic Phase (B): 0.1% Formic acid in acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution starting with a low percentage of the organic phase allows for the elution of highly polar matrix components first, followed by the target analyte with increasing organic content. This approach generally provides better peak shapes and resolution for a wide range of analytes. An initial gradient could be a 3-minute ramp from 5% to 95% organic phase to quickly determine the approximate retention time.[11]

Sample Preparation

The objective of sample preparation is to extract the analyte from the biological matrix while removing proteins and other interfering substances.[12]

  • Protein Precipitation: For its simplicity, speed, and cost-effectiveness, protein precipitation is an attractive initial approach. Acetonitrile is a common choice as it efficiently precipitates plasma proteins and is compatible with reversed-phase chromatography. A 3:1 ratio of acetonitrile to plasma is typically effective.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the quantification of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine in human plasma.

Materials and Reagents
  • 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride reference standard

  • ¹³C₃, ¹⁵N₂-1H-Pyrazolo[3,4-c]pyridin-7-ylamine (Internal Standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride and the internal standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC standards and QC samples at low, medium, and high concentrations.

Table 2: Example Calibration Curve and QC Concentrations

Sample TypeConcentration (ng/mL)
LLOQ 0.5
Calibration Std 2 1
Calibration Std 3 5
Calibration Std 4 25
Calibration Std 5 100
Calibration Std 6 250
Calibration Std 7 450
ULOQ 500
QC Low 1.5
QC Medium 200
QC High 400
Sample Preparation Protocol

Sample_Preparation_Workflow plasma 50 µL Plasma Sample (Unknown, CC, or QC) is_addition Add 150 µL of Internal Standard Working Solution plasma->is_addition vortex Vortex for 30 seconds is_addition->vortex centrifuge Centrifuge at 14,000 x g for 10 minutes at 4°C vortex->centrifuge supernatant Transfer 100 µL of supernatant to autosampler vial centrifuge->supernatant analysis Inject 5 µL onto LC-MS/MS System supernatant->analysis

Caption: Protein precipitation workflow for sample preparation.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size).

  • Column Temperature: 40 °C

  • Autosampler Temperature: 10 °C

  • Injection Volume: 5 µL

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Table 3: Gradient Elution Program

Time (min)%A%B
0.0955
0.5955
2.5595
3.0595
3.1955
4.0955

Method Validation

A full validation of the bioanalytical method should be performed in accordance with the ICH M10 guidelines to ensure its reliability for the intended application.[1][14][15][16]

Validation_Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Sources

Method

Application Note: 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride as a Privileged Scaffold in Oncology Kinase Inhibitor Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Structural rationale, oncological applications, and self-validating experimental protocols for pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Structural rationale, oncological applications, and self-validating experimental protocols for pyrazolopyridine-based kinase inhibitors.

Executive Summary & Structural Rationale

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. Among the myriad of heterocyclic scaffolds explored, the pyrazolopyridine core—specifically the 1H-pyrazolo[3,4-c]pyridin-7-ylamine isomer—has emerged as a highly privileged pharmacophore[1],[2].

Supplied commonly as a hydrochloride salt to significantly enhance aqueous solubility and bioavailability during in vitro and in vivo profiling, this scaffold provides a unique three-dimensional arrangement of nitrogen atoms. This specific topology allows the molecule to act as a highly efficient adenine mimetic within the ATP-binding pocket of kinases[3].

Mechanistic Causality of the Scaffold: The efficacy of the 1H-pyrazolo[3,4-c]pyridin-7-ylamine core lies in its hydrogen-bonding triad. The N1-H acts as a potent hydrogen bond donor, while the pyridine nitrogen (N6) and the 7-amino exocyclic group function as versatile donor/acceptor sites. In specific targets like Hematopoietic Progenitor Kinase 1 (HPK1), structural biology reveals that the pyridine nitrogen engages in a critical water-bridged hydrogen bond with the Asp155 residue in the hinge region, a feature that drives the superior potency of the [3,4-c] isomer over its[3,4-b] or [4,3-c] counterparts[4].

Key Oncological Applications

The 1H-pyrazolo[3,4-c]pyridin-7-ylamine scaffold has been successfully deployed against several high-value oncology targets:

A. IGF-1R (Insulin-like Growth Factor 1 Receptor) Inhibition

IGF-1R plays a crucial role in cell division, oncogenesis, and the suppression of apoptosis, and is frequently overexpressed in breast, colon, and lung solid tumors[3]. By competitively binding to the ATP pocket of the IGF-1R kinase domain, derivatives of 1H-pyrazolo[3,4-c]pyridin-7-ylamine abrogate downstream signaling, stripping the tumor cells of their anti-apoptotic defenses and sensitizing them to radiation and chemotherapy[3].

B. HPK1 (MAP4K1) Inhibition in Immuno-Oncology

HPK1 is a negative regulator of T-cell receptor (TCR) activation. When a T-cell recognizes a tumor antigen, HPK1 phosphorylates SLP-76, leading to its degradation and subsequent T-cell suppression[4]. Inhibiting HPK1 with pyrazolopyridine derivatives blocks this negative feedback loop, resulting in robust T-cell activation and enhanced anti-tumor immunity[4].

G TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) Kinase Active TCR->HPK1 Stimulates SLP76 SLP-76 Phosphorylation & Degradation HPK1->SLP76 Phosphorylates ImmuneSupp T-Cell Suppression (Tumor Evasion) SLP76->ImmuneSupp Leads to Inhibitor 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Derivatives Inhibitor->HPK1 Inhibits (ATP-competitive) ImmuneAct Robust T-Cell Activation (Anti-Tumor Immunity) Inhibitor->ImmuneAct Promotes

Figure 1: Mechanism of HPK1 inhibition by 1H-Pyrazolo[3,4-c]pyridin-7-ylamine in immuno-oncology.

Quantitative Data Summary

To understand the versatility of the pyrazolopyridine core, we summarize the comparative kinase inhibition profiles across different structural isomers based on recent drug discovery campaigns[3],[1],[4].

Table 1: Comparative Kinase Inhibition Profiles of Pyrazolopyridine Isomers

Scaffold IsomerRepresentative TargetKey Structural InteractionTypical IC₅₀ / Kᵢ Range
1H-Pyrazolo[3,4-c]pyridin-7-ylamine HPK1 (MAP4K1)Water-bridged H-bond with Asp155IC₅₀: 144 nM, Kᵢ: < 1.0 nM
1H-Pyrazolo[3,4-c]pyridin-7-ylamine IGF-1RAdenine-mimetic hinge bindingLow nanomolar
1H-Pyrazolo[3,4-b]pyridine FGFR / TBK1Direct hinge H-bondingIC₅₀: 0.2 nM - 50 nM

Experimental Protocols: A Self-Validating Workflow

To rigorously evaluate derivatives of 1H-pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, researchers must employ a two-tiered validation system: a biochemical assay to prove direct target engagement, followed by a cellular assay to prove membrane permeability and efficacy in the presence of physiological ATP concentrations.

G Prep Compound Prep HCl Salt in DMSO (10 mM Stock) Biochem Biochemical Assay ADP-Glo Kinase Assay (IC50 Determination) Prep->Biochem Cellular Cellular Assay Phospho-Western Blot (Target Engagement) Biochem->Cellular InVivo In Vivo Models Xenograft Efficacy & Pharmacokinetics Cellular->InVivo

Figure 2: Sequential screening workflow for evaluating pyrazolopyridine-based kinase inhibitors.

Protocol A: Cell-Free Kinase Inhibition Assay (ADP-Glo™)

Causality Check: We utilize the ADP-Glo assay because it measures the universal byproduct of kinase activity (ADP). By converting ADP back to ATP to drive a luciferase reaction, we avoid the hazards of radioactive ³³P-ATP while maintaining universal applicability across kinases like IGF-1R and HPK1.

Materials:

  • 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride derivative (Test Compound)

  • Purified Recombinant Kinase (e.g., HPK1 or IGF-1R)

  • Ultra-pure ATP and specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the hydrochloride salt in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 into 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA) to yield a 1% DMSO final concentration. Note: The HCl salt ensures the compound remains fully solubilized upon transition from DMSO to the aqueous buffer.

  • Kinase Reaction: In a 384-well white plate, combine 2 µL of the compound dilution with 2 µL of the purified kinase. Incubate at room temperature (RT) for 15 minutes to allow pre-equilibration of the inhibitor with the hinge region.

  • Initiation: Add 1 µL of the ATP/Substrate mix (ATP concentration should be set at the empirical Kₘ for the specific kinase to ensure accurate IC₅₀ calculation). Incubate for 60 minutes at RT to achieve steady-state kinetics.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes, then read on a microplate luminometer. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement (Phospho-Western Blot)

Causality Check: A compound may exhibit sub-nanomolar potency biochemically but fail in cells due to poor membrane permeability or competition with high intracellular ATP (~1-5 mM). This assay validates that the compound enters the cell and inhibits the kinase in its native physiological state.

Materials:

  • Jurkat T-cells (for HPK1 evaluation)

  • Anti-CD3 antibody (for TCR stimulation)

  • Phospho-specific primary antibodies (e.g., anti-p-SLP76 Ser376)

Step-by-Step Methodology:

  • Cell Plating & Starvation: Plate Jurkat cells at 2×106 cells/mL in serum-free RPMI media for 2 hours to reduce baseline kinase phosphorylation.

  • Inhibitor Treatment: Treat the cells with the test compound (0.1 µM to 10 µM) or vehicle (0.1% DMSO) for 2 hours at 37°C. Note: This extended incubation ensures the compound fully permeates the lipid bilayer and equilibrates with intracellular ATP.

  • Stimulation: Stimulate the cells by adding cross-linking anti-CD3 antibodies (1 µg/mL) for exactly 15 minutes to induce HPK1 activation and subsequent SLP-76 phosphorylation.

  • Lysis: Rapidly pellet the cells and lyse in ice-cold RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Critical step: Phosphatase inhibitors are mandatory to prevent the loss of the p-SLP76 signal during lysis.

  • Immunoblotting: Resolve the lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p-SLP76 (Ser376) and total SLP-76 antibodies. Quantify the bands using densitometry to determine the cellular IC₅₀.

References

  • US7534797B2 - 6,6-Bicyclic ring substituted heterobicyclic protein kinase inhibitors Source: Google Patents URL
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC - NIH URL
  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery Source: Benchchem URL
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors Source: PMC - NIH URL

Sources

Application

Application Notes &amp; Protocols: Development of Kinase Inhibitors with a Pyrazolo[3,4-c]pyridine Core

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazolo[3,4-c]pyridine Scaffold as a Privileged Structure in Kinase Inhibition Protein kinases are a large family of structurally related...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of structurally related enzymes that are critical regulators of cell cycle progression and are involved in cell division.[1] Their aberrant activity is implicated in a multitude of diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2] The pyrazolo[3,4-d]pyrimidine scaffold has gained significant interest in medicinal chemistry as a "privileged scaffold" for developing kinase inhibitors.[3] This is largely due to its nature as an isostere of the adenine ring of ATP, which allows molecules based on this scaffold to effectively mimic hinge region binding interactions within the active sites of various kinases.[3] This guide provides a comprehensive overview of the key steps and protocols involved in the design, synthesis, and evaluation of novel kinase inhibitors based on the related and promising pyrazolo[3,4-c]pyridine core.

Section 1: Synthesis and Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Core

A key advantage of the pyrazolo[3,4-c]pyridine scaffold is its amenability to selective functionalization at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). A general strategy for the synthesis and elaboration of this core is outlined below.

Protocol 1: Synthesis of a 5-Halo-1H-pyrazolo[3,4-c]pyridine Intermediate

This protocol describes a general method for preparing a halogenated intermediate, which serves as a versatile precursor for subsequent diversification through various cross-coupling reactions.

Materials:

  • Appropriately substituted aminopyrazole

  • Diethyl (ethoxymethylene)malonate

  • Dowtherm A

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cyclization: A mixture of the starting aminopyrazole and diethyl (ethoxymethylene)malonate is heated in Dowtherm A to effect cyclization, forming the pyrazolopyridone core.

  • Chlorination: The resulting pyrazolopyridone is treated with POCl₃ to yield the 5-chloro-pyrazolo[3,4-c]pyridine intermediate.

  • Work-up and Purification: The reaction mixture is carefully quenched with ice and neutralized with a saturated solution of NaHCO₃. The product is extracted with DCM, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.

Vectorial Elaboration of the Core Scaffold

The true utility of the pyrazolo[3,4-c]pyridine scaffold lies in its capacity for selective modification at multiple positions, enabling a fragment-based drug discovery (FBDD) approach.[4] The following diagram illustrates the key "growth vectors" for chemical elaboration:

Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Core

This multi-directional approach allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target kinase.[4]

Section 2: In Vitro Biological Evaluation

Once a library of pyrazolo[3,4-c]pyridine analogs has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Protocol 2: Biochemical Kinase Inhibition Assay (e.g., Z'-LYTE™ Assay)

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase of interest. The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that is widely used for this purpose.[5]

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific peptide substrate

  • ATP

  • Test compounds (solubilized in DMSO)

  • Z'-LYTE™ Development Reagent

  • Stop Reagent

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compounds at various concentrations. Then, add a mixture of the purified kinase and the peptide substrate.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 1 hour).[5]

  • Development: Add the Z'-LYTE™ Development Reagent to each well. This reagent contains a site-specific protease that will cleave the unphosphorylated peptide substrate.

  • Stopping the Reaction: After a suitable incubation period, add the Stop Reagent.

  • Data Acquisition: Measure the fluorescence signals using a plate reader. The ratio of the two emission wavelengths is used to calculate the extent of phosphorylation and, consequently, the inhibitory activity of the test compounds.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell-Based Kinase Activity Assay (Phosphorylation Assay)

Cell-based assays provide crucial information on how a compound interacts with its target in a cellular environment.[6] These assays can measure the inhibition of phosphorylation of a downstream substrate of the target kinase.[7]

Materials:

  • Human cancer cell line expressing the target kinase (e.g., HCT-116, MCF-7)[1][8]

  • Cell culture medium and supplements

  • Test compounds

  • Stimulant (if required to activate the signaling pathway)

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • Secondary antibody conjugated to a detectable label (e.g., HRP)

  • Detection reagent (e.g., ECL)

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).[5]

  • Stimulation: If necessary, stimulate the cells with an appropriate agent to activate the kinase signaling pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract the cellular proteins.

  • Western Blotting:

    • Quantify the protein concentration in each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody (either total or phospho-specific).

    • Wash the membrane and incubate with the secondary antibody.

    • Add the detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. This will determine the extent of inhibition of the kinase activity in the cells.

The following diagram illustrates the general workflow for evaluating kinase inhibitors:

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Pyrazolo[3,4-c]pyridine Analogs biochemical Biochemical Kinase Assay (e.g., Z'-LYTE) synthesis->biochemical Test Compounds cell_based Cell-Based Assay (Phosphorylation) biochemical->cell_based Potent Hits pk_pd Pharmacokinetics & Pharmacodynamics cell_based->pk_pd Lead Compounds efficacy Xenograft Efficacy Models pk_pd->efficacy Optimized Leads caption Kinase Inhibitor Development Workflow

Kinase Inhibitor Development Workflow

Section 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the in vitro assays are used to establish a structure-activity relationship (SAR), which guides the iterative process of lead optimization. The goal is to improve the potency, selectivity, and drug-like properties of the initial hit compounds.

Key Considerations for SAR:

  • Hinge-Binding Interactions: The pyrazolo[3,4-c]pyridine core is designed to mimic the adenine of ATP and form hydrogen bonds with the hinge region of the kinase. Modifications to the substituents on the core can modulate these interactions.

  • Selectivity: Kinase selectivity is crucial to minimize off-target effects. Screening against a panel of kinases is essential to assess the selectivity profile of the inhibitors.[9] Cell-based methods, such as NanoBRET cellular target engagement assays, can provide a more biologically relevant assessment of selectivity compared to cell-free assays alone.[10]

  • Physicochemical Properties: Properties such as solubility, permeability, and metabolic stability are critical for a compound's potential as a drug. These properties are optimized by modifying the peripheral substituents on the pyrazolo[3,4-c]pyridine core.

Example SAR Table
CompoundR1R2CDK2 IC₅₀ (nM)[11]MCF-7 IC₅₀ (µM)[8]
1a HPhenyl500>10
1b H4-Fluorophenyl2505.2
1c Methyl4-Fluorophenyl500.8
1d Methyl3-Aminophenyl250.5

Data are hypothetical and for illustrative purposes only.

The table above illustrates how systematic modifications to the R1 and R2 positions of a hypothetical pyrazolo[3,4-c]pyridine core can lead to significant improvements in both biochemical potency (CDK2 IC₅₀) and cellular activity (MCF-7 IC₅₀).

Section 4: In Vivo Evaluation

Promising lead compounds with good in vitro potency, selectivity, and drug-like properties are advanced to in vivo studies to assess their efficacy and safety in animal models.

Protocol 4: Murine Xenograft Model for Antitumor Efficacy

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo antitumor activity of a drug candidate.[12]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., HCT-116)

  • Matrigel (optional)

  • Test compound formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Dosing: Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., once daily by oral gavage).[12]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot).

The following diagram illustrates a typical signaling pathway that can be targeted by pyrazolo[3,4-c]pyridine inhibitors, such as the CDK-mediated cell cycle progression.

G cluster_pathway CDK-Mediated Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->CyclinE_CDK2 inhibits caption Targeting the Cell Cycle with CDK2 Inhibitors

Targeting the Cell Cycle with CDK2 Inhibitors

Conclusion

The pyrazolo[3,4-c]pyridine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. Through a systematic approach involving targeted synthesis, multi-tiered biological evaluation, and iterative lead optimization, it is possible to develop drug candidates with high potency, selectivity, and in vivo efficacy. The protocols and strategies outlined in this guide provide a framework for researchers to navigate the complex but rewarding process of kinase inhibitor drug discovery.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
  • Cell-based Kinase Assays - Profacgen. (n.d.).
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. (n.d.).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.).
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (2022, May 17). Retrieved from

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC. (n.d.).
  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. (2005, November 3).
  • Full article: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][6][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis. (2022, July 10). Retrieved from

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d - Semantic Scholar. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh2zyI6ef_H_BATkEk4bp6p2aJ1EhrRE81XAca_2DOJ0gOjepw-LoeQLVzJgpNfh8qTPhNXEt6yhn9B3XKw44hVhQ78VMV7oO5xfc4SySVs23Sz1T1rdACCg7_08-lD0k-CLGjWj6qlD9zcf3oWG59eKG_yWn1g-EvbUef-xpY_SwsnL7fq2QuBjHkKVdSrncblp-f5qoJ1MnQEPZW5DM=
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. (2023, September 4).
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors | ACS Medicinal Chemistry Letters. (2016, April 20).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. (2020, September 8).
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (2018, February 27).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.).
  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - Taylor & Francis. (2022, May 19).
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC. (n.d.).
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. (2026, January 24).
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (n.d.).
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007, August 1).
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. (2022, August 30).
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Semantic Scholar. (2012, September 15).

Sources

Method

"experimental protocol for assessing target engagement of pyrazolopyridine inhibitors"

Application Note: Comprehensive Experimental Protocol for Assessing Target Engagement of Pyrazolopyridine Inhibitors Introduction & Mechanistic Rationale Pyrazolopyridines have emerged as highly privileged heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Experimental Protocol for Assessing Target Engagement of Pyrazolopyridine Inhibitors

Introduction & Mechanistic Rationale

Pyrazolopyridines have emerged as highly privileged heterocyclic scaffolds in modern drug discovery, particularly as ATP-competitive kinase inhibitors[1]. The structural geometry of the pyrazolopyridine core makes it an ideal orthosteric hinge-binder. Specifically, the N1 atom of the pyrazolopyridine ring acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Met319 in CSK or corresponding residues in CDK8/19), while the partial positive charge on the C-2 hydrogen engages the backbone carbonyl, anchoring the inhibitor within the ATP-binding pocket[1].

However, a critical bottleneck in drug development is that biochemical potency (enzymatic IC50​ ) rarely translates directly to cellular efficacy. In a live cell, a pyrazolopyridine inhibitor must cross the plasma membrane and compete with high intracellular ATP concentrations (typically 1–5 mM) to bind its target. To avoid progressing compounds with off-target toxicity or poor permeability, it is mandatory to establish an orthogonal, self-validating target engagement (TE) workflow.

TE_Workflow Start Pyrazolopyridine Candidate Biochem Biochemical Assay (Enzymatic IC50) Start->Biochem Initial Screen NanoBRET NanoBRET Assay (Live-Cell TE & Kinetics) Biochem->NanoBRET Cell Permeability CETSA CETSA (Endogenous TE) Biochem->CETSA Endogenous Target InVivo In Vivo PD (e.g., p-STAT1 reduction) NanoBRET->InVivo Lead Selection CETSA->InVivo

Orthogonal workflow for validating target engagement of pyrazolopyridine inhibitors.

Protocol I: NanoBRET™ Live-Cell Target Engagement

Causality & Validation: NanoBRET (Bioluminescence Resonance Energy Transfer) quantifies the fractional occupancy of an inhibitor in living cells in real-time. Because pyrazolopyridines are ATP-competitive, their apparent cellular affinity is heavily influenced by local ATP concentrations. NanoBRET accounts for this by measuring the competitive displacement of a fluorescent tracer from a NanoLuc-tagged kinase[2]. The system is self-validating: a true target engagement event yields a sigmoidal dose-response curve, whereas non-specific cytotoxicity or membrane disruption simply degrades the baseline luminescence without altering the BRET ratio.

Step-by-Step Methodology
  • Cell Plating & Transfection:

    • Seed HEK-293T cells in a 96-well white plate at 2×104 cells/well.

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc (e.g., NanoLuc-CAMKK2 or NanoLuc-CDK8) using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer Titration (Self-Validation Step):

    • Crucial Step: Before testing the inhibitor, determine the Kd​ of the fluorescent kinase tracer in the specific cell line. Treat a subset of wells with serial dilutions of the tracer (0.01 µM to 5 µM) to calculate the EC50​ . Use a tracer concentration at or slightly below its EC50​ for the inhibitor assay to ensure optimal dynamic range and sensitivity.

  • Inhibitor Treatment:

    • Prepare a 10-point serial dilution of the pyrazolopyridine inhibitor in complete media (ranging from 10 µM to 0.1 nM, maintaining a constant 0.1% DMSO final concentration).

    • Aspirate media from the cells and add the inhibitor dilutions along with the optimized concentration of the fluorescent tracer.

    • Incubate for 2 hours to allow the inhibitor and tracer to reach binding equilibrium.

  • Substrate Addition & Detection:

    • Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench any signal from dead cells).

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminescence microplate reader.

    • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratio against the log of the pyrazolopyridine concentration to determine the cellular IC50​ .

NanoBRET_Principle Tracer Fluorescent Tracer (BRET Acceptor) Complex Tracer-Kinase Complex (High BRET Signal) Tracer->Complex Kinase Target Kinase + NanoLuc (Donor) Kinase->Complex Displaced Inhibitor-Kinase Complex (Loss of BRET Signal) Complex->Displaced Competitive Displacement Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Displaced

Principle of NanoBRET competitive displacement by pyrazolopyridine inhibitors.

Protocol II: Cellular Thermal Shift Assay (CETSA®)

Causality & Validation: While NanoBRET relies on engineered fusion proteins, CETSA evaluates the engagement of the endogenous, untagged target protein within its native physiological complex[3]. Heating cells causes proteins to denature and aggregate. When a pyrazolopyridine inhibitor binds the ATP pocket, it thermodynamically stabilizes the folded state of the kinase, shifting its aggregation temperature ( Tagg​ ) higher. To ensure this protocol is self-validating, an Isothermal Dose-Response (ITDR) must be performed alongside the melt curve to rule out non-specific thermal artifacts.

Step-by-Step Methodology
  • Cell Culture & Compound Incubation:

    • Culture the relevant disease cell line (e.g., SW620 cells for CDK8/19 assessment[4] or A431 cells for p38 α [3]) to 80% confluency.

    • Treat cells with the pyrazolopyridine inhibitor (e.g., at 10× the NanoBRET IC50​ ) or DMSO vehicle control for 1 hour at 37°C.

  • Thermal Challenge (Melt Curve):

    • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes (50 µL per tube).

    • Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow complete aggregation of denatured proteins.

  • Lysis and Clearance:

    • Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

    • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Crucial Step: The pellet contains the denatured/aggregated proteins; the supernatant contains the stabilized, soluble target protein.

  • Quantification:

    • Carefully transfer the soluble supernatant to new tubes.

    • Analyze the presence of the target kinase using quantitative Western Blotting or AlphaScreen technology.

    • Data Analysis: Plot the normalized band intensity against temperature to calculate the Tagg​ . A positive target engagement is confirmed by a rightward shift ( ΔTagg​>2∘C ) in the inhibitor-treated samples compared to DMSO.

Quantitative Data Interpretation

When evaluating pyrazolopyridines, a distinct drop-off between biochemical and cellular potency is expected due to the cellular ATP competition. The table below summarizes benchmark target engagement parameters for validated pyrazolopyridine inhibitors across different kinase targets.

Table 1: Representative Target Engagement Metrics for Pyrazolopyridine Inhibitors

Target KinaseInhibitor ExampleBiochemical IC50​ (nM)NanoBRET IC50​ (nM)CETSA ΔTagg​ (°C)Downstream PD Biomarker
CDK8/19 JH-XVI-178[4]2.012.5+4.8p-STAT1 (S727) reduction
CAMKK2 Pyrazolopyridine Core[2]15.065.0+3.5p-AMPK (T172) reduction
p38 α Pyrazolopyridine Analog[3]5.028.0+5.2p-MK2 (T334) reduction

Note: A robust pyrazolopyridine candidate should demonstrate a NanoBRET IC50​ within 10-fold of its biochemical IC50​ , accompanied by a CETSA shift of at least +3.0°C and dose-dependent modulation of the downstream pharmacodynamic (PD) biomarker.

Sources

Application

Application and Protocol Guide for the Use of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride in High-Throughput Screening

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Drug Discovery The quest for novel therapeutic agents has identified certain chemical structures that appear with remarkable frequency in successfu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Drug Discovery

The quest for novel therapeutic agents has identified certain chemical structures that appear with remarkable frequency in successful drug candidates. These "privileged scaffolds" serve as versatile platforms for developing potent and selective modulators of biological targets. The 1H-pyrazolo[3,4-c]pyridine nucleus is one such scaffold, structurally analogous to the purine core of ATP, making it an ideal starting point for the design of competitive inhibitors for a vast and critical class of enzymes: the protein kinases.[1][2] Kinases play a central role in nearly all cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[2]

1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, the subject of this guide, is a functionalized derivative of this core structure. The amine group at the 7-position provides a crucial vector for chemical modification, allowing for the generation of compound libraries with diverse properties to probe the intricate binding pockets of various kinases. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. We will delve into the compound's properties, provide a detailed, field-proven protocol for a representative HTS assay, and discuss the principles of data analysis and hit validation.

Compound Profile: 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride

A thorough understanding of the physicochemical properties of a screening compound is fundamental to robust assay design and interpretation of results.

PropertyValueSource
Chemical Structure (Structure to be visualized if possible)N/A
Molecular Formula C₆H₇ClN₄Derived
Molecular Weight 170.60 g/mol Derived
CAS Number Not explicitly found for the hydrochloride salt. Parent amine: 518038-78-3[4]
Appearance Typically a solid[5][6]
Solubility Expected to be soluble in aqueous buffers and polar organic solvents like DMSO.General chemical knowledge
Purity ≥97% recommended for HTS applications.[5]

Rationale for Use in HTS: The pyrazolopyridine core is a known "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase ATP-binding site, mimicking the interaction of adenine.[3] This inherent binding capability makes compounds based on this scaffold highly promising starting points for inhibitor discovery. The hydrochloride salt form generally confers improved aqueous solubility and stability, which are advantageous properties for HTS, where compounds are typically stored and dispensed in aqueous or DMSO solutions.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for the majority of pyrazolopyridine-based inhibitors is competitive inhibition at the ATP-binding site of protein kinases.[3][7] Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Pyrazolopyridine compounds, due to their structural similarity to the purine ring of ATP, can occupy this binding pocket, preventing ATP from binding and thus inhibiting the phosphorylation of the kinase's target substrate.

The following diagram illustrates the general principle of ATP-competitive kinase inhibition.

G cluster_0 Active Kinase cluster_1 Phosphorylation cluster_2 Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Catalyzes phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Inhibitor 1H-Pyrazolo[3,4-c]pyridin- 7-ylamine hydrochloride Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase Competitively binds to active site

Caption: ATP-competitive inhibition of a protein kinase.

High-Throughput Screening Protocol: A Representative Kinase Activity Assay

While 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride can be screened against a wide array of kinases, this section provides a detailed protocol for a representative biochemical HTS assay using a generic serine/threonine kinase. This protocol is based on a homogenous time-resolved fluorescence (HTRF) format, a common and robust technology for kinase screening.[7]

Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated product is detected by a specific antibody labeled with a fluorescent acceptor (e.g., d2), while the biotinylated peptide is captured by streptavidin conjugated to a fluorescent donor (e.g., Europium cryptate). When both are in close proximity (i.e., when the substrate is phosphorylated), fluorescence resonance energy transfer (FRET) occurs, generating a signal that is proportional to kinase activity. Inhibitors will decrease this signal.

Experimental Workflow Diagram

HTS_Workflow start Start dispense_compound Dispense 1H-Pyrazolo[3,4-c]pyridin- 7-ylamine hydrochloride and Controls to 384-well plate start->dispense_compound add_kinase Add Kinase and Biotinylated Substrate Mixture dispense_compound->add_kinase incubate1 Incubate at RT (e.g., 15 min) add_kinase->incubate1 add_atp Initiate Reaction: Add ATP Solution incubate1->add_atp incubate2 Incubate at RT (e.g., 60 min) add_atp->incubate2 add_detection Stop Reaction and Detect: Add HTRF Detection Reagents (Eu-Streptavidin & anti-phospho Ab-d2) incubate2->add_detection incubate3 Incubate at RT (e.g., 60 min, protected from light) add_detection->incubate3 read_plate Read Plate on HTRF-compatible Reader incubate3->read_plate end Data Analysis read_plate->end

Caption: High-throughput screening workflow for a kinase HTRF assay.

Materials and Reagents
  • Compound: 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Kinase: Recombinant serine/threonine kinase of interest.

  • Substrate: Biotinylated peptide substrate specific for the kinase.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 1 mM DTT.

  • Detection Reagents: Europium cryptate-labeled streptavidin and d2-labeled anti-phospho-substrate antibody.

  • Control Inhibitor: A known potent inhibitor of the target kinase (e.g., Staurosporine).

  • Plates: Low-volume, 384-well white microplates.

  • Instrumentation: Liquid handler for dispensing, HTRF-compatible plate reader.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a working solution of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride by diluting the DMSO stock in assay buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.

    • Using an automated liquid handler, dispense a small volume (e.g., 2.5 µL) of the compound working solution into the wells of a 384-well plate.

    • Dispense vehicle control (assay buffer with the same percentage of DMSO) into maximum signal control wells.

    • Dispense a known potent inhibitor into minimum signal control wells.

  • Kinase/Substrate Addition:

    • Prepare a master mix of the kinase and its biotinylated peptide substrate in assay buffer at 2x the final desired concentration.

    • Dispense an equal volume (e.g., 2.5 µL) of the kinase/substrate mix into all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. This pre-incubation step is crucial for identifying ATP-competitive inhibitors.

  • Reaction Initiation:

    • Prepare a 2x ATP solution in assay buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to competitive inhibitors.

    • Add an equal volume (e.g., 5 µL) of the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the HTRF detection reagent mix containing the Europium-streptavidin and the d2-labeled anti-phospho-antibody in detection buffer.

    • Add an equal volume (e.g., 10 µL) of the detection mix to all wells. This will stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000 for each well.

Data Analysis and Interpretation

The primary goal of HTS data analysis is to identify "hits"—compounds that exhibit significant and reproducible activity against the target.

  • Normalization: The raw HTRF ratios are normalized to the in-plate controls:

    • Percent Inhibition (%) = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

    • Signal_compound: HTRF ratio of the test well.

    • Signal_min: Average HTRF ratio of the minimum signal control (potent inhibitor).

    • Signal_max: Average HTRF ratio of the maximum signal control (vehicle).

  • Quality Control: The robustness of the assay is assessed using the Z'-factor:

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • A Z'-factor > 0.5 indicates an excellent and reliable assay.

  • Hit Selection: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the library compounds or a fixed cutoff (e.g., >50% inhibition).

Trustworthiness and Self-Validation

To ensure the integrity of the screening results, several self-validating systems are embedded within this protocol:

  • In-Plate Controls: The use of maximum and minimum signal controls on every plate allows for the normalization of data and the calculation of the Z'-factor, providing a plate-by-plate assessment of assay quality.

  • Dose-Response Confirmation: Initial hits identified at a single concentration must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀). This step helps to eliminate false positives arising from compound autofluorescence or other artifacts.

  • Orthogonal Assays: Confirmed hits should be further validated in an orthogonal assay that uses a different detection technology (e.g., an ADP-Glo assay that measures ATP consumption). This ensures that the observed activity is not an artifact of the primary assay format.

Conclusion

1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride represents a valuable starting point for the discovery of novel kinase inhibitors. Its privileged pyrazolopyridine core is well-suited for targeting the ATP-binding site of a wide range of kinases implicated in human disease. The detailed HTS protocol provided in this guide offers a robust and reliable framework for screening this compound and its derivatives. By adhering to the principles of rigorous assay design, quality control, and hit validation, researchers can effectively leverage this promising chemical scaffold in their drug discovery endeavors.

References

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9759881/]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d3md00488g]
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem. [URL: https://www.benchchem.com/application-notes/evaluating-pyrazole-compounds-as-kinase-inhibitors-in-cell-based-assays]
  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00185]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [URL: https://www.researchgate.net/publication/379298485_Pyrazolopyridine-based_kinase_inhibitors_for_anti-cancer_targeted_therapy]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9126207/]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Identification-of-1H-pyrazolo-%5B3-%2C4-b-%5D-pyridine-as-Kim-Oh/18d844c8035133d5966d58129a396e9527f54070]
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522200270X]
  • 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors. Google Patents. [URL: https://patents.google.
  • (PDF) Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. ResearchGate. [URL: https://www.researchgate.
  • 1H-Pyrazolo[3,4-c]pyridin-7-amine. MolCore. [URL: https://www.molcore.
  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4210048/]
  • 1H-Pyrazolo[3,4-c]pyridine. Chem-Impex. [URL: https://www.chemimpex.com/products/271-47-6]
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Method

Formulation of Pyrazolopyridine Compounds for In Vivo Studies: An Application Note and Protocol

Introduction Pyrazolopyridine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazolopyridine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer effects.[1][2][3][4] The successful preclinical evaluation of these promising therapeutic agents in in vivo models is critically dependent on the development of appropriate formulations that ensure adequate solubility, stability, and bioavailability.[1] A significant challenge in the development of many new chemical entities (NCEs), including many pyrazolopyridine-based compounds, is their poor aqueous solubility.[5][6][7] This can lead to low and variable absorption, hindering the accurate assessment of their pharmacokinetic, pharmacodynamic, and toxicological profiles.[8]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of pyrazolopyridine compounds for in vivo studies. It covers pre-formulation considerations, strategies for solubility enhancement, and detailed protocols for the preparation of formulations for common routes of administration.

The Imperative of Pre-formulation Studies

Before embarking on formulation development, a thorough physicochemical characterization of the pyrazolopyridine active pharmaceutical ingredient (API) is essential.[8] These pre-formulation studies provide the foundational data required to make informed decisions about the most appropriate formulation strategy.[6]

Key Physicochemical Parameters to Evaluate:
  • Aqueous Solubility: Determining the solubility of the compound across a physiologically relevant pH range (typically pH 1.2 to 7.4) is the first step.[6] This helps in understanding the potential for pH-dependent absorption in the gastrointestinal tract.

  • pKa Determination: Identifying the ionization constant(s) of the pyrazolopyridine compound is crucial, as it dictates the extent of ionization at different pH values, which in turn influences solubility and permeability.[6]

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide an indication of the compound's lipophilicity. This parameter is a key determinant of its ability to permeate biological membranes.[6]

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and polarized light microscopy can identify the crystalline form, polymorphism, and amorphicity of the API. These properties can significantly impact solubility and dissolution rates.[6]

  • Chemical Stability: Preliminary stability assessments, including forced degradation studies under conditions of heat, light, humidity, and varying pH, help to identify potential degradation pathways and inform the selection of stable formulation components.[9][10][11]

The Biopharmaceutics Classification System (BCS) is a valuable framework for categorizing drug substances based on their aqueous solubility and intestinal permeability.[12][13][14] Most NCEs, and likely many pyrazolopyridines, fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), underscoring the critical need for effective formulation strategies.[5][15]

Strategic Formulation Approaches for Pyrazolopyridine Compounds

The primary goal of formulation development for poorly soluble pyrazolopyridines is to enhance their apparent solubility and dissolution rate in a manner that is safe and tolerable for the chosen animal model.[5] The selection of a particular strategy will depend on the physicochemical properties of the API, the intended route of administration, and the required dose.

Solubility Enhancement Techniques

A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs.[16][17][18][19]

  • Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[17][20] Common co-solvents for preclinical formulations include polyethylene glycols (PEGs), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[8][21] It is crucial to use the minimum amount of co-solvent necessary and to be aware of potential toxicities in the animal species being studied.[8]

  • Surfactants: Surfactants, or surface-active agents, can increase solubility by forming micelles that encapsulate the drug molecules.[16] Non-ionic surfactants such as polysorbates (Tween series) and polyoxyethylene castor oil derivatives (Cremophor series) are frequently used in preclinical formulations.[21][22]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form inclusion complexes with poorly soluble drug molecules, effectively increasing their aqueous solubility.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in parenteral formulations due to its favorable safety profile.[1][23]

  • Particle Size Reduction: Decreasing the particle size of the API increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[5][17] Techniques such as micronization and nanomilling can be employed to achieve this.[6][7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of the drug in a polymer matrix can prevent recrystallization and maintain a higher apparent solubility.[24] This is a more advanced technique typically employed when simpler methods are insufficient.

The following diagram illustrates the decision-making workflow for selecting a formulation strategy:

G cluster_0 Formulation Strategy Selection for Pyrazolopyridines API Pyrazolopyridine API Characterization Solubility Aqueous Solubility Assessment API->Solubility Decision Select Formulation Strategy Solubility->Decision Route Intended Route of Administration Route->Decision Dose Required Dose Level Dose->Decision Oral Oral Formulation Decision->Oral Oral IV Intravenous Formulation Decision->IV Intravenous Other Other Routes (e.g., IP, SC) Decision->Other Other

Caption: Formulation strategy selection workflow.

Data Presentation: Excipients for Preclinical Formulations

The selection of excipients must be done carefully, considering their safety and tolerability in the specific animal species being used.[8] The following tables provide a summary of commonly used excipients for oral and intravenous formulations.

Table 1: Common Excipients for Oral Formulations of Poorly Soluble Compounds

Excipient ClassExamplesFunctionTypical Concentration Range (%)
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), GlycerinIncrease drug solubility10 - 60
Surfactants Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor RH 40Enhance wetting and solubilization1 - 10
Suspending Agents Carboxymethylcellulose (CMC), Hydroxypropyl Methylcellulose (HPMC)Prevent sedimentation of solid particles in suspensions0.5 - 2
Buffering Agents Citrate buffer, Phosphate bufferMaintain pH and improve stabilityAs needed to adjust pH

Table 2: Common Excipients for Intravenous Formulations of Poorly Soluble Compounds

| Excipient Class | Examples | Function | Typical Concentration Range (%) | | --- | --- | --- | | Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol | Solubilize the drug | 5 - 50 | | Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes to increase solubility | 10 - 40 | | Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Solutol HS 15 | Enhance solubilization | 1 - 10 | | Tonicity Modifiers | Dextrose, Saline (0.9% NaCl) | Adjust the tonicity of the final solution | As needed |

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing common formulations for in vivo studies. All preparations should be conducted in a clean environment, and for intravenous formulations, sterile conditions are mandatory.[1]

Protocol 1: Preparation of a Pyrazolopyridine Formulation for Oral Gavage

This protocol describes the preparation of a solution/suspension using a co-solvent and surfactant system, a common approach for oral administration of poorly soluble compounds.[1]

Materials:

  • Pyrazolopyridine compound

  • Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

  • Polyethylene glycol 400 (PEG 400)

  • Polysorbate 80 (Tween 80)

  • Sterile water or saline (0.9% NaCl)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazolopyridine compound based on the desired final concentration and dosing volume.

  • Initial Solubilization (if necessary): If the compound has very low solubility, dissolve it in a minimal amount of DMSO. The final concentration of DMSO in the formulation should ideally be kept below 10%, and its tolerability in the specific animal model should be confirmed.[1] Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[1]

  • Addition of Co-solvent and Surfactant: Sequentially add PEG 400 and Tween 80 to the solution, vortexing after each addition to ensure homogeneity. A common vehicle composition is 10% DMSO, 40% PEG 400, and 5% Tween 80.[1]

  • Final Dilution: Slowly add sterile water or saline to reach the final desired volume while continuously vortexing to prevent precipitation.

  • Visual Inspection and Storage: Visually inspect the final formulation for clarity (for solutions) or uniform dispersion (for suspensions). Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C and visually inspect for any precipitation before administration.[1]

Protocol 2: Preparation of a Pyrazolopyridine Formulation for Intravenous Injection

This protocol outlines the preparation of a sterile, clear solution suitable for intravenous administration, often employing a cyclodextrin-based vehicle.[1]

Materials:

  • Pyrazolopyridine compound

  • Dimethyl sulfoxide (DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Preparation of Cyclodextrin Solution: In a sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (saline or D5W). A common concentration is 20-40% (w/v). The concentration will depend on the specific compound and its complexation efficiency.

  • Initial Solubilization of Compound: In a separate sterile vial, dissolve the pyrazolopyridine compound in a minimal amount of DMSO to create a high-concentration stock solution.

  • Complexation: Slowly add the pyrazolopyridine-DMSO stock solution to the HP-β-CD solution while vortexing vigorously. The slow addition is crucial to allow for the formation of the inclusion complex and prevent precipitation.

  • Final Volume Adjustment and Filtration: Adjust the final volume with the aqueous vehicle if necessary. Once a clear solution is obtained, sterilize the formulation by filtering it through a 0.22 µm sterile filter into a final sterile vial.

  • Quality Control and Storage: Visually inspect the final solution for any particulate matter. This formulation should be prepared fresh before use under aseptic conditions.

The following diagram outlines the general workflow for preparing an intravenous formulation:

G cluster_1 IV Formulation Workflow start Start weigh_api Weigh Pyrazolopyridine API start->weigh_api dissolve_dmso Dissolve in minimal DMSO weigh_api->dissolve_dmso mix Slowly add API solution to CD solution with vortexing dissolve_dmso->mix prepare_cd Prepare HP-β-CD Solution prepare_cd->mix filter Sterile Filter (0.22 µm) mix->filter inspect Visual Inspection for Clarity filter->inspect end Administer inspect->end

Caption: General workflow for IV formulation.

Stability Considerations

The stability of the final formulation is a critical parameter that ensures the administered dose is accurate and that no potentially toxic degradation products are formed.[9][10] For preclinical studies, short-term stability in the final dosing vehicle should be assessed. This typically involves storing the formulation under the intended storage conditions and analyzing the concentration of the API at various time points.[10] Visual inspection for precipitation or changes in appearance is also a crucial part of stability assessment.[1]

Regulatory Compliance

While early-stage discovery studies may not require strict regulatory compliance, as a compound progresses towards clinical development, adherence to Good Laboratory Practice (GLP) becomes mandatory for preclinical safety studies.[25][26][27][28] This includes full documentation of formulation preparation, characterization, and stability testing.[27]

Conclusion

The successful in vivo evaluation of novel pyrazolopyridine compounds is intrinsically linked to the development of appropriate and well-characterized formulations. A systematic approach, beginning with thorough pre-formulation studies and followed by the rational selection of solubility enhancement techniques and excipients, is paramount. The protocols and guidelines presented in this application note provide a robust framework for researchers to develop effective and safe formulations, thereby enabling the reliable assessment of the therapeutic potential of this important class of molecules.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
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  • Agno Pharmaceuticals. (2023, May 26). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Evotec. Early Formulation.
  • Benchchem. (2025, December). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • Gokaraju, G. R., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH.
  • Quotient Sciences. (2025, October 25). From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development.
  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • Infinix Bio. Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide.
  • Kumar, A., Sahoo, S. K., Singh, S., & Gidwani, B. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Social Science Research Institute. Preclinical Regulatory Requirements.
  • ResearchGate. (2023, September 10). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma.
  • Wikipedia. Biopharmaceutics Classification System.
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  • International Journal of Pharmaceutical and Chemical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Saamanthi, M., et al. (n.d.). Design, synthesis of novel pyrazolopyridine derivatives and CREBBP bromodomain inhibitors docking and molecular dynamics.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Research and Development. (2022, September 1). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES.
  • Pharmacy Education. (2023, May 15). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents.
  • Journal of Pharmaceutical Research International. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS).
  • Strickley, R. G. (2004, February 15). Solubilizing excipients in oral and injectable formulations. PubMed.
  • Benchchem. An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Reed, K. W., & Yalkowsky, S. H. (n.d.). REVIEW Excipient–Drug Interactions in Parenteral Formulations.
  • Kumar, L., & Kalidhar, S. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting low yield in pyrazolo[3,4-c]pyridine synthesis"

Welcome to the Technical Support Center for heterocyclic scaffold development. This guide is designed for medicinal chemists, process scientists, and drug development professionals experiencing low yields, regioselectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic scaffold development. This guide is designed for medicinal chemists, process scientists, and drug development professionals experiencing low yields, regioselectivity failures, or stalled reactions during the synthesis and late-stage functionalization of pyrazolo[3,4-c]pyridines.

Below, you will find causality-driven troubleshooting FAQs, quantitative data summaries, and self-validating protocols to optimize your synthetic workflows.

Synthetic Workflow & Bottleneck Analysis

The synthesis of the pyrazolo[3,4-c]pyridine core typically relies on either the annulation of alkynes onto iodopyrazolecarboximines or the hydrazine-mediated cyclization of functionalized pyridines. Both pathways present unique thermodynamic and kinetic bottlenecks.

G Start1 Iodopyrazolecarboximines + Alkynes Cat1 Ni/Pd Catalyzed Annulation Start1->Cat1 Start2 Functionalized Pyridines + Hydrazine Cat2 Thermal Cyclization Start2->Cat2 Issue1 Yield Drop: 1:1 Isomer Mix (Steric Limitations) Cat1->Issue1 Unsymmetrical Alkynes Solution1 Use Ynoates (Electronic Bias) Cat1->Solution1 Issue2 Yield Drop: Carboxamidine (Cyano Attack) Cat2->Issue2 Competing Electrophiles Solution2 Use 5-Chloro Intermediates or Anhydrous 165 °C Cat2->Solution2 Issue1->Solution1 Optimization Issue2->Solution2 Optimization Core Pyrazolo[3,4-c]pyridine Scaffold Solution1->Core Solution2->Core

Figure 1: Synthetic workflows for pyrazolo[3,4-c]pyridines highlighting yield bottlenecks and solutions.

Troubleshooting Guides & FAQs

Core Assembly: Annulation & Cyclization

Q1: Why am I getting a 1:1 mixture of regioisomers (and low isolated yields) during the nickel-catalyzed alkyne annulation onto iodopyrazolecarboximines? Causality & Solution: This is a known limitation of steric control in nickel-catalyzed alkyne insertions[1]. When using unsymmetrical internal alkynes, the Ni–C bond in the pre-insertion complex lacks sufficient steric bias to differentiate the alkyl substituents, resulting in a regio-random insertion. Furthermore, highly electron-poor alkynes (like diethyl acetylenedicarboxylate) undergo rapid metal-catalyzed trimerization, destroying your yield[1]. Recommendation: Switch your substrate to ynoates (e.g., ethyl but-2-ynoate). Ynoates introduce a strong electronic bias that drives a highly regioselective Michael-type attack by the proximal imine, yielding the 4-carboxypyrazolopyridine isomer almost exclusively[1].

Q2: My hydrazine-mediated cyclization of 3-phenyl substituted functionalized pyridines is stalling. I am isolating mostly carboxamidines instead of the pyrazolo[3,4-c]pyridine core. How can I drive the cyclization? Causality & Solution: You are experiencing a chemoselectivity failure. In highly substituted precursors (especially those with a cyano group at the 5-position), the hard nucleophile (hydrazine or aniline) preferentially attacks the highly electrophilic cyano carbon rather than displacing the intended leaving group to close the ring. This side reaction yields a carboxamidine byproduct, dropping your desired yield to 2–5%[2]. Recommendation: You must alter the substitution pattern of the parent heterocycle prior to cyclization. Utilize 5-chloro intermediates where the 7-substituent is already installed; this sterically and electronically directs the hydrazine attack toward the correct position for ring closure[2]. Alternatively, if performing direct cyclization with hydrazine hydrate, utilize anhydrous hydrazine in a sealed tube at 165 °C to overcome the activation energy barrier and force the formation of the thermodynamic pyrazole product[3].

Late-Stage Vectorial Functionalization

Q3: I am experiencing low yields during the N-alkylation of the 1H-pyrazolo[3,4-c]pyridine core due to poor N1/N2 regioselectivity and O→N migration. What is the best protocol to selectively protect/alkylate N1? Causality & Solution: The isomorphic π-system of pyrazolo[3,4-c]pyridines results in similar nucleophilicity between N1 and N2[4]. While mesylation selectively affords N-1 protected products (up to 92% yield), the mesyl group has a high tendency to migrate to C-3 under basic cross-coupling conditions[5]. Recommendation: Use [2-(Trimethylsilyl)ethoxy]methyl (SEM) protection. While initial SEM protection may yield a mixture of N1 and N2 isomers, utilizing dichloroethane (DCE) as a co-solvent optimizes reaction homogeneity and improves the N1:N2 ratio, allowing for scalable isolation without complex chromatographic purification[4].

Q4: How can I improve the yield of C-7 functionalization via metalation? My reactions are yielding complex, inseparable mixtures. Causality & Solution: Metalation of the pyrazolo[3,4-c]pyridine scaffold is strictly kinetically controlled and highly sensitive to both temperature and the N-protecting group. Using the mixed magnesium-lithium base TMPMgCl·LiCl at exactly -40 °C ensures selective deprotonation at C-7[5]. If the temperature rises, over-reaction occurs. Critically, if your scaffold is N-2 SEM protected, the protecting group sterically blocks C-7 and electronically redirects the metalation to C-3, resulting in inefficient conversion and a complex mixture of degraded products[5].

Metalation N1_SEM N-1 Protected Pyrazolo[3,4-c]pyridine TMP TMPMgCl·LiCl (-40 °C) N1_SEM->TMP Intermediate C-7 Magnesiated Intermediate TMP->Intermediate Kinetic Control SideReaction C-3 Metalation (Complex Mixture) TMP->SideReaction N-2 Protection / Temp > -40 °C Electrophile Electrophile (E+) or ZnCl2/Pd Intermediate->Electrophile Product C-7 Functionalized Product (71-83% Yield) Electrophile->Product Transmetalation

Figure 2: Regioselective C-7 metalation pathway demonstrating temperature and protecting-group causality.

Quantitative Data Summaries

Table 1: Troubleshooting Alkyne Annulation Regioselectivity

Alkyne SubstrateCatalyst SystemRegioselectivity (Isomer Ratio)Expected YieldMechanistic Causality / Notes
Unsymmetrical Internal Alkynes NiBr2(PPh3)2 / Zn~1:1 (Regio-random)ModerateLack of steric control in the Ni-C pre-insertion complex[1].
Terminal Alkynes NiBr2(PPh3)2 / ZnPoor / Side productsLowCompeting Sonogashira-type side reactions and rapid degradation[1].
Electron-Poor Alkynes NiBr2(PPh3)2 / ZnN/A< 10%Rapid metal-catalyzed trimerization outcompetes annulation[1].
Ynoates (e.g., ethyl but-2-ynoate)NiBr2(PPh3)2 / ZnHighly Selective GoodElectronic bias drives Michael-type attack by the proximal imine[1].

Table 2: Optimization of C-7 Metalation Conditions

Scaffold ProtectionReagentTemp (°C)Primary Metalation SiteYieldCausality / Observation
N-1 SEM Protected TMPMgCl·LiCl-40C-7 71–83%Optimal kinetic trapping; transmetalation with ZnCl2 enables Negishi coupling[5].
N-1 SEM Protected TMPMgCl·LiCl0 to 25MixtureLowLoss of kinetic control leads to over-metalation and decomposition[5].
N-2 SEM Protected TMPMgCl·LiCl-40C-3LowN-2 protection sterically blocks C-7, redirecting metalation to C-3 and producing complex mixtures[5].

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Highly Regioselective Alkyne Annulation via Ynoates

Purpose: To synthesize 4-carboxypyrazolopyridines without regioisomeric contamination.

  • Preparation: In an oven-dried Schlenk flask under nitrogen, combine tert-butyl 4-iodopyrazolocarboximine (1.0 eq), NiBr2(PPh3)2 (0.05 eq), and activated Zinc powder (1.1 eq).

  • Solvent & Substrate Addition: Add anhydrous acetonitrile (0.1 M) followed by the ynoate (e.g., ethyl but-2-ynoate, 1.1 eq).

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • Validation Check 1 (In-Process): Analyze a crude aliquot via LCMS. The presence of a single major peak corresponding to the 4-carboxypyrazolopyridine confirms regioselective insertion. Troubleshooting: If unreacted iodoimine is present, verify the activation state of the zinc powder[1].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove zinc/nickel residues, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to isolate the pure regioisomer.

Protocol B: Temperature-Controlled C-7 Metalation & Negishi Cross-Coupling

Purpose: To selectively functionalize the C-7 position of the pyrazolo[3,4-c]pyridine scaffold.

  • Preparation: Dissolve N-1 SEM-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Cooling: Cool the solution precisely to -40 °C using a dry ice/acetonitrile bath. Critical: Do not use a standard dry ice/acetone bath (-78 °C) as conversion will stall.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 eq). Stir at -40 °C for 30 minutes.

  • Validation Check 1 (Self-Validation): Quench a 0.1 mL aliquot with D2O. Extract with EtOAc and analyze via 1H-NMR. You must observe >95% deuterium incorporation at the C-7 position (disappearance of the C-7 proton singlet) before proceeding[5].

  • Transmetalation: Add a solution of anhydrous ZnCl2 (1.5 eq, 1.0 M in THF) and allow the mixture to warm to 25 °C over 30 minutes.

  • Cross-Coupling: Add the desired aryl halide (1.1 eq) and Pd(dppf)Cl2 (0.05 eq). Heat to 60 °C until complete consumption of the zincate intermediate is observed via GCMS.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over MgSO4, and purify via reverse-phase column chromatography[5].

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. rsc.org. URL:[Link]

  • Rapid Access to Pyrazolo[3,4-c]pyridines via Alkyne Annulation: Limitations of Steric Control in Nickel-Catalyzed Alkyne Insertions. acs.org. URL:[Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. nih.gov. URL:[Link]

  • PYRAZOLO[3,4-c]PYRIDINE COMPOUNDS AND METHODS OF USE (KR20140071361A). google.com.

Sources

Optimization

Technical Support Center: Optimizing Solubility of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride (CAS: 1965309-65-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride (CAS: 1965309-65-2). As a fused bicyclic heteroaromatic compound formulated as a hydrochloride salt, it presents unique physicochemical behaviors during in vitro and in vivo assay preparation.

This document provides causal explanations, troubleshooting workflows, and self-validating protocols to ensure thermodynamic stability and accurate dose-response data in your assays.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I am observing immediate precipitation when I dilute my DMSO stock of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine HCl directly into PBS. Why is this happening? A: This is a classic manifestation of the Common-Ion Effect combined with pH-induced Free-Basing .

  • The Causality: Phosphate-Buffered Saline (PBS) contains approximately 137 mM NaCl. According to Le Chatelier's principle, introducing a hydrochloride salt into a high-chloride environment forces the dissolution equilibrium backward, drastically reducing the thermodynamic solubility of the salt[1][2].

  • The pH Factor: Furthermore, PBS is buffered to pH 7.4. If this pH exceeds the pKa of the protonated pyrazolo-pyridine system, the molecule sheds its HCl counterion and converts into the neutral "free base" (CAS: 518038-78-3). The free base is highly lipophilic and lacks the hydration energy required to remain soluble in aqueous media, leading to rapid crystallization.

Q2: How can I prevent "solvent shock" when moving from organic to aqueous phases? A: Solvent shock occurs when a highly concentrated organic stock is pipetted directly into an aqueous buffer, creating localized micro-environments of high water concentration before the organic solvent can disperse[3]. The hydrophobic core of the molecule instantly crashes out. To prevent this, you must use a step-down (intermediate) dilution method[3][4]. By creating an intermediate stock (e.g., 100x working concentration) in a mixture of DMSO and a co-solvent (like PEG400 or Tween-80), you lower the thermodynamic barrier for aqueous integration.

Q3: My compound was soluble yesterday, but today the same DMSO stock is cloudy. What degraded? A: The compound itself likely did not degrade; rather, the solvent integrity was compromised. DMSO is highly hygroscopic (it absorbs water from the atmosphere). Repeated freeze-thaw cycles or leaving the vial open on the bench introduces trace water into the DMSO[5]. Because amorphous and crystalline solids have strict solubility limits, even 2-5% water in your DMSO stock can lower the solubility threshold enough to cause the 1H-Pyrazolo[3,4-c]pyridin-7-ylamine to precipitate[5]. Always use anhydrous DMSO and aliquot stocks for single use.

Part 2: Mechanistic Visualization of Solubility Pathways

The following diagram illustrates the causal pathways of precipitation versus successful solubilization when working with this hydrochloride salt.

G Stock 10 mM Stock (Anhydrous DMSO) Direct Direct Dilution into PBS (High [Cl-] & pH 7.4) Stock->Direct Suboptimal Stepwise Intermediate Dilution (DMSO + PEG400) Stock->Stepwise Optimized CommonIon Common Ion Effect (Cl- drives equilibrium left) Direct->CommonIon FreeBase Free-Basing (pH > pKa) Direct->FreeBase Precipitate Precipitation / Turbidity (Assay Failure) CommonIon->Precipitate FreeBase->Precipitate Buffer Low-Chloride Buffer (e.g., HEPES, pH 6.5) Stepwise->Buffer Soluble Stable Soluble Formulation (Assay Ready) Buffer->Soluble

Caption: Pathways of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine HCl precipitation vs. optimized solubilization.

Part 3: Quantitative Data & Solvent Compatibility

To ensure reproducibility, adhere to the following empirically guided solvent limits for 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

Solvent / Buffer SystemMax Recommended ConcentrationMechanistic Rationale & Comments
Anhydrous DMSO 10 - 30 mMPrimary stock solvent. Disrupts crystal lattice effectively. Must be kept desiccated to prevent water absorption[5].
PBS (1X, pH 7.4) < 10 µM (Direct)High risk of precipitation due to the common-ion effect (Cl⁻) and free-basing[2][6].
HEPES (50 mM, pH 6.5) 50 - 100 µMPreferred aqueous buffer. Low chloride content prevents the common-ion effect; slightly acidic pH maintains the soluble ionized salt state.
10% HP-β-CD in Water 1 - 5 mMHydroxypropyl-beta-cyclodextrin encapsulates the hydrophobic pyrazolo-pyridine core, masking it from the aqueous environment.
PEG400 / Tween-80 Co-solvent (up to 5%)Acts as a surfactant bridge during intermediate dilutions to prevent solvent shock[3].

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Design Principle: Minimize hygroscopic degradation and ensure complete lattice dissolution.

  • Equilibration: Allow the lyophilized vial of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes immediate atmospheric condensation on the powder, introducing water that ruins DMSO solubility.

  • Dissolution: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, stored under argon) to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes[3].

  • Validation Check (Self-Validating Step): Hold the tube against a bright light source. The solution must be completely optically clear. Any Tyndall effect (light scattering) indicates micro-crystals remain.

  • Aliquot & Store: Divide into 20 µL single-use aliquots in sterile, tightly sealed microcentrifuge tubes. Store at -80°C[3]. Never subject the master stock to freeze-thaw cycles.

Protocol B: Step-Down Aqueous Dilution for Cell-Based Assays

Design Principle: Bypass the common-ion effect and prevent localized solvent shock.

  • Thaw: Thaw a single 20 µL aliquot of the 10 mM DMSO stock at room temperature.

  • Intermediate Dilution: Create a 100x intermediate stock. Pipette 2 µL of the 10 mM DMSO stock into 198 µL of an intermediate co-solvent mixture (e.g., 50% DMSO / 50% PEG400) while vortexing continuously[3].

    • Note: This brings the concentration to 100 µM. Vortexing during addition is critical to rapidly disperse the compound before water can cause localized precipitation.

  • Final Aqueous Integration: Add 10 µL of the 100 µM intermediate stock into 990 µL of your final pre-warmed assay medium (e.g., DMEM with 10% FBS).

  • Validation Check: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​ > 0.01 compared to a blank indicates colloidal aggregation (precipitation). If aggregation is detected, switch your base buffer from PBS to a low-chloride alternative like HEPES.

References

  • BenchChem. "Improving Demethoxyencecalin solubility for in vitro assays - Benchchem". BenchChem.
  • Li Di, Edward H Kerns. "Biological assay challenges from compound solubility: strategies for bioassay optimization". PubMed (Drug Discov Today).
  • Li Di, Edward H Kerns. "Biological assay challenges from compound solubility: strategies for bioassay optimization". ResearchGate.
  • PubMed. "Precaution on use of hydrochloride salts in pharmaceutical formulation". PubMed.
  • Wikipedia Contributors. "Common-ion effect". Wikipedia.
  • CK-12 Foundation. "Common Ion Effect on Solubility of Ionic Salts". CK-12.

Sources

Troubleshooting

"improving stability of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride in solution"

Welcome to the Technical Support Center for 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride . As a fused bicyclic system containing both electron-rich (pyrazole) and electron-deficient (pyridine) moieties alongside a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride . As a fused bicyclic system containing both electron-rich (pyrazole) and electron-deficient (pyridine) moieties alongside a primary amine, this compound presents unique stability challenges in solution.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the integrity of your experimental data.

Core Principles of Solution Stability

To stabilize this compound, you must first understand its vulnerabilities. The molecule is supplied as a hydrochloride (HCl) salt for two critical reasons: solubility and oxidative protection.

In its free base form, the lone pairs on the primary amine and the heterocyclic nitrogens are exposed and highly reactive. Amine oxidation leads to a cascade of side reactions, including the formation of N-oxides and colored byproducts[1]. By maintaining the compound as an HCl salt, the nitrogens are protonated. This ties up the lone pairs, significantly raises the oxidation potential, and prevents reaction with dissolved oxygen or trace peroxides[2]. Consequently, any experimental condition that raises the pH and deprotonates the molecule (free-basing) will exponentially increase its susceptibility to degradation[3].

Troubleshooting & FAQs

Q1: My aqueous stock solution turned brown after a few days on the bench. What happened, and is the compound still usable? A1: Do not use the solution. A brown discoloration is a classic hallmark of oxidative degradation of the pyrazole or amine moiety[4]. This occurs when dissolved oxygen or trace peroxides in the solvent react with the compound. This reaction is highly pH-dependent; if your solvent was not sufficiently acidic, the amine becomes deprotonated, exposing its lone pair to reactive oxygen species[2]. To prevent this, always degas your solvents and store solutions under an inert atmosphere (Argon/N₂) in amber vials.

Q2: I prepared a 10 mM stock in water, but when I spiked it into my physiological assay buffer (pH 7.4), the solution immediately became cloudy. Why? A2: You are observing a free-basing event. The HCl salt ensures high aqueous solubility by keeping the basic nitrogens protonated. At pH 7.4, the environment likely exceeds the pKa of the primary amine or pyridine ring, causing the compound to revert to its neutral free base form[3]. The free base is significantly more lipophilic and less soluble in water, leading to rapid precipitation. Solution: Ensure the final concentration in the assay buffer is below the solubility limit of the free base, or use a co-solvent (e.g., 1-5% DMSO) to maintain solubility.

Q3: My LC-MS analysis shows peak splitting and a new shoulder peak after storing the compound in an aqueous buffer, even without discoloration. Is it degrading? A3: Not necessarily. For N-unsubstituted pyrazoles, the presence of water lowers the energetic barrier for proton transfer, facilitating tautomeric interconversion (e.g., between the 1H and 2H forms)[4]. This is not a chemical degradation involving bond cleavage, but rather a dynamic equilibrium. Depending on your mobile phase pH and column temperature, these tautomers can resolve as split peaks. Validation: Re-run the LC-MS using a highly acidic mobile phase (e.g., 0.1% Formic Acid) to collapse the tautomers into a single protonated peak.

Quantitative Stability Data

The following table summarizes the empirical stability boundaries for heterocyclic amine hydrochlorides based on forced degradation guidelines. A degradation limit of 5–20% is standard for identifying stability-indicating profiles[5].

Stress ConditionEnvironmental TriggerPrimary Degradation MechanismAcceptable Limit / Timeframe
Acidic (pH < 3) 0.1 M HClHydrolysis of trace impuritiesHighly stable; <5% loss over 7 days at RT[5].
Basic (pH > 8) 0.1 M NaOHFree-basing & Accelerated OxidationRapid degradation; limit exposure to <24h[6].
Oxidative 3% H₂O₂N-oxidation of pyridine/amineHighly susceptible; significant loss <4h at RT[4].
Photolytic UV/Vis Light (1.2M lux hrs)Photo-induced ring cleavageRequires amber shielding (ICH Q1B compliant)[5].
Thermal >60°C (Solution)Thermal decomposition<5% degradation over 7 days if pH is controlled[5].

Standardized Workflows & Protocols

Protocol 1: Preparation of Degradation-Resistant Stock Solutions

This protocol is a self-validating system designed to eliminate the three primary vectors of degradation: oxygen, light, and pH shifts.

  • Solvent Degassing: Sparge HPLC-grade water or DMSO with Argon for 15 minutes to displace dissolved oxygen. Causality: Removes the primary reactant for oxidative degradation[7].

  • Inert Weighing: Weigh the 1H-Pyrazolo[3,4-c]pyridin-7-ylamine HCl powder inside a glove box or under a continuous stream of Nitrogen.

  • Dissolution: Add the degassed solvent to the compound. Vortex gently until completely dissolved. Do not use sonication or heat , as localized thermal stress accelerates decomposition[5].

  • Aliquoting: Transfer the solution into single-use amber glass vials. Causality: Pyrazoles are susceptible to photodegradation; amber glass blocks critical UV wavelengths[4].

  • Storage & Validation: Purge the headspace of each vial with Argon, seal tightly, and store at -20°C.

    • Self-Validation Step: Immediately run a Day 0 aliquot on LC-MS. The baseline must show >99% purity with no N-oxide mass (+16 Da) present. Compare all future thaws against this Day 0 chromatogram.

Protocol 2: Forced Degradation (Stability-Indicating) Assay

Use this protocol to establish the intrinsic stability of your specific formulation matrix over a maximum of 14 days[6].

  • Acid/Base Stress: Mix 1 mg/mL of the stock solution with an equal volume of 0.1 M HCl (Acid) and 0.1 M NaOH (Base) in separate vials. Incubate at 60°C for 24 hours[4].

  • Oxidative Stress: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours (protect from light)[4].

  • Neutralization & Analysis: Terminate the acid/base reactions using a suitable neutralizing buffer to stop further degradation[5].

    • Self-Validation Step (Mass Balance): Analyze samples via HPLC-UV. Calculate the mass balance: The sum of the parent peak area and all degradant peak areas must equal the initial Day 0 parent peak area (±5%). A mismatch indicates that volatile degradants have escaped or degradants are not absorbing at the chosen UV wavelength.

Visualizations

G Center 1H-Pyrazolo[3,4-c]pyridin-7-ylamine HCl Ox Oxidative Degradation (N-Oxides / Browning) Center->Ox Dissolved O2 / ROS (Accelerated at pH > 7) Precip Free-Basing (Precipitation) Center->Precip Buffer pH > pKa Photo Photodegradation (Ring Cleavage) Center->Photo UV/Vis Light Taut Tautomerization (Peak Splitting) Center->Taut Aqueous Solvation

Fig 1. Primary degradation pathways and environmental triggers for the API in solution.

Workflow S1 1. Solvent Degassing (Remove O2) S2 2. Inert Weighing (Argon/N2) S1->S2 S3 3. Dissolution (Vortex, No Heat) S2->S3 S4 4. Amber Aliquoting (Block UV) S3->S4 S5 5. -20°C Storage (Ar Purged) S4->S5

Fig 2. Self-validating workflow for preparing degradation-resistant API stock solutions.

References

  • Benchchem. Troubleshooting guide for pyrazolone compound stability issues.7

  • Reddit (r/chemistry). Why are organic amines often more stable as the HCl salt than in the free base form?1

  • Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds. 4

  • AJPO Journals. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. 3

  • NIH / PMC. Development of forced degradation and stability indicating studies of drugs—A review.6

  • MDPI. Oxidation of Drugs during Drug Product Development: Problems and Solutions. 2

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. 5

Sources

Optimization

Technical Support Center: Challenges in the Purification of Polar Pyrazolopyridine Derivatives

From the desk of a Senior Application Scientist Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with purifying polar pyrazolopyridine derivatives. As a c...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with purifying polar pyrazolopyridine derivatives. As a class of compounds gaining significant attention in pharmaceutical and materials science research, their inherent polarity and basicity present specific hurdles that require tailored purification strategies.[1] This guide is structured to provide practical, experience-driven advice in a direct question-and-answer format, moving from general queries to in-depth troubleshooting for specific techniques.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that researchers frequently encounter when first approaching the purification of these challenging molecules.

Q1: What makes polar pyrazolopyridine derivatives so difficult to purify?

A1: The primary challenges stem from a combination of their chemical properties:

  • High Polarity: These molecules are often rich in nitrogen atoms and may contain other heteroatoms and polar functional groups. This high polarity leads to poor retention on standard reversed-phase (RP) columns and very strong adsorption to normal-phase silica gel.[2][3]

  • Basicity: The pyridine and pyrazole nitrogen atoms are basic. This can lead to strong, non-ideal interactions with acidic residual silanol groups on silica-based stationary phases, causing significant peak tailing in chromatography.[4][5][6]

  • Poor Solubility: While soluble in highly polar solvents like DMSO or DMF, they often have poor solubility in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane) used in traditional chromatography, which can cause precipitation during loading or elution.[7][8][9]

  • Potential for Degradation: The basic nitrogen centers can interact with acidic sites on silica gel, sometimes leading to sample degradation on the column.[10][11]

Q2: I'm developing a new pyrazolopyridine derivative. What purification strategy should I start with?

A2: A pragmatic starting point is to assess the compound's characteristics using Thin-Layer Chromatography (TLC).

  • Normal-Phase TLC Screening: Test various solvent systems (e.g., Heptane/Ethyl Acetate, Dichloromethane/Methanol). If you can achieve a retention factor (Rf) between 0.2 and 0.5 with good spot shape, flash chromatography on silica gel is a viable first step.[3]

  • Observe for Tailing: If the spot streaks badly on TLC, this is a strong indicator of issues on a silica column. You may need to add a basic modifier to your mobile phase (e.g., 0.1-1% triethylamine or ammonia in methanol).[10]

  • Consider Alternatives Early: If the compound remains at the baseline (Rf ≈ 0) even in highly polar mobile phases (like 10:1 DCM/MeOH), you should immediately consider alternative techniques like reversed-phase or HILIC purification.[3][10]

Below is a decision-making workflow for selecting an initial purification strategy.

G cluster_0 start Start: Crude Pyrazolopyridine Derivative tlc Perform Normal-Phase TLC Screening (e.g., DCM/MeOH, EtOAc/Heptane) start->tlc check_rf Rf Value > 0.1 and < 0.6? tlc->check_rf check_tailing Significant Spot Tailing? check_rf->check_tailing Yes alt_methods Evaluate Alternative Methods: - Reversed-Phase (C18) - HILIC - Ion-Exchange check_rf->alt_methods No (Rf ≈ 0) flash_chrom Proceed with Standard Silica Gel Flash Chromatography check_tailing->flash_chrom No flash_modified Use Silica Gel with Basic Modifier (e.g., 0.5% TEA in eluent) check_tailing->flash_modified Yes

Caption: Initial decision workflow for purification strategy.

Part 2: Troubleshooting Guides for Chromatographic Methods

This section provides detailed, scenario-based troubleshooting for common chromatographic techniques.

Guide 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful tool for polar compounds, but it's not without its challenges.

Q: My polar pyrazolopyridine derivative shows little to no retention on a C18 column, eluting at or near the void volume. What's wrong?

A: This is a classic problem for highly polar molecules. The nonpolar C18 stationary phase cannot adequately retain the polar analyte.[2]

Solutions (from simplest to most complex):

  • Use a Highly Aqueous Mobile Phase: Start with a gradient that begins at 100% aqueous (e.g., water with 0.1% formic or acetic acid) and slowly ramps up the organic modifier (acetonitrile or methanol). Note that standard C18 columns can suffer from "hydrophobic collapse" or dewetting in purely aqueous phases, so using a water-tolerant column (e.g., with polar end-capping or embedded polar groups) is highly recommended.[12]

  • Adjust Mobile Phase pH: Pyrazolopyridines are basic. Using a low-pH mobile phase (e.g., pH 2.5-3.0 with formic acid or phosphate buffer) will protonate the basic nitrogens.[4][13] This increases polarity, which seems counterintuitive for improving retention on RP-HPLC. However, it also prevents unwanted interactions with residual silanols, which can dramatically improve peak shape.[4][14]

  • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid (HFBA) for acidic compounds or sodium octanesulfonate for basic compounds) to the mobile phase can form a neutral, more hydrophobic complex with your charged analyte, significantly increasing retention.[15][16][17] Be aware that these reagents are often non-volatile, making them incompatible with mass spectrometry (MS), and can be difficult to remove from the column.[2][12]

  • Switch to a Different Stationary Phase:

    • Polar-Embedded/Polar-Endcapped Phases: Columns like those with amide or carbamate groups embedded in the alkyl chains are designed for better interaction with polar analytes and resist dewetting.

    • Phenyl Phases: These offer alternative selectivity (π-π interactions) which can be beneficial for aromatic heterocycles.[11]

Data Summary: RP-HPLC Column Selection Guide

Stationary PhasePrimary Retention MechanismIdeal ForKey Considerations
Standard C18 HydrophobicNonpolar to moderately polar compoundsPoor retention for very polar analytes; risk of dewetting.
Polar-Embedded C18 Hydrophobic + H-bondingPolar neutral and basic compoundsEnhanced polar retention; stable in 100% aqueous mobile phases.[12]
Phenyl-Hexyl Hydrophobic + π-π stackingAromatic and heterocyclic compoundsAlternative selectivity compared to C18.[11]
Mixed-Mode Hydrophobic + Ion-ExchangeMixtures of polar acidic/basic compoundsExcellent retention for polar ionizable compounds without ion-pair reagents.[2][12]
Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to RP-HPLC, specifically designed for retaining highly polar compounds.[18][19][20]

Q: I'm trying HILIC for the first time. My retention times are inconsistent and the peak shapes are poor. What should I do?

A: HILIC can be less intuitive than reversed-phase, and method stability often depends on careful control of the mobile phase and equilibration.

Solutions:

  • Ensure Proper Column Equilibration: HILIC relies on the formation of a stable water layer on the surface of the polar stationary phase.[18][21] This requires a much longer equilibration time than RP-HPLC. Before your first injection, and whenever you change the mobile phase composition, equilibrate the column with at least 20-30 column volumes of the initial mobile phase.

  • Check Your Mobile Phase Composition: HILIC uses a high concentration of an organic solvent (typically acetonitrile) with a small amount of an aqueous component. Water is the "strong" eluting solvent.[19] Inconsistent retention can occur if the water percentage is too high at the start of the gradient (>20%). For very polar compounds, you may need to start with as little as 2-5% aqueous mobile phase.

  • Control the Ionic Strength: Retention in HILIC is not just about partitioning; it also involves ionic interactions.[21] The amount and type of salt in your aqueous phase are critical. A buffer concentration of 10-20 mM (e.g., ammonium formate or ammonium acetate) is a good starting point. Variations in buffer strength can lead to significant shifts in retention time.

  • Optimize Sample Diluent: The solvent used to dissolve your sample is critical. Ideally, it should match the initial mobile phase composition. Dissolving a sample in a solvent much stronger than the mobile phase (e.g., pure water or DMSO) will cause significant peak distortion and poor retention.[14] If your compound is only soluble in a strong solvent, inject the smallest possible volume.

Experimental Protocol: Basic HILIC Method Development

  • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic phase). An amide phase is often a robust starting point.[18]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

    • Solvent B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Gradient:

      • 0-1 min: 95% B

      • 1-10 min: 95% to 70% B

      • 10-12 min: 70% to 95% B

      • 12-15 min: 95% B (Re-equilibration)

  • Sample Preparation: Dissolve the pyrazolopyridine derivative in a mixture of 95:5 Acetonitrile:Water if possible.

  • Injection: Inject a small volume (e.g., 1-5 µL).

  • Optimization: Adjust the gradient slope and starting/ending percentages of Solvent B to achieve the desired separation.

Part 3: Troubleshooting Crystallization

Crystallization is the preferred method for obtaining highly pure material, but it can be challenging for polar compounds that form strong intermolecular interactions.[22][23]

Q: My pyrazolopyridine derivative "oils out" or precipitates as an amorphous solid instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to organize into a crystal lattice.[24] This is common for polar molecules.

Solutions:

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[23][24] After dissolving your compound in a minimal amount of hot solvent, allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) can help. Only after it has reached room temperature should you move it to an ice bath or refrigerator.

  • Use a Two-Solvent (Anti-Solvent) System: This is often the most effective technique.[9][22]

    • Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., methanol, acetone).

    • While the solution is warm, add a "poor" or "anti-solvent" (in which the compound is insoluble but which is miscible with the good solvent, e.g., diethyl ether, heptane, or water) dropwise until the solution just becomes cloudy (the point of saturation).

    • Add a few drops of the "good" solvent to make the solution clear again.

    • Allow this solution to cool slowly. Crystallization should occur as the solubility decreases.[22]

  • Try Vapor Diffusion: This is an excellent method for growing high-quality crystals from a small amount of material.[25]

    • Dissolve your compound in a few drops of a "good" solvent (e.g., DCM or Acetone) in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a few milliliters of a volatile "poor" solvent (e.g., Pentane or Diethyl Ether).

    • Over several hours or days, the poor solvent's vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[25]

Visualization of Crystallization Techniques

G cluster_0 Single Solvent cluster_1 Anti-Solvent cluster_2 Vapor Diffusion s1 Dissolve in min. hot solvent s2 Cool Slowly s1->s2 s3 Crystals Form s2->s3 a1 Dissolve in 'good' solvent a2 Add 'poor' solvent to turbidity a1->a2 a3 Cool Slowly a2->a3 a4 Crystals Form a3->a4 v1 Sample in 'good' solvent (inner vial) v3 Slow vapor diffusion induces crystallization v1->v3 v2 'Poor' solvent (outer jar) v2->v3 v4 Crystals Form v3->v4

Caption: Comparison of common crystallization methods.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • BA Method Development: Polar Compounds. BioPharma Services.
  • HPLC Peak Tailing. Axion Labs.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • CRYSTALLIZ
  • Oligonucleotide Separations Using Ion-Pairing Reversed Phase Liquid Chrom
  • Guide for crystalliz
  • Polar Crystals Using Molecular Chirality: Pseudosymmetric Crystallization toward Polarization Switching Materials. Journal of the American Chemical Society.
  • Crystallization. University of Wisconsin-Green Bay.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • YAZAWA HPLC COLUMN SCHOOL - Normal-phase and Reversed-phaselity. Yazawa.
  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide St
  • Can one use ion pairing reagent instead of another?
  • Polar Compounds. SIELC Technologies.
  • dealing with poor solubility of pyrazole deriv
  • Technical Support Center: Purification of Polar 2,3-Dihydrofuro[2,3-c]pyridine Deriv
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.
  • HILIC – The Rising Star of Polar Chrom
  • Improving solubility of pyrazole deriv
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic

Sources

Troubleshooting

Technical Support Center: Overcoming Regioisomer Formation in Pyrazolopyridine Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex nitrogenous heterocycles, controlling the regiochemistry of pyrazolopyridine scaffolds—such as pyrazolo[3,4-b]pyridines...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex nitrogenous heterocycles, controlling the regiochemistry of pyrazolopyridine scaffolds—such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines—has become a critical bottleneck.

This guide is designed for senior researchers and application scientists. It bypasses basic synthetic theory to directly address the chemical causality behind regioisomer formation, providing self-validating protocols and troubleshooting logic to ensure absolute regiocontrol in your workflows.

Part 1: Diagnostic Logic Flow for Regiocontrol

Before troubleshooting a failed reaction, it is critical to align your synthetic strategy with the intrinsic electronic and steric properties of your target scaffold. Use the workflow below to dictate your methodology.

StrategySelection Start Identify Target Pyrazolopyridine Scaffold Core1 Pyrazolo[3,4-b]pyridine Start->Core1 Core2 Pyrazolo[1,5-a]pyridine Start->Core2 Prob1 Issue: Unsymmetrical 1,3-Dicarbonyl Condensation Mixtures Core1->Prob1 Prob2 Issue: [3+2] Cycloaddition Orientation Scrambling Core2->Prob2 Sol1 Use Symmetrical Biselectrophile (Gould-Jacobs Reaction) Prob1->Sol1 Sol2 TEMPO-Mediated Annulation-Aromatization Prob2->Sol2

Caption: Logic flow for selecting regioselective pyrazolopyridine synthesis strategies.

Part 2: Troubleshooting Guide & FAQs

Q1: When synthesizing 1H-pyrazolo[3,4-b]pyridines by condensing 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds, I consistently isolate a 1:1 mixture of regioisomers. How can I drive the reaction toward a single product?

A1: This is a classic electrophilicity mismatch issue. 5-aminopyrazoles possess two primary nucleophilic centers: the exocyclic amine (-NH2) and the C4 carbon of the pyrazole ring. When reacted with an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack can occur at either carbonyl carbon, leading to two distinct cyclization pathways[1]. To overcome this, you must control the relative electrophilicity:

  • The Symmetrical Solution: Abandon the unsymmetrical dicarbonyl if your target allows. Switch to a symmetrical 1,3-CCC-biselectrophile. The Gould-Jacobs reaction utilizing diethyl 2-(ethoxymethylene)malonate eliminates the regioselectivity problem entirely because both electrophilic sites are identical[1].

  • The Solvent/Catalyst Solution: If an unsymmetrical dicarbonyl is strictly required for your target API, switch to a strongly dipolar aprotic solvent (e.g., DMAc) and employ a Lewis acid catalyst to selectively activate the more sterically accessible carbonyl, stabilizing the polar transition state of the initial condensation.

Q2: My [3+2] annulation of N-aminopyridines with α,β-unsaturated ketones yields a complex mixture of dihydropyrazolo[1,5-a]pyridine isomers and decomposition products. How do I lock the regiochemistry?

A2: The issue stems from the reversibility of the initial Michael-type addition and the instability of the dihydropyridine intermediate. Without a driving force to aromatize the system, the intermediate undergoes retro-Michael reactions, scrambling the regiochemistry.

  • The Oxidative Trap Solution: Implement a TEMPO-mediated oxidative annulation[2]. TEMPO serves a dual purpose: it acts as a mild Lewis acid to facilitate the initial regioselective nucleophilic attack, and crucially, it acts as an oxidant to rapidly aromatize the cyclized intermediate[2]. This aromatization is thermodynamically irreversible, effectively "locking" the desired regioisomer in place[2].

Q3: During the synthesis of pyrazolo[1,5-a]pyridines from 2-pyridyl acetates, my intramolecular cyclization fails or yields poor regioselectivity. What is the structural cause?

A3: Regiocontrol in these intramolecular cyclizations is highly dependent on the steric environment and the nucleophilicity of the pyridine nitrogen. For instance, bulky substituents at the 6-position of the pyridine ring (e.g., 6-bromo 2-pyridyl acetate) sterically hinder the nitrogen[3]. This prevents the necessary orbital overlap for the cyclization step, drastically reducing the nucleophilicity of the nitrogen and stalling the reaction at the enamine intermediate[3].

  • The Structural Solution: Design your synthetic route to introduce bulky substituents after the construction of the pyrazolopyridine core via downstream cross-coupling, rather than incorporating them into the acyclic precursor[3].

Part 3: Quantitative Data on Regioselectivity

The table below summarizes the causality between reaction conditions and regioisomer distribution, demonstrating why specific catalytic and solvent environments are required.

Scaffold TargetReaction TypeConditionsMajor Regioisomer Yield (%)Regioselectivity Ratio (A:B)Ref
Pyrazolo[1,5-a]pyridine[3+2] AnnulationTEMPO (2.0 eq), DMF, 100°C85 - 92%> 99:1[2]
Pyrazolo[1,5-a]pyridine[3+2] AnnulationNo Oxidant, DMF, 100°C< 20%Complex Mixture[2]
1H-Pyrazolo[3,4-b]pyridineGould-Jacobs CondensationSolvent-free, 100-110°C, 1.5h88 - 95%> 99:1 (Symmetrical)[1]
1H-Pyrazolo[3,4-b]pyridineUnsymmetrical 1,3-DicarbonylEtOH, Reflux, 16h~ 45%1.2 : 1[1]

Part 4: Mechanistic Pathway Analysis

Understanding the dual role of TEMPO in [3+2] annulations is critical for troubleshooting failed aromatizations. The pathway below illustrates the irreversible oxidative locking mechanism.

TEMPOPathway N_amino N-Aminopyridine Adduct Michael Adduct (C-C Bond Formation) N_amino->Adduct TEMPO (Lewis Acid) Alkene α,β-Unsaturated Ketone Alkene->Adduct Cyclized Dihydropyrazolo- [1,5-a]pyridine Adduct->Cyclized Intramolecular Cyclization Product Pyrazolo[1,5-a]pyridine (Single Regioisomer) Cyclized->Product TEMPO (Oxidant)

Caption: TEMPO-mediated [3+2] annulation-aromatization pathway for pyrazolo[1,5-a]pyridines.

Part 5: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each contains a specific checkpoint to confirm regiochemistry before proceeding to downstream steps.

Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated Annulation

Causality Principle: The protocol uses an oxidative trap to prevent reversible ring-opening, forcing the reaction down a single regiochemical pathway[2].

  • Preparation: In an oven-dried Schlenk flask, dissolve the N-aminopyridine (1.0 mmol) and the α,β-unsaturated compound (1.2 mmol) in anhydrous DMF (5.0 mL)[2].

  • Catalyst/Oxidant Addition: Add TEMPO (2.0 mmol) in a single portion[2]. Note: The use of 2.0 equivalents is critical as it functions stoichiometrically as the terminal oxidant for aromatization.

  • Thermal Cyclization: Stir the reaction mixture at 100 °C under an inert argon atmosphere for 12 hours[2].

  • Workup: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ (10 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF.

  • Validation Checkpoint: Evaporate the solvent and analyze the crude mixture via ¹H NMR. The formation of a single regioisomer is confirmed by the presence of a distinct, highly deshielded doublet (typically δ 8.5–8.8 ppm) corresponding to the C-7 proton adjacent to the bridgehead nitrogen. If a mixture of doublets appears in this region, the oxidation was incomplete, and regiochemistry has scrambled.

Protocol B: Symmetrical Biselectrophile Condensation (Gould-Jacobs Approach) for 1H-Pyrazolo[3,4-b]pyridines

Causality Principle: Utilizing a symmetrical dielectrophile mathematically eliminates the possibility of regioisomer formation at the initial condensation stage[1].

  • Condensation: Combine the 5-aminopyrazole derivative (1.0 mmol) and diethyl 2-(ethoxymethylene)malonate (1.05 mmol) in a round-bottom flask[1]. Do not add solvent (solvent-free conditions maximize the collision frequency and drive the equilibrium)[1].

  • Heating: Heat the neat mixture to 100–110 °C for 1.5 to 2 hours[1]. Ethanol will evolve as a byproduct; ensure the flask is equipped with a short-path distillation head to remove it, driving the reaction forward.

  • Cyclization: Cool the intermediate to room temperature, then add POCl₃ (5.0 mL) and reflux at 120 °C for 4 hours to achieve final cyclization and aromatization[1].

  • Validation Checkpoint: Perform LC-MS on the crude product. The chromatogram should display a single dominant peak (>95% AUC). In ¹³C NMR, the presence of a single ester carbonyl peak (~165 ppm) prior to the POCl₃ step confirms the structural symmetry of the intermediate, validating that regiocontrol was achieved.

References

  • Source: Organic Letters (ACS Publications)
  • Source: Organic Letters (ACS Publications)
  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL

Sources

Optimization

Technical Support Center: Optimizing Kinase Inhibition Assays for Pyrazolopyridines

Welcome to the technical support center for optimizing kinase inhibition assays with a focus on the pyrazolopyrimidine scaffold. This guide is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing kinase inhibition assays with a focus on the pyrazolopyrimidine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this important class of kinase inhibitors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

Introduction: The Pyrazolopyrimidine Scaffold

Pyrazolopyrimidines are a class of heterocyclic compounds that have gained significant attention in medicinal chemistry due to their structural similarity to adenine, the core component of ATP.[1] This structural mimicry allows them to act as competitive inhibitors for a wide range of protein kinases, which are key regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making pyrazolopyrimidine-based inhibitors a promising therapeutic strategy.[2] However, their unique chemical properties, particularly their often-poor aqueous solubility, can present challenges in biochemical and cellular assays.[3][4] This guide will provide you with the expertise to overcome these hurdles and generate high-quality, reliable data.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered when working with pyrazolopyrimidine inhibitors in kinase assays.

Issue 1: Compound Solubility and Precipitation

Q: My pyrazolopyrimidine compound is precipitating in the aqueous assay buffer. How can I improve its solubility?

A: This is a frequent challenge with pyrazolopyrimidines due to their often hydrophobic and planar nature. [3][4] Precipitated compound will lead to inaccurate concentration determination and unreliable IC50 values. Here’s a systematic approach to address this:

  • Co-Solvent Optimization:

    • Dimethyl Sulfoxide (DMSO): While DMSO is the most common solvent for stock solutions, its final concentration in the assay should be kept to a minimum, ideally below 1%, as higher concentrations can inhibit kinase activity and affect cell viability.[5][6]

    • Alternative Solvents: If DMSO alone is insufficient, consider other water-miscible organic solvents like ethanol or dimethylformamide (DMF) for the initial stock, ensuring the final concentration in the assay is well-tolerated by the enzyme and detection system.[5]

  • pH Adjustment:

    • Many kinase inhibitors are weak bases and their solubility can be significantly increased in acidic conditions.[5] If your kinase and assay technology are stable at a lower pH, consider using a buffer with a pH of 6.0-6.5.

  • Use of Solubility Enhancers:

    • Non-ionic surfactants such as Tween®-20 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) can help maintain compound solubility in aqueous buffers.[5]

    • Cyclodextrins can also be used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

  • Formulation Strategies (for in vivo and some in vitro applications):

    • For more advanced applications, techniques like creating amorphous solid dispersions with hydrophilic polymers or encapsulation in liposomes can dramatically improve solubility.[3][4][7]

Experimental Workflow for Solubility Optimization:

A Start: Poorly Soluble Pyrazolopyrimidine B Prepare 10 mM stock in 100% DMSO A->B C Test serial dilutions in assay buffer B->C D Precipitation observed? C->D E Proceed with assay D->E No F Try alternative co-solvents (e.g., Ethanol, DMF) D->F Yes F->C G Test pH adjustment (e.g., pH 6.5 buffer) F->G G->C H Incorporate solubility enhancers (e.g., Tween-20) G->H I Re-test serial dilutions H->I J Precipitation resolved? I->J J->E Yes K Consider advanced formulation (e.g., liposomes) J->K No

Caption: A decision-making workflow for addressing pyrazolopyrimidine solubility issues.

Issue 2: Assay Interference and Artifacts

Q: I'm observing high background or false positives/negatives in my fluorescence-based kinase assay. Could my pyrazolopyrimidine be interfering?

A: Yes, compound interference is a known issue in fluorescence-based assays. Pyrazolopyrimidines, with their aromatic ring systems, can be intrinsically fluorescent or act as quenchers.

  • Identifying Interference:

    • Run control experiments with your compound in the assay buffer without the kinase or substrate to measure its intrinsic fluorescence.

    • Also, test the compound in a completed reaction (with kinase, substrate, and ATP) to check for quenching effects.

  • Mitigation Strategies:

    • Use of Far-Red Tracers: Switching to assay reagents that utilize longer wavelength (far-red) fluorophores can significantly reduce interference from autofluorescent compounds.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses a time delay between excitation and signal detection, which minimizes prompt fluorescence from interfering compounds.

    • Luminescence-Based Assays: Assays that measure ATP consumption via a luciferase-luciferin reaction (e.g., Kinase-Glo®) are generally less susceptible to compound fluorescence interference.

    • Label-Free Technologies: Consider methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) which do not rely on fluorescent readouts, although they have lower throughput.

Issue 3: Inconsistent IC50 Values

Q: My IC50 values for the same pyrazolopyrimidine vary between experiments. What could be the cause?

A: Inconsistent IC50 values are often a symptom of underlying experimental variability.

  • Key Parameters to Standardize:

    • ATP Concentration: For ATP-competitive inhibitors like most pyrazolopyrimidines, the measured IC50 is highly dependent on the ATP concentration in the assay. It is crucial to use a consistent ATP concentration, typically at or near the Michaelis-Menten constant (Km) of the kinase for ATP.

    • Enzyme Concentration and Activity: Ensure you are using a consistent concentration of active kinase. Enzyme activity can decrease with storage, so it's good practice to re-qualify enzyme batches.

    • Incubation Times: Both the pre-incubation of the inhibitor with the kinase and the kinase reaction time should be strictly controlled.

    • DMSO Concentration: As mentioned, ensure the final DMSO concentration is consistent across all wells, including controls.

  • Data Analysis:

    • Use a sufficient number of data points (typically 8-12 concentrations) to generate a robust dose-response curve.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to accurately determine the IC50.

Table 1: Key Kinase Assay Parameters to Control

ParameterRecommended PracticeRationale
Compound Solubility Visually inspect for precipitation; use solubility enhancers if needed.Insoluble compound leads to inaccurate concentrations.
Final DMSO % Keep consistent and ideally ≤ 1% (v/v).DMSO can inhibit kinase activity and affect assay signal.
ATP Concentration Use a fixed concentration, typically at the Km for ATP.IC50 of ATP-competitive inhibitors is dependent on ATP concentration.
Enzyme Concentration Use a concentration that yields a linear reaction rate.Ensures the assay is in the linear range for accurate measurement.
Incubation Times Standardize pre-incubation and reaction times.Allows for equilibrium binding and consistent reaction progress.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right kinase assay format for my pyrazolopyrimidine inhibitor?

A: The choice of assay depends on your specific needs:

  • For high-throughput screening (HTS): Luminescence-based ATP depletion assays (e.g., Kinase-Glo®) or TR-FRET assays are excellent choices due to their robustness, scalability, and lower susceptibility to compound interference.

  • For detailed mechanistic studies: Radiometric assays using [γ-³³P]ATP are considered the gold standard for accuracy but are low-throughput and require handling of radioactive materials.

  • For measuring intracellular target engagement: Cellular thermal shift assays (CETSA) and NanoBRET™ assays are powerful methods to confirm that your compound binds to its intended target in a cellular environment.[8][9][10][11][12]

Q2: My pyrazolopyrimidine inhibits multiple kinases. How do I interpret this promiscuity?

A: Many kinase inhibitors show some degree of promiscuity due to the conserved nature of the ATP-binding pocket.

  • Quantifying Selectivity: Use a kinase panel screen to test your compound against a broad range of kinases. The results can be used to calculate a selectivity score, which helps in comparing the promiscuity of different compounds.[1][13]

  • Structure-Activity Relationship (SAR): Promiscuity is not always a negative attribute. Multi-targeted inhibitors can be effective in complex diseases. Your SAR studies should aim to understand which structural modifications improve selectivity for your primary target while reducing activity against undesirable off-targets.[14][15]

Q3: Beyond IC50, what other parameters should I consider for characterizing my pyrazolopyrimidine inhibitor?

A: While IC50 is a key metric, other parameters provide a more complete picture of your inhibitor's properties:

  • Mechanism of Inhibition (MOA): Determine if your inhibitor is ATP-competitive, non-competitive, or uncompetitive. This can be done by measuring IC50 values at different ATP concentrations. For most pyrazolopyrimidines, you can expect an ATP-competitive mechanism.

  • Inhibitor Residence Time: This measures how long an inhibitor remains bound to its target. A longer residence time can lead to a more durable pharmacological effect in vivo.[16][17] This is often a better predictor of in vivo efficacy than IC50 alone.[16][17]

Experimental Protocols

Protocol 1: General Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol is adapted for determining the potency of pyrazolopyrimidine inhibitors by measuring ADP production.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Kinase: Prepare a 2X working solution of the kinase in assay buffer. The final concentration should be in the linear range of the assay.

    • Substrate/ATP Mix: Prepare a 2X working solution of the peptide/protein substrate and ATP in assay buffer. The final ATP concentration should be at its Km for the kinase.

    • Compound Dilutions: Prepare a serial dilution of the pyrazolopyrimidine inhibitor in 100% DMSO. Then, dilute this series into the assay buffer to create a 2X final concentration.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the 2X compound dilutions to the assay plate.

    • Add 2.5 µL of assay buffer to the "no inhibitor" control wells.

    • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" and "no enzyme" controls.

    • Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Measuring Inhibitor Residence Time using the Jump Dilution Method

This protocol allows for the determination of the inhibitor's dissociation rate constant (k_off).

  • Pre-incubation (Formation of Enzyme-Inhibitor Complex):

    • Incubate the kinase with a saturating concentration of the pyrazolopyrimidine inhibitor (typically 10-20 times its IC50) in a small volume for an extended period (e.g., 60 minutes) to allow the complex to reach equilibrium.[16][17]

  • Jump Dilution and Reaction Initiation:

    • Rapidly dilute the pre-incubated enzyme-inhibitor complex (e.g., 100-fold) into a larger volume of assay buffer containing the substrate and a high concentration of ATP.[16][17] This large dilution and excess ATP prevent the inhibitor from re-binding once it dissociates.

  • Monitoring Reaction Progress:

    • Immediately after dilution, monitor the kinase activity over time by taking measurements at regular intervals using a continuous assay format (e.g., a coupled-enzyme system that produces a fluorescent signal).

  • Data Analysis:

    • Plot the product formation over time. The curve will show a lag phase as the inhibitor dissociates and the enzyme becomes active.

    • Fit the progress curves to an integrated rate equation that includes the k_off term to calculate the dissociation rate constant. The residence time (τ) is the reciprocal of k_off (τ = 1/k_off).

Diagram of Kinase Inhibition and Residence Time:

cluster_0 ATP-Competitive Inhibition cluster_1 Inhibitor Residence Time K Kinase Prod Phosphorylated Substrate K->Prod Phosphorylation KI Kinase-Inhibitor Complex K->KI ATP ATP ATP->K Sub Substrate Sub->K Inh Pyrazolopyrimidine Inhibitor Inh->KI E_I Enzyme-Inhibitor Complex E Free Enzyme E_I->E k_off (Dissociation) E_I->E E->E_I k_on (Association) I Free Inhibitor

Caption: Representation of ATP-competitive inhibition and the concept of inhibitor residence time.

Conclusion

Optimizing kinase inhibition assays for pyrazolopyrimidine compounds requires a careful consideration of their unique chemical properties. By systematically addressing potential issues such as solubility, assay interference, and data variability, researchers can generate high-quality, reproducible data. Moving beyond simple IC50 determination to include mechanistic studies and residence time measurements will provide a more comprehensive understanding of your inhibitor's behavior and better predict its in vivo potential. This guide provides the foundational knowledge and practical protocols to empower you in your kinase inhibitor drug discovery efforts.

References

  • ResearchGate. (2025, August 9). Inherent formulation issues of kinase inhibitors. Retrieved from [Link]

  • Lab Manager. (2017, November 28). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]

  • Monti, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 124-129.
  • BellBrook Labs. (2015, October 6). Measuring Dissociation Rates and Residence Times for Kinase Inhibitors. Retrieved from [Link]

  • Monti, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 124-129.
  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11.
  • Singh, R., et al. (2026, January 8).
  • Scientific Reports. (2016, February 22). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Retrieved from [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

  • ACS Publications. (2026, January 7). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Retrieved from [Link]

  • ACS Publications. (2018, April 3). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Retrieved from [Link]

  • ResearchGate. (2022, February 8). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, August 15). A High-Throughput Method for Measuring Drug Residence Time Using the Transcreener ADP Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2019, May 13). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • ACS Publications. (2014, February 12). Making Sense of Large-Scale Kinase Inhibitor Bioactivity Data Sets: A Comparative and Integrative Analysis. Retrieved from [Link]

  • DSpace@Leiden. (n.d.). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, December 3). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). What makes a kinase promiscuous for inhibitors?. Retrieved from [Link]

  • ACS Publications. (n.d.). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 7). Beyond IC50-A computational dynamic model of drug resistance in enzyme inhibition treatment. Retrieved from [Link]

  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

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Troubleshooting

"reducing off-target effects of pyrazolo[3,4-c]pyridine inhibitors"

Welcome to the technical support resource for researchers working with pyrazolo[3,4-c]pyridine inhibitors. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with pyrazolo[3,4-c]pyridine inhibitors. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the development and application of this important class of molecules. Our goal is to help you anticipate, troubleshoot, and resolve issues related to off-target effects, ensuring the accuracy and reliability of your experimental data.

Troubleshooting Guide: Addressing Off-Target Effects in Real-Time

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying rationale to inform your experimental design.

Question 1: My pyrazolo[3,4-c]pyridine inhibitor shows potent cytotoxicity in cell-based assays that seems disproportionate to the known function of its intended target. What's happening and how do I fix it?

Answer:

This is a classic indicator of potent off-target activity. The observed cytotoxicity is likely caused by the inhibitor binding to one or more unintended kinases that are critical for cell survival or proliferation. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is a privileged structure for kinase inhibitors, but this also means it can interact with the highly conserved ATP-binding sites of many different kinases, leading to off-target effects.[1]

Troubleshooting Workflow:

  • Initial Diagnosis - In Silico Off-Target Prediction:

    • What it is: Utilize computational tools to predict potential off-target interactions. These methods compare the binding site of your target kinase with a database of other kinase structures or use machine learning models trained on large datasets of known inhibitor activities.[2][3][4]

    • Why it helps: This is a rapid, cost-effective first step to generate a prioritized list of likely off-targets, guiding your subsequent experimental validation. It can help rationalize unexpected activities and inform the design of more selective compounds.[5]

    • Recommended Tools: Binding site similarity approaches (e.g., PocketFEATURE), ligand-based methods (e.g., Similarity Ensemble Approach - SEA), and machine learning algorithms.[3][4]

  • Experimental Confirmation - Broad Kinase Profiling:

    • What it is: Screen your inhibitor at a fixed concentration (e.g., 0.5-1 µM) against a large panel of recombinant kinases (ideally >300) to create an interaction map.[6] This provides a direct, unbiased measure of your compound's selectivity.

    • Why it helps: It empirically identifies which kinases are inhibited, moving from prediction to hard data. This is the gold standard for assessing inhibitor selectivity.[7] The data will reveal the "selectivity score" of your compound and pinpoint the most potent off-targets responsible for the observed toxicity.

    • Recommended Assays: Radiometric assays (like HotSpot™) are considered the gold standard as they directly measure catalytic activity.[6][7] However, fluorescence-based and luminescence-based assays offer non-radioactive, high-throughput alternatives.

  • Functional Validation - Cell-Based Counter-Screening:

    • What it is: Once you've identified high-potency off-targets from the kinase panel, validate their functional relevance. Use cell lines where these off-target kinases are known drivers of viability. For example, BaF3 cells engineered to depend on a specific kinase for survival are an excellent tool for this.[8]

    • Why it helps: This step confirms that inhibition of the identified off-target kinase leads to a cytotoxic phenotype, directly linking your biochemical data to the cellular observation. It provides crucial evidence for the cause of the toxicity.[8]

  • Strategic Solution - Structure-Activity Relationship (SAR) Guided Optimization:

    • What it is: Systematically synthesize and test analogues of your inhibitor to improve selectivity. The pyrazolo[3,4-c]pyridine scaffold offers multiple points for chemical modification (e.g., N-1, C-3, C-5, C-7 positions).[9]

    • Why it helps: By comparing the activity and selectivity of related compounds, you can build a structure-activity relationship (SAR) model.[10][11] This model allows you to rationally design new derivatives that retain potency against your primary target while reducing affinity for the off-targets causing cytotoxicity. For instance, modifications can be made to exploit subtle differences between the ATP-binding pockets of the on-target and off-target kinases.[12]

Question 2: My inhibitor's IC50 value from a biochemical assay is nanomolar, but its EC50 in my cellular assay is micromolar. Why is there a discrepancy and which result should I trust?

Answer:

This is a common and important observation. A significant shift between biochemical potency (IC50) and cellular activity (EC50) points to several factors that are absent in a purified enzyme assay. Both results are valid, but they measure different things. The key is to understand the reasons for the discrepancy to guide your compound's development.

Potential Causes & Solutions:

  • High Cellular ATP Concentration: Biochemical kinase assays are often run at low ATP concentrations (at or below the Kₘ of the enzyme) to maximize inhibitor sensitivity.[13] In contrast, cellular ATP levels are typically in the millimolar range. For an ATP-competitive inhibitor, this high concentration of the natural substrate (ATP) will compete with your compound, leading to a rightward shift in potency (higher EC50).

    • Actionable Insight: Always report the ATP concentration used in your biochemical assays. Consider running a biochemical assay at a physiological ATP concentration (~1-5 mM) to get an IC50 that may better predict cellular activity.

  • Poor Cell Permeability or High Efflux: The compound may not efficiently cross the cell membrane to reach its intracellular target, or it may be actively pumped out by efflux transporters (e.g., P-glycoprotein).

    • Actionable Insight: Conduct cell permeability assays (e.g., PAMPA) and assess whether your compound is a substrate for common efflux pumps. SAR optimization can focus on improving physicochemical properties like lipophilicity and polar surface area to enhance cellular uptake.

  • Target Engagement Issues: The inhibitor may enter the cell but fail to bind its target effectively in the complex cellular environment.

    • Actionable Insight: Use a target engagement assay to directly measure compound binding in live cells. The NanoBRET™ Target Engagement Assay is an excellent method for this, as it quantifies the apparent affinity of a compound for its target in the physiological context of an intact cell.[8] This provides a crucial link between extracellular compound concentration and intracellular target occupancy.

  • Plasma Protein Binding: If your cell culture medium contains serum, your compound may bind to proteins like albumin, reducing the free concentration available to act on the target.

    • Actionable Insight: Measure the plasma protein binding of your compound. When interpreting cellular data from serum-containing media, remember that the effective concentration is only the unbound fraction. Consider running cellular assays in serum-free conditions for a defined period to mitigate this variable.[8]

Troubleshooting Flowchart for Potency Discrepancies

G Start Inhibitor shows potent biochemical IC50 but weak cellular EC50 CheckATP Was biochemical assay run at physiological ATP levels? Start->CheckATP CheckPerm Assess Cell Permeability (e.g., PAMPA) & Efflux CheckATP->CheckPerm Yes CheckATP->CheckPerm No Redo assay at high ATP Redo assay at high ATP CheckATP->Redo assay at high ATP No CheckTE Measure Target Engagement in Live Cells (e.g., NanoBRET™) CheckPerm->CheckTE Optimize Optimize Physicochemical Properties via SAR CheckPPB Measure Plasma Protein Binding CheckTE->CheckPPB CheckPPB->Optimize Conclusion Correlate Target Occupancy with Cellular Phenotype Optimize->Conclusion Redesign Redesign for Cellular Environment

Caption: Workflow for diagnosing potency shifts.

Frequently Asked Questions (FAQs)
Q1: What is the best experimental strategy to comprehensively validate the selectivity of my pyrazolo[3,4-c]pyridine inhibitor?

A robust selectivity assessment is a multi-tiered process. Relying on a single assay is insufficient. A self-validating workflow is essential for trustworthy data.

Step Methodology Purpose & Rationale Key Considerations
1. Primary Screening Large-Panel Kinase Screen To obtain an unbiased, global view of inhibitor interactions across the kinome.[7] This identifies both expected and unexpected off-targets.Screen at a single, high concentration (e.g., 1 µM) to capture even weaker interactions. Use a radiometric or direct binding assay for highest quality data.[6][7]
2. Potency Determination IC50 Determination for "Hits" To quantify the potency of the inhibitor against the primary target and the top 10-20 off-targets identified in the primary screen.Generate full dose-response curves to accurately determine IC50 values. This allows for quantitative comparison and calculation of a selectivity score.
3. Cellular Validation Target Engagement & Phenotypic Assays To confirm that the inhibitor engages the primary target and key off-targets in a cellular context and to link target inhibition to a functional outcome.[8][14]Use target engagement assays (e.g., NanoBRET™) and downstream signaling assays (e.g., Western blot for phospho-substrates) for both the on-target and key off-targets.[8][15]
4. Negative Control Counter-Screen with an Inactive Analogue To ensure the observed cellular phenotype is due to specific kinase inhibition and not a general property of the chemical scaffold (e.g., non-specific toxicity).Synthesize a close structural analogue of your inhibitor that lacks the key chemical groups required for kinase binding (e.g., remove a hinge-binding motif). This compound should be inactive in biochemical assays and serve as a negative control in cellular experiments.

Iterative Selectivity Enhancement Workflow

cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Validation & Analysis Design Computational Modeling (Docking, Similarity Analysis) Synthesis Synthesize Novel Pyrazolo[3,4-c]pyridine Analogues Design->Synthesis SAR SAR Insights from Previous Cycles SAR->Design Biochem Biochemical Assay Potency (IC50) vs On-Target Synthesis->Biochem Kinome Kinome Biochem->Kinome Cellular Cell-Based Assays Activity (EC50) & Target Engagement Kinome->Cellular Analyze Analyze Data Identify Key Off-Targets Update SAR Model Cellular->Analyze Analyze->SAR Iterate Lead Lead Analyze->Lead Advance Lead Compound

Caption: Iterative cycle for improving inhibitor selectivity.

Q2: How can I leverage Structure-Activity Relationships (SAR) to specifically reduce off-target effects?

SAR is your most powerful tool for rationally designing selectivity. The goal is to identify chemical modifications that decrease binding to off-targets more than they affect binding to your primary target.

  • Exploit Non-Conserved Residues: While the ATP-binding hinge region is highly conserved, other areas of the pocket are not. Align the binding pocket sequences of your primary target and key off-targets. Identify residues that differ and design modifications on your inhibitor that can form favorable interactions (e.g., hydrogen bonds, hydrophobic packing) with unique residues in your on-target, or create steric clashes with residues in the off-target pocket.[16]

  • Vector-Based Elaboration: Think of your pyrazolo[3,4-c]pyridine core as a central scaffold with multiple "growth vectors" where you can add chemical groups.[9] Systematically explore substitutions at each position (N-1, C-3, C-5, C-7) to see how they affect the selectivity profile. For example, studies on related pyrazolopyridines have shown that N-methylation can completely abrogate activity by disrupting a crucial hydrogen bond with the hinge region, a modification that could be used to create a negative control compound.[15]

  • Target the "Gatekeeper" Residue: The gatekeeper residue controls access to a deeper hydrophobic pocket. The size of this residue varies across the kinome. If your target has a small gatekeeper (e.g., glycine, alanine), you can design bulkier substituents on your inhibitor that fit into this pocket. These bulky groups will then clash with the larger gatekeeper residues found in many off-target kinases, thereby improving selectivity.

References
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • A.M. Castellano, G. Paolocci. (n.d.). Computational methods for analysis and inference of kinase/inhibitor relationships. University of Rome Tor Vergata.
  • V.S. Vippagunta, et al. (2010, July 28). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Y.C. Lo, et al. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • A. Kumar, et al. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
  • A.M. Castellano, G. Paolocci. (n.d.). Computational methods for analysis and inference of kinase/inhibitor relationships. PMC.
  • A. Schulman, et al. (2025, November 13). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • M.I. Davis, et al. (n.d.). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC.
  • Y.C. Lo, et al. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC.
  • Y. Xing, et al. (2018, February 22). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. PubMed.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • A. Cichero, et al. (2005, November 3). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases.
  • Y. Xing, et al. (2018, January 18). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, ACS Publications.
  • E.A. Amar, et al. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • A.N. Bullock, et al. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • C. Xu, et al. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis.
  • A. Papafilippou, et al. (2026, January 24). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC.
  • P. Cohen, et al. (2007, November 28). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.
  • Creative Bioarray. (2025, June 30). Role of Cell-Based Assays in Drug Discovery and Development.
  • J. Quiroga, et al. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
  • Z. Liu, et al. (2016, April 20). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • A.A. El-Sayed, et al. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC.
  • S.M. El-Moghazy, et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • A. Roy, S.S. Jana. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • J.D. Firth, A.J. Scott. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • F. Moraca, et al. (2016, February 22). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PMC.
  • S.M. El-Moghazy, et al. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.
  • M.M. Khattab, et al. (2023, March 3). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. MDPI.

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Optimization

Technical Support Center: A Troubleshooting Guide for the Cellular Thermal Shift Assay (CETSA) with Pyrazolopyrimidines

This technical guide is designed for researchers, scientists, and drug development professionals employing the Cellular Thermal Shift Assay (CETSA) to investigate the target engagement of pyrazolopyridine compounds. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals employing the Cellular Thermal Shift Assay (CETSA) to investigate the target engagement of pyrazolopyridine compounds. As a class of compounds frequently explored for their kinase inhibitory effects, pyrazolopyrimidines present unique considerations within the CETSA workflow.[1][2] This document provides a comprehensive resource, from foundational principles to in-depth troubleshooting, to ensure robust and reliable experimental outcomes.

I. Frequently Asked Questions (FAQs): The CETSA-Pyrazolopyrimidine Interface

This section addresses fundamental questions and concepts at the intersection of CETSA and pyrazolopyrimidine chemistry.

Q1: What is the core principle of CETSA, and why is it a valuable tool for studying pyrazolopyrimidines?

A: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its protein target within the complex environment of a cell or tissue lysate.[3][4] The principle is rooted in ligand-induced thermal stabilization: when a pyrazolopyrimidine molecule binds to its target protein, it typically increases the protein's resistance to heat-induced unfolding and aggregation.[4]

The experimental workflow involves treating cells with the pyrazolopyrimidine, applying a heat challenge, and then quantifying the amount of the target protein that remains in a soluble state. A higher amount of soluble protein in the compound-treated sample compared to the vehicle control at elevated temperatures indicates target engagement. This is particularly valuable for pyrazolopyrimidines, which are often developed as specific inhibitors, as CETSA provides direct evidence of this binding event in a physiologically relevant context.[1][3]

Q2: What are the indispensable controls for a CETSA experiment involving a pyrazolopyrimidine?

A: Rigorous controls are non-negotiable for interpretable CETSA data. The following should be included in every experiment:

  • Vehicle Control (e.g., DMSO): Establishes the baseline thermal stability of the target protein.

  • No-Drug Control: Ensures the vehicle itself does not impact protein stability.

  • Positive Control Compound: A known binder to your target of interest can validate the experimental setup.

  • Negative Control Compound: A structurally similar but inactive pyrazolopyrimidine analog is crucial for ruling out non-specific effects of the scaffold.

  • Loading Controls: Proteins not expected to interact with the pyrazolopyrimidine (e.g., GAPDH, β-actin) are essential to confirm equal protein loading during analysis.

Q3: How do I select the appropriate temperature range for my target and pyrazolopyrimidine?

A: The optimal temperature range is target-specific and must be determined empirically by generating a CETSA melt curve .

Experimental Protocol: Generating a CETSA Melt Curve

  • Cell Treatment: Treat one population of cells with a saturating concentration of your pyrazolopyrimidine and another with vehicle control.

  • Lysis: Harvest and lyse the cells.

  • Temperature Gradient: Aliquot the lysate and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments).

  • Separation: Centrifuge to pellet aggregated proteins.

  • Quantification: Analyze the soluble fraction for your target protein, typically by Western blotting.

  • Analysis: Plot the percentage of soluble protein against temperature. The temperature at which 50% of the protein has aggregated is the Tagg. A shift in Tagg (ΔTagg) between the vehicle and compound-treated samples indicates thermal stabilization.

The ideal temperature for subsequent isothermal dose-response experiments is within the transition phase of the melt curve, where a clear and reproducible difference between the treated and untreated samples is observed.

II. In-Depth Troubleshooting Guide for CETSA with Pyrazolopyrimidines

This section addresses specific challenges that may arise when using pyrazolopyrimidines in CETSA, providing a systematic approach to problem-solving.

Problem 1: No discernible thermal shift is observed.

This is a frequent challenge and can stem from multiple sources.

Potential CauseTroubleshooting Steps & Scientific Rationale
Poor Compound Stability: Pyrazolopyrimidines can exhibit variable metabolic stability.[5][6] If the compound is rapidly metabolized or degraded within the cell, its effective concentration at the target may be too low to induce a thermal shift. Actionable Steps: 1. Assess the metabolic stability of your specific pyrazolopyrimidine using, for example, liver microsome stability assays.[5][7] 2. If stability is low, consider shorter incubation times or using a less metabolically active cell line.
Insufficient Compound Concentration or Permeability: The intracellular concentration of the compound may not be high enough to achieve significant target occupancy. Actionable Steps: 1. Perform an isothermal dose-response CETSA (ITDR-CETSA) to assess target engagement across a range of concentrations.[4][8] 2. If the compound is not cell-permeable, consider performing CETSA on cell lysates, where the compound is added directly to the protein mixture.
Incorrect Temperature Range: The chosen temperature for an isothermal experiment may be outside the optimal window for detecting a shift. Actionable Steps: 1. Re-run a full melt curve to accurately determine the Tagg of your target protein. 2. Select a temperature for isothermal experiments that falls within the steepest part of the melt curve's transition.
Low Target Protein Expression: If the target protein is expressed at very low levels, detecting a shift can be challenging. Actionable Steps: 1. Confirm target expression levels via Western blot prior to the CETSA experiment. 2. Consider using a cell line that overexpresses the target protein.

Problem 2: A "reverse" or negative thermal shift is observed.

A compound-induced destabilization of the target protein is a real, though less common, phenomenon.

Potential CauseTroubleshooting Steps & Scientific Rationale
Compound-Induced Destabilization: The binding of the pyrazolopyrimidine may induce a conformational change that renders the protein less thermally stable. This can occur if the compound binds to a less stable protein conformation or disrupts a stabilizing protein-protein interaction. Actionable Steps: 1. This may be a valid biological result. Corroborate the finding with an orthogonal biophysical method like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
Off-Target Effects: Pyrazolopyrimidines, particularly kinase inhibitors, can have off-target effects.[1] The compound might be binding to another protein that, in turn, influences the stability of your target of interest. Actionable Steps: 1. Perform proteome-wide CETSA (ms-CETSA) to identify other potential cellular targets of your compound.[8]

Problem 3: High variability and poor reproducibility between replicates.

Inconsistent data can mask genuine results.

Potential CauseTroubleshooting Steps & Scientific Rationale
Inconsistent Heating: Precise and uniform heating is critical for reproducible denaturation. Actionable Steps: 1. Use a thermal cycler with a heated lid to ensure uniform temperature across all samples. 2. Ensure all samples are heated for the exact same duration.[9]
Incomplete or Inconsistent Lysis: Incomplete cell lysis will lead to variable amounts of protein in the soluble fraction. Actionable Steps: 1. Optimize your lysis protocol. Freeze-thaw cycles are a common and effective method.[9] 2. Ensure consistent application of the lysis procedure across all samples.
Non-Specific Binding of the Compound: Pyrazolopyrimidines can exhibit non-specific binding to labware, which can reduce the effective concentration of the compound in your assay.[10] Actionable Steps: 1. Consider using low-adsorption plates and pipette tips. 2. Include a pre-incubation step of the compound in the assay buffer to allow for equilibration with the plasticware.
Issues with Western Blotting: Errors in protein quantification and loading can introduce significant variability. Actionable Steps: 1. Perform a BCA or Bradford assay to accurately determine protein concentration before loading. 2. Always include and analyze a loading control to normalize for any loading discrepancies.

III. Visualizing the CETSA Workflow and Principles

CETSA_Workflow_Detailed cluster_cell_culture Cellular Phase cluster_heating_lysis Processing Phase cluster_analysis Analysis Phase A 1. Cell Culture B 2. Treatment with Pyrazolopyrimidine or Vehicle A->B C 3. Heat Challenge (Temperature Gradient) D 4. Cell Lysis & Separation of Soluble Fraction C->D E 5. Protein Quantification (e.g., Western Blot) F 6. Data Analysis: Melt Curve & ΔTagg E->F

Caption: A detailed workflow of a Cellular Thermal Shift Assay experiment.

Ligand_Stabilization_Principle P_native Native Protein P_denatured Denatured & Aggregated P_native->P_denatured PL_complex Stabilized Complex PL_stable Remains Soluble PL_complex->PL_stable Heat

Sources

Troubleshooting

"enhancing bioavailability of pyrazolopyridine-based kinase inhibitors"

Welcome to the Pyrazolopyridine Kinase Inhibitor Technical Support Center . The pyrazolopyridine scaffold is a highly privileged structure in oncology and immunology, serving as the core for potent inhibitors targeting B...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazolopyridine Kinase Inhibitor Technical Support Center . The pyrazolopyridine scaffold is a highly privileged structure in oncology and immunology, serving as the core for potent inhibitors targeting B-Raf, RIP1, FGFR, and ALK2 kinases. However, their planar, rigid structures often lead to high crystal lattice energy (high melting points) and poor aqueous solubility, which severely limits oral bioavailability.

This guide provides actionable troubleshooting strategies, from structural optimization to advanced formulation techniques, to help you navigate the pharmacokinetic (PK) challenges of drug development.

Section 1: Formulation & Solubility Troubleshooting (FAQs)

Q1: My pyrazolopyridine B-Raf inhibitor exhibits sub-nanomolar in vitro potency but less than 5% oral bioavailability in mice. What is the primary cause, and how can I resolve it? A1: This is a classic hallmark of dissolution-rate-limited absorption. Pyrazolopyridine derivatives often exhibit strong intermolecular hydrogen bonding, leading to high melting points (e.g., >200°C) and exceptionally low intrinsic solubility (<1 µg/mL)[1]. When dosed as a crystalline suspension, the drug simply fails to dissolve in the gastrointestinal tract. Troubleshooting Strategy:

  • Formulation: Transition from a crystalline suspension to an Amorphous Solid Dispersion (ASD). Spray-drying the compound with a polymer matrix (e.g., HPMCAS or PVP-VA) disrupts the crystal lattice, stabilizing the amorphous state and significantly enhancing apparent solubility[2].

  • Structural Modification: If formulation fails, consider introducing a basic solubilizing center (e.g., an aminopyrimidine or piperazine moiety) to the solvent-exposed region of the molecule. This imparts pH-dependent solubility, drastically improving dissolution in the acidic gastric environment[3].

Q2: I am observing erratic pharmacokinetic (PK) profiles with high inter-subject variability during early rodent studies. Is this a formulation issue? A2: Yes, erratic PK is typically caused by the precipitation of the drug in the gut following initial dissolution. If you are using a co-solvent system (e.g., PEG400/Ethanol/Water)[2], the pyrazolopyridine may crash out of solution upon dilution in gastric fluids. Troubleshooting Strategy: Evaluate the precipitation kinetics using a two-stage in vitro dissolution test (simulated gastric fluid transitioning to simulated intestinal fluid). Adding precipitation inhibitors, such as cellulosic polymers, can maintain supersaturation long enough for absorption to occur.

Section 2: Permeability & Metabolic Stability (FAQs)

Q3: My compound has adequate solubility, but oral bioavailability remains low. How can I determine if the issue is poor passive permeability or active efflux? A3: You must decouple passive diffusion from transporter-mediated efflux using a combination of PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 cell assays. Troubleshooting Strategy: PAMPA exclusively measures passive transcellular diffusion[4]. Caco-2 assays measure passive diffusion, paracellular transport, and active efflux (e.g., via P-glycoprotein/MDR1)[5].

  • If PAMPA is low and Caco-2 is low: The molecule lacks intrinsic passive permeability. Consider reducing the Topological Polar Surface Area (TPSA) or masking hydrogen bond donors (e.g., converting an NH linker to an oxygen or methylating a solvent-exposed nitrogen)[6].

  • If PAMPA is high but Caco-2 (Apical to Basolateral) is low: The compound is likely a substrate for active efflux[4][5]. Confirm this by running a bidirectional Caco-2 assay; an efflux ratio (Papp B-A / Papp A-B) > 2 indicates active efflux.

Q4: How did successful pyrazolopyridine programs overcome metabolic clearance? A4: High systemic clearance often stems from cytochrome P450-mediated oxidation or glucuronidation. In the optimization of RIP1 kinase inhibitors, researchers utilized Structure-Based Drug Design (SBDD) to identify 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives[7][8]. By optimizing the core structure and exploring substituents that block metabolically labile sites (e.g., incorporating fluorine or sterically hindering alkyl groups), they achieved excellent PK profiles and brain penetration[7][8].

Section 3: Quantitative Data & Benchmarks

To guide your optimization, compare your lead compounds against the following benchmark parameters derived from successful pyrazolopyridine and pyrazolopyrimidine kinase inhibitor programs[2][7][9][10].

ParameterSub-optimal PyrazolopyridineOptimized Lead CandidateTarget Threshold for in vivo Efficacy
Intrinsic Solubility (pH 7.4) < 1 µg/mL> 50 µg/mL (or via ASD)> 10 µg/mL
Caco-2 Permeability (Papp A-B) < 2 × 10⁻⁶ cm/s> 10 × 10⁻⁶ cm/s> 5 × 10⁻⁶ cm/s
Efflux Ratio (Caco-2 B-A/A-B) > 5.0< 2.0< 2.5
Oral Bioavailability (F%) in Mice < 5%40% - 85%> 30%
In vivo Clearance (CL) > 60 mL/min/kg< 15 mL/min/kg< 30 mL/min/kg

Section 4: Standardized Experimental Protocols

Protocol 1: Preparation of Amorphous Spray-Dried Dispersion (ASDD) for In Vivo Dosing Rationale: Overcomes lattice energy-limited solubility of rigid pyrazolopyridines by trapping the drug in a high-energy amorphous state.

  • Solvent Selection: Dissolve the pyrazolopyridine inhibitor and a stabilizing polymer (e.g., HPMCAS-M) in a volatile solvent mixture (e.g., Dichloromethane/Methanol, 1:1 v/v) at a 1:3 to 1:9 drug-to-polymer mass ratio.

  • Atomization: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) using a two-fluid nozzle. Set the inlet temperature to 75°C–85°C (depending on solvent boiling point) and the aspirator to 100%.

  • Drying & Collection: Ensure the outlet temperature remains below the glass transition temperature (Tg) of the polymer to prevent crystallization. Collect the resulting powder from the cyclone.

  • Verification: Confirm the amorphous state using Powder X-Ray Diffraction (PXRD) (look for a broad "halo" instead of sharp Bragg peaks) and Modulated Differential Scanning Calorimetry (mDSC).

  • Suspension: For oral gavage, suspend the ASDD powder in an aqueous vehicle containing 0.5% Methylcellulose and 0.1% Tween 80 immediately prior to dosing.

Protocol 2: Bidirectional Caco-2 Permeability Assay Rationale: Differentiates passive permeability from P-gp mediated active efflux to pinpoint the cause of poor absorption[11].

  • Cell Culture: Seed Caco-2 cells (HTB-37) on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and monolayer formation[5].

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the pyrazolopyridine inhibitor in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add 0.2 mL of test solution to the apical chamber; add 0.8 mL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 0.8 mL of test solution to the basolateral chamber; add 0.2 mL of blank buffer to the apical chamber.

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker.

  • Sampling & Analysis: Extract 50 µL aliquots from both chambers at t=0 and t=120 mins. Quench with acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Calculation: Calculate apparent permeability (Papp) = (dQ/dt) / (C0 × A), where dQ/dt is the steady-state flux, C0 is the initial concentration, and A is the surface area.

Section 5: Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical progression of troubleshooting PK issues and the mechanistic rationale for targeting kinases with pyrazolopyridines.

PK_Optimization Start Pyrazolopyridine Hit (High Potency, Low F%) Solubility Assess Intrinsic Solubility & Melting Point Start->Solubility Permeability PAMPA & Caco-2 Permeability Assays Start->Permeability PoorSol Low Solubility (<1 µg/mL) Solubility->PoorSol PoorPerm Low Permeability / Efflux Permeability->PoorPerm Formulation Formulation Strategy: Amorphous Solid Dispersion PoorSol->Formulation Structural Structural Modification: Add Solubilizing Group PoorSol->Structural PoorPerm->Structural InVivo In Vivo PK Evaluation (AUC, Cmax, F%) Formulation->InVivo Structural->InVivo

Pyrazolopyridine PK Optimization and Formulation Workflow.

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS Activation BRAF B-Raf (V600E Mutated) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->BRAF ATP-competitive Inhibition ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription

B-Raf/MAPK Signaling Pathway Modulated by Pyrazolopyridine Inhibitors.

References

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry - ACS Publications.

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. PubMed.

  • Pyrazolopyridine Inhibitors of B-Raf V600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Publications.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.

  • Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. PMC - NIH.

  • Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis. PMC - NIH.

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PMC - NIH.

  • Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis. PubMed.

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.

  • Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties. Journal of Medicinal Chemistry - ACS Publications.

  • Assessing the risk of drug crystallization in vivo. PubMed.

  • Stefan N. Gradl (Center for New Directions in Organic Synthesis. Bohrium.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.

  • PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. Academia.edu.

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed.

  • Permeability Assay on Caco-2 Cells. Bienta.

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.

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Reference Data & Comparative Studies

Validation

Validating Target Engagement of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The development of effective small molecule therapeutics hinges on a critical principle: ensuring the drug binds to its intended target within the complex c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The development of effective small molecule therapeutics hinges on a critical principle: ensuring the drug binds to its intended target within the complex cellular environment. This guide provides a comprehensive overview and comparison of modern techniques for validating the target engagement of novel compounds, using 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride as a case study. As a senior application scientist, this document aims to provide not just protocols, but the scientific rationale behind choosing the most appropriate method for your research needs.

Introduction to 1H-Pyrazolo[3,4-c]pyridin-7-ylamine and the Importance of Target Engagement

The 1H-pyrazolo[3,4-c]pyridine scaffold is a versatile pharmacophore found in a variety of potent and selective inhibitors targeting different protein families. Depending on the substitutions, derivatives of this core structure have been shown to act as agonists for G-protein coupled receptors like GPR119[1], inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK)[2] and TANK-binding kinase 1 (TBK1)[3], and even as stimulators of soluble guanylyl cyclase (sGC)[4]. Given this chemical diversity, unambiguously confirming that a specific derivative, such as 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, engages its intended molecular target is a foundational step in preclinical drug discovery.

Quantifying target engagement provides crucial evidence for a drug's mechanism of action and helps to build the structure-activity relationship necessary for developing a potent clinical candidate.[5] A lack of target engagement is a significant contributor to clinical trial failures.[6] Therefore, employing robust and physiologically relevant assays to confirm that a compound reaches and binds its intracellular target is paramount.[6][7]

Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[5][8] Here, we compare three widely used and powerful techniques: the Cellular Thermal Shift Assay (CETSA®), Kinase Binding and Activity Assays, and Cellular Reporter Assays.

Method Principle Advantages Limitations Best Suited For
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[9][10][11]Label-free, works with endogenous proteins in intact cells, provides evidence of intracellular binding.[7][9][10]Not all ligand binding events result in a significant thermal shift, lower throughput for traditional Western blot-based detection.[9][12]Validating direct target interaction in a physiological context for a wide range of soluble and membrane-bound proteins.[9]
Kinase Binding & Activity Assays Measures the direct interaction of the inhibitor with the kinase (binding) or its effect on the kinase's catalytic activity (activity).[13][14]High-throughput, quantitative, can distinguish between binding and functional inhibition.[13][14]Often performed with recombinant proteins which may not fully recapitulate the cellular environment, activity assays require a known substrate.[5][14]Screening large compound libraries for kinase inhibitors and determining their potency and mechanism of inhibition.
Cellular Reporter Assays Genetically engineered cells express a reporter gene (e.g., luciferase) under the control of a promoter responsive to the target's activity.[15]High-throughput, measures downstream functional consequences of target engagement in a cellular context.Indirect measure of target engagement, requires genetic modification of cells, potential for off-target effects influencing the reporter.Assessing the functional impact of a compound on a specific signaling pathway in a high-throughput screening setting.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the classical Western blot-based CETSA approach to assess the engagement of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride with its putative target protein.

Principle: The binding of a ligand, such as our compound of interest, to its target protein often leads to a more stable protein structure. This increased stability makes the protein more resistant to heat-induced denaturation. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of target engagement.[9][10][11]

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis start Seed Cells treat Treat with Compound start->treat heat Heat Aliquots at Different Temperatures lyse Cell Lysis centrifuge Centrifugation to Separate Soluble & Insoluble Fractions lyse->centrifuge sds_page SDS-PAGE western Western Blot sds_page->western analyze Densitometry & Analysis western->analyze

Caption: CETSA Workflow for Target Engagement Validation.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the target of interest to approximately 80% confluency.

    • Treat cells with varying concentrations of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[7]

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-8 minutes) using a thermal cycler, followed by cooling to room temperature.[11]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using a primary antibody specific to the target protein.[7]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

In Vitro Kinase Assay

This protocol describes a general, non-radioactive method to assess the inhibitory activity of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride on a purified kinase.[16]

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.[13] This assay utilizes a coupling enzyme that releases inorganic phosphate from the ADP generated by the kinase reaction. The released phosphate is then detected colorimetrically.

Workflow Diagram:

Kinase_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_incubation Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions mix Mix Reagents in Microplate reagents->mix incubate Incubate at 30°C for 30 minutes add_reagent Add Coupling Enzyme and Detection Reagent read Read Absorbance add_reagent->read calculate Calculate % Inhibition and IC50

Caption: In Vitro Kinase Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing all necessary components for kinase activity (e.g., MgCl2, DTT).

    • Prepare stock solutions of the purified kinase, its specific substrate, ATP, and a serial dilution of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, kinase, and the test compound or vehicle control.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.[16]

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).[16]

  • Detection:

    • Stop the reaction and add the coupling enzyme and a malachite green-based detection reagent that will produce a color change in the presence of inorganic phosphate.

    • Incubate for a short period to allow for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

NanoBRET™ Target Engagement Intracellular Assay

This protocol provides a high-level overview of the NanoBRET™ assay, a bioluminescence resonance energy transfer (BRET)-based method to quantify compound binding to a specific protein target in living cells.

Principle: The target protein is fused to a NanoLuc® luciferase, and a fluorescently labeled tracer that binds to the target is added to the cells. In the absence of a competing compound, the close proximity of the luciferase and the tracer results in energy transfer (BRET). When an unlabeled compound, such as 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[10]

Workflow Diagram:

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis transfect Transfect Cells with NanoLuc-Target Fusion Vector seed Seed Transfected Cells in Assay Plate transfect->seed add_compound Add Serial Dilutions of Compound add_tracer Add Fluorescent Tracer add_compound->add_tracer add_substrate Add NanoLuc Substrate read_bret Read BRET Signal add_substrate->read_bret calculate_ic50 Calculate IC50 read_bret->calculate_ic50

Caption: NanoBRET™ Target Engagement Assay Workflow.

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Seed the transfected cells into a multi-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

    • Add the compound dilutions to the cells, followed by the addition of the fluorescently labeled tracer at a fixed concentration.

    • Incubate to allow for compound entry and binding equilibrium to be reached.

  • Signal Detection:

    • Add the Nano-Glo® live-cell substrate to the wells.

    • Measure the luminescence signals at two different wavelengths (one for the donor luciferase and one for the acceptor fluorophore) using a plate reader capable of detecting BRET.

  • Data Analysis:

    • Calculate the BRET ratio for each well.

    • Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Conclusion and Future Directions

The validation of target engagement is a non-negotiable step in the journey of drug discovery.[6] For a compound like 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, with a scaffold known to interact with multiple target classes, a multi-faceted approach to confirming target binding is essential.

The Cellular Thermal Shift Assay offers an unparalleled advantage in confirming direct physical interaction within the native cellular environment without the need for labels or genetic modification.[9][10] For kinase targets, traditional in vitro activity assays remain a gold standard for high-throughput screening and detailed mechanistic studies.[13][14] Finally, advanced techniques like NanoBRET™ provide a powerful, high-throughput method to quantify target engagement in living cells, bridging the gap between biochemical and cell-based functional assays.[10]

By carefully selecting and applying these complementary methodologies, researchers can build a robust and compelling data package that unequivocally validates the target engagement of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, thereby de-risking its progression through the drug discovery pipeline.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • IP-Kinase Assay - Bio-protocol.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC.
  • Target Engagement Assays in Early Drug Discovery - PMC - NIH.
  • Designing a Bioluminescent Reporter Assay: Choosing Your Experimental Reporter.
  • Universal Kinase Activity Kit - R&D Systems.
  • Target Identification and Validation (Small Molecules) - University College London.
  • LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - RU.
  • Small Molecule Target Biology & Validation - Eclipsebio.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.
  • A Practical Guide to Target Engagement Assays.
  • Determining target engagement in living systems - PMC.
  • Strategies for target and pathway engagement in cellular assays.
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge.
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv.
  • Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift | ACS Medicinal Chemistry Letters - ACS Publications.
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.
  • Identification of new multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones as soluble guanylyl cyclase (sGC) stimulators with vasoprotective and anti-inflammatory activities - PubMed.
  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.
  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - Semantic Scholar.
  • 1H-Pyrazolo 3,4-c pyridine AldrichCPR 271-47-6 - Sigma-Aldrich.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry.
  • WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors - Google Patents.

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Comparative

Advanced Scaffold Comparison: 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride vs. Classical Kinase Inhibitors

In the landscape of targeted oncology and immunomodulation, the architectural core of a kinase inhibitor dictates its efficacy, kinome selectivity, and resistance profile. While classical scaffolds like quinazolines and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted oncology and immunomodulation, the architectural core of a kinase inhibitor dictates its efficacy, kinome selectivity, and resistance profile. While classical scaffolds like quinazolines and pyrazolo[3,4-d]pyrimidines have dominated the first two decades of targeted therapy, emerging targets require novel stereochemical solutions.

This guide provides an in-depth comparative analysis of the 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride scaffold against traditional kinase inhibitors. By examining the causality behind its molecular interactions, we will demonstrate why this specific heterocyclic core is becoming a privileged scaffold for challenging targets like Hematopoietic Progenitor Kinase 1 (HPK1) and Glycogen Synthase Kinase 3 (GSK-3).

Structural & Mechanistic Superiority: The "Why" Behind the Scaffold

To understand the utility of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine, we must compare its hinge-binding mechanics to established alternatives.

The Classical Scaffolds
  • Quinazoline Core (e.g., Erlotinib, Gefitinib):

    • Mechanism: Binds the ATP pocket of EGFR by forming direct hydrogen bonds with the Met793 residue via its N1 and N3 atoms.

    • Limitation: The flat, rigid nature of the quinazoline ring often leads to off-target toxicities across the highly conserved human kinome, limiting its therapeutic window.

  • Pyrazolo[3,4-d]pyrimidine Core (e.g., Ibrutinib):

    • Mechanism: Dominates Bruton's Tyrosine Kinase (BTK) inhibition by orienting a warhead to form a covalent bond with Cys481.

    • Limitation: Heavy reliance on covalent binding makes this scaffold highly vulnerable to acquired resistance mutations (e.g., C481S), which completely abrogate drug efficacy.

The 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Advantage

Unlike the classical cores, the [3,4-c] isomer of pyrazolopyridine offers a highly specific, non-covalent binding modality.

  • Water-Bridged Hydrogen Bonding: In targets like HPK1, the precise positioning of the pyridine nitrogen in the [3,4-c] configuration allows it to engage in a critical water-bridged hydrogen bond with Asp155 [1]. Isomers like [3,4-b] or [4,3-c] misalign this nitrogen, resulting in a significant drop in target affinity[1].

  • The 7-Ylamine Vector: The amine group at the 7-position acts as a dual-purpose vector. It can form secondary hydrogen bonds with adjacent hinge residues (such as Asn142) or project toward the solvent-exposed region to improve the compound's pharmacokinetic properties without sterically clashing with the kinase pocket.

Pathway TCR T-Cell Receptor (Activation) HPK1 HPK1 Kinase (Target) TCR->HPK1 Stimulates SLP76_Act SLP76 (Active Signal) TCR->SLP76_Act Recruits SLP76_Inact p-SLP76 (Inactive) HPK1->SLP76_Inact Phosphorylates SLP76_Act->SLP76_Inact Pathway Suppression Inhibitor 1H-Pyrazolo[3,4-c] pyridin-7-ylamine Inhibitor->HPK1 Competitive Inhibition

Fig 1: HPK1-mediated T-cell suppression pathway and targeted inhibition by the pyrazolopyridine core.

Comparative Performance Data

The structural advantages of the 1H-Pyrazolo[3,4-c]pyridin-7-ylamine core translate directly into superior biochemical potency. Below is a synthesized comparison of scaffold performance across key kinase targets.

Inhibitor ScaffoldPrimary TargetBinding ModalityKey Hinge InteractionAverage IC₅₀ / Kᵢ
1H-Pyrazolo[3,4-c]pyridin-7-ylamine HPK1, GSK-3βATP-Competitive (Reversible)Water-bridged H-bond to Asp155; N1-H binding< 5 nM
1H-Pyrazolo[3,4-b]pyridine FGFR, CDK1ATP-Competitive (Reversible)Direct H-bonds (lacks water bridge)10 - 50 nM
Quinazoline EGFRATP-Competitive (Reversible)Direct H-bond to Met793< 1 nM
Pyrazolo[3,4-d]pyrimidine BTKCovalent (Irreversible)Covalent bond to Cys4810.5 nM

Self-Validating Experimental Workflows

To accurately benchmark 1H-Pyrazolo[3,4-c]pyridin-7-ylamine derivatives against other scaffolds, researchers must employ a self-validating cascade of assays. Biochemical potency does not guarantee cellular efficacy; therefore, the following protocol is designed to establish direct causality between target engagement and phenotypic readout.

Phase 1: Primary Biochemical Screening (TR-FRET)
  • Objective: Quantify the baseline binding affinity (IC₅₀) of the inhibitor.

  • Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence because it introduces a time delay before measurement. This eliminates false positives caused by the auto-fluorescence of the heterocyclic compound itself.

  • Protocol:

    • Incubate recombinant kinase (e.g., HPK1) with a fluorescently labeled tracer and a Europium-labeled anti-tag antibody.

    • Titrate the 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride compound (0.1 nM to 10 µM).

    • Measure the FRET signal reduction as the inhibitor displaces the tracer from the ATP pocket.

Phase 2: Orthogonal Validation (Radiometric ³³P-ATP Assay)
  • Objective: Confirm TR-FRET hits and rule out assay interference.

  • Causality & Rationale: TR-FRET can occasionally be disrupted by compounds that quench Europium emission. A radiometric assay directly measures the transfer of the ³³P-phosphate group to a peptide substrate, providing an absolute, interference-free quantification of kinase catalytic inhibition[2].

Phase 3: Cellular Target Engagement (Jurkat T-Cell Assay)
  • Objective: Verify membrane permeability and physiological target inhibition.

  • Causality & Rationale: HPK1 negatively regulates T-cell activation by phosphorylating SLP76. By stimulating Jurkat cells and measuring p-SLP76 levels, we prove that the inhibitor not only enters the cell but successfully outcompetes intracellular ATP (which is present at high millimolar concentrations) to block the kinase in its native complex[1].

  • Protocol:

    • Culture Jurkat T-cells and pre-treat with the inhibitor for 1 hour.

    • Stimulate cells using anti-CD3 and anti-CD28 antibodies to trigger the TCR pathway.

    • Lyse the cells and quantify the reduction of phosphorylated SLP76 (p-SLP76) via Western blot or ELISA compared to a DMSO vehicle control.

Workflow Step1 1. Compound Prep (Purity >98%) Step2 2. TR-FRET Assay (Primary Screen) Step1->Step2 Step3 3. 33P-ATP Assay (Orthogonal Validation) Step2->Step3 Step4 4. Jurkat Cell Assay (p-SLP76 Readout) Step3->Step4

Fig 2: Self-validating screening workflow for kinase inhibitor evaluation.

Conclusion

The transition from broad-spectrum classical scaffolds to precision-engineered cores like 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride represents a paradigm shift in kinase inhibitor design. By leveraging unique stereochemical features—such as water-bridged hydrogen bonding networks and optimized solvent-vectoring—this scaffold achieves sub-nanomolar potency and high selectivity without the liabilities of covalent binding. For drug development professionals targeting complex kinases like HPK1 and GSK-3, integrating this scaffold into discovery pipelines offers a highly validated route to overcoming the limitations of traditional chemotypes.

References

  • Title: Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors Source: ACS Medicinal Chemistry Letters (2022) URL: [Link][1]

  • Title: Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines Source: Chemical and Pharmaceutical Bulletin (2017) URL: [Link][2]

Sources

Validation

A Comparative Guide to Target Engagement: Applying the Cellular Thermal Shift Assay (CETSA) for 1H-Pyrazolo[3,4-c]pyridin-7-ylamine Hydrochloride

This guide provides an in-depth, objective comparison of the Cellular Thermal Shift Assay (CETSA) for confirming the target engagement of novel chemical entities, using 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the Cellular Thermal Shift Assay (CETSA) for confirming the target engagement of novel chemical entities, using 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride as a case study. For researchers, scientists, and drug development professionals, validating that a compound physically interacts with its intended intracellular target is a cornerstone of establishing its mechanism of action and interpreting biological outcomes.[1][2]

The pyrazolopyridine scaffold, of which 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride is a member, is a privileged structure in medicinal chemistry, frequently found in inhibitors of protein kinases. For instance, derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[3] Therefore, for the purpose of this illustrative guide, we will hypothesize that our compound of interest targets a specific intracellular kinase to demonstrate the application and power of CETSA.

Section 1: The Foundational Principle of CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction directly within the complex milieu of a cell or tissue lysate.[4][5] The technique is predicated on a fundamental thermodynamic principle: the binding of a ligand (e.g., a small molecule inhibitor) to its target protein confers thermal stability.[6]

When subjected to heat, proteins denature and aggregate. However, a protein that has formed a stable complex with a ligand will be more resistant to this heat-induced unfolding. This results in a "thermal shift"—an increase in the temperature required to denature the protein. By measuring the amount of soluble (non-denatured) protein remaining across a range of temperatures, we can directly observe this stabilization and thus confirm target engagement.[7] One of the paramount advantages of CETSA is its ability to be performed in intact, live cells, ensuring that the measurement of target engagement occurs under more physiologically relevant conditions, accounting for factors like cell permeability and the presence of endogenous substrates or cofactors.[1][7]

cluster_0 Vehicle Control (No Ligand) cluster_1 Compound Treatment (Ligand Present) Unbound_V Target Protein Heat_V Heat Challenge Unbound_V->Heat_V Denatured_V Denatured & Aggregated Protein Heat_V->Denatured_V Unfolds at Tm Unbound_C Target Protein Bound Ligand-Bound Target Protein Unbound_C->Bound Binding Ligand 1H-Pyrazolo[3,4-c] pyridin-7-ylamine HCl Ligand->Bound Heat_C Heat Challenge Bound->Heat_C Stable Soluble Protein (Remains Folded) Heat_C->Stable Stabilized (Unfolds at Tm + ΔT) Denatured_C Denatured Protein Heat_C->Denatured_C Less Aggregation

Caption: Principle of Ligand-Induced Thermal Stabilization in CETSA.

Section 2: A Step-by-Step Guide to Western Blot-Based CETSA

The original and most accessible format of CETSA utilizes Western blotting for the detection of the target protein.[7] This method is ideal for hypothesis-driven studies where a specific target is being investigated.

Experimental Protocol

Objective: To determine if 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride engages its hypothetical kinase target in intact cells.

  • Cell Culture & Treatment:

    • Action: Seed a relevant cell line (e.g., HEK293T or a cancer cell line endogenously expressing the target kinase) in multiple plates or wells to generate sufficient biological replicates.

    • Causality: Using a cell line where the target is expressed and functional ensures the biological relevance of the engagement data.

    • Action: Once cells reach 70-80% confluency, treat them with either vehicle (e.g., DMSO) or a desired concentration of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride (e.g., 10 µM). Incubate for 1-2 hours under normal culture conditions.

    • Causality: This incubation allows for compound uptake across the cell membrane and binding to the intracellular target.

  • Heat Challenge:

    • Action: Harvest cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes for each temperature point.

    • Action: Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C in 2°C increments). Immediately cool the samples to 4°C.[8]

    • Causality: The temperature range must be optimized to bracket the melting temperature (Tm) of the target protein. The brief, transient heating is sufficient to induce denaturation of unstable proteins, while rapid cooling prevents refolding and locks the proteins in their aggregated state.[8]

  • Cell Lysis and Fractionation:

    • Action: Lyse the cells through freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

    • Action: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

    • Causality: This crucial step separates the soluble, folded proteins (supernatant) from the denatured, aggregated proteins (pellet). The amount of target protein remaining in the supernatant is the primary readout of the assay.

  • Protein Quantification and Analysis:

    • Action: Carefully collect the supernatant from each sample. Determine the total protein concentration using a standard method like a BCA assay.

    • Action: Normalize all samples to the same total protein concentration. Prepare samples for SDS-PAGE.

    • Action: Perform Western blot analysis using a specific primary antibody against the target kinase. Also, probe for a loading control protein (e.g., GAPDH or Vinculin) that does not shift in the tested temperature range.[4]

    • Causality: The antibody provides specificity, allowing quantification of only the target of interest. The loading control ensures that any observed differences are due to thermal stability changes, not errors in sample loading.

A 1. Cell Treatment (Vehicle vs. Compound) B 2. Harvest & Aliquot A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Aggregated) D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot Analysis (Quantify Target Protein) F->G H 8. Data Analysis (Generate Melt Curves) G->H

Caption: Standard Experimental Workflow for Western Blot-Based CETSA.

Section 3: Data Interpretation and Quantitative Analysis

The results from the Western blot are quantified by densitometry. The band intensity at each temperature is normalized to the intensity at the lowest temperature (e.g., 40°C), which represents 100% soluble protein.

Melting Curve (Thermal Shift Curve): Plotting the percentage of soluble protein against temperature generates a melting curve. A positive thermal shift (a rightward shift of the curve for the compound-treated sample compared to the vehicle) indicates stabilization and confirms target engagement.

Isothermal Dose-Response (ITDR): To quantify the potency of target engagement in the cellular environment, an ITDR experiment can be performed. Here, cells are treated with a range of compound concentrations but heated to a single, fixed temperature (a temperature on the steep part of the melting curve where a clear difference between stabilized and unstabilized protein is observed).[1][10] Plotting the amount of soluble protein against the compound concentration yields a dose-response curve from which a cellular EC50 (the concentration at which 50% of the maximal stabilizing effect is observed) can be determined.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
40100%100%
4698%101%
5085%95%
5452%88%
5821%65%
625%30%
66<1%8%
Table 1: Representative data from a CETSA experiment demonstrating a thermal shift. The compound-treated samples show a higher percentage of soluble target protein at elevated temperatures, indicating stabilization.

Section 4: A Comparative Analysis of Target Engagement Assays

While CETSA is a powerful tool, the choice of a target engagement assay depends on the specific research question, available resources, and the stage of drug discovery.[2] Below is a comparison with other common methodologies.

Assay Principle Sample Type Throughput Label-Free? Key Advantages Key Limitations
CETSA Ligand-induced thermal stabilization.[5]Intact cells, lysates, tissues.Low (WB) to High (HT-CETSA).[10][11]YesMeasures engagement in a physiological context; no protein/compound modification needed.[1][12]WB-based is low throughput; not all binding events cause a thermal shift.[13]
DARTS Ligand binding protects protein from protease degradation.[1][10]Cell lysates.Low to Medium.YesLabel-free; complementary to CETSA.[1]Requires careful optimization of protease digestion; can be less quantitative than CETSA.[1]
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged protein and a fluorescent tracer.Intact cells.HighNoReal-time measurement in living cells; high sensitivity.[14][15]Requires genetic modification of the target protein; relies on competitive displacement of a tracer.[15]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.Purified protein.MediumYesProvides detailed kinetic data (kon, koff); highly quantitative.[16]In vitro assay, lacks cellular context; requires significant amounts of pure, active protein.[16]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.Purified protein.LowYesProvides full thermodynamic profile (ΔH, ΔS, Kd); gold standard for binding affinity.Requires large amounts of highly pure protein and ligand; very low throughput.

Table 2: Objective comparison of CETSA with alternative target engagement assays. Each method offers distinct advantages and is suited for different stages of the drug discovery pipeline.

Section 5: Advanced CETSA Formats for Modern Drug Discovery

The CETSA platform has evolved significantly, enabling higher throughput and broader applications.

  • High-Throughput CETSA (HT-CETSA): To overcome the low throughput of Western blotting, various detection methods have been adapted for a microplate format.[8] These include antibody-based proximity assays like AlphaLISA or Proximity Extension Assays (PEA), which offer a homogeneous, no-wash format suitable for screening large compound libraries.[10][17]

  • Mass Spectrometry-Based CETSA (CETSA-MS / TPP): Combining CETSA with quantitative mass spectrometry allows for an unbiased, proteome-wide survey of thermal stability changes.[7][13] This technique, also known as Thermal Proteome Profiling (TPP), is exceptionally powerful for identifying the primary target of a drug, as well as discovering off-targets, which is crucial for understanding a compound's full safety and efficacy profile.[18]

Conclusion

For validating the intracellular target engagement of a novel compound like 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, the Cellular Thermal Shift Assay provides an invaluable, direct, and physiologically relevant readout. Its label-free nature preserves the native biology of the interaction, offering a clear advantage over methods that require purified components or genetic modification of the target.[12] While the classic Western blot format is a robust tool for validating a specific hypothesis, the evolution into higher-throughput and proteome-wide formats has cemented CETSA's role as a versatile and essential platform in modern drug discovery.[18] The selection of CETSA versus a complementary method like NanoBRET or an in vitro assay like SPR should be guided by the specific scientific question—from initial hit validation in intact cells to detailed kinetic profiling of a lead candidate.

References

  • Creative Proteomics. (n.d.). DARTS vs CETSA: Choosing the Right Assay for Target Validation.
  • Lundgren, S., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • Vasta, V., et al. (2020). A comparative study of target engagement assays for HDAC1 inhibitor profiling. SLAS Discovery. [Link]

  • Pike, A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. [Link]

  • Vasta, V., et al. (2020). A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. PubMed. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bowman, D., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • BenchChem. (2025). Validating Pfi-1 Target Engagement in Cells: A Comparative Guide.
  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Vogelmann, A., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Chemical Biology. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays.
  • Pär Nordlund Lab. (n.d.). CETSA.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • BenchChem. (2025). Cellular Thermal Shift Assay (CETSA) for Tyrphostin AG30: A Comparative Guide.
  • Wikipedia. (n.d.). Cellular thermal shift assay.
  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro.
  • Bowman, D., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Bowman, D., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. [Link]

  • Miettinen, T. P., & Björklund, M. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]

  • Papapetropoulos, A., et al. (2024). Identification of new multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones as soluble guanylyl cyclase (sGC) stimulators with vasoprotective and anti-inflammatory activities. Bioorganic Chemistry. [Link]

  • Im, G., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Elsevier. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Comparative

A Researcher's Guide to Kinase Selectivity Profiling: A Case Study with 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride

In the landscape of modern drug discovery, particularly in oncology, the quest for potent and selective kinase inhibitors is paramount. Kinases, as key regulators of cellular signaling pathways, represent a major class o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology, the quest for potent and selective kinase inhibitors is paramount. Kinases, as key regulators of cellular signaling pathways, represent a major class of therapeutic targets. The pyrazolopyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with various isomers demonstrating activity against a range of kinases. This guide provides a comprehensive framework for characterizing the selectivity of a novel compound, using the hypothetical case of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride. While specific data for this compound is not publicly available, we will delineate the established methodologies and best practices for conducting a thorough kinase selectivity profiling campaign. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement these critical studies.

The Pyrazolopyridine Scaffold: A Versatile Kinase Inhibitor Motif

The pyrazolopyridine core is a bicyclic heteroaromatic system that has been successfully employed in the development of numerous kinase inhibitors. Different isomeric forms, such as 1H-pyrazolo[3,4-b]pyridine, 1H-pyrazolo[4,3-c]pyridine, and 1H-pyrazolo[3,4-d]pyrimidine, have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), Extracellular signal-Regulated Kinase (ERK), TANK-binding kinase 1 (TBK1), and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] The versatility of this scaffold allows for diverse substitutions, enabling the fine-tuning of potency and selectivity against specific kinase targets.

The Imperative of Kinase Selectivity Profiling

Broad-spectrum kinase inhibition can lead to off-target effects and toxicity, underscoring the critical need for developing selective inhibitors.[6] Kinase selectivity profiling is the process of assessing the inhibitory activity of a compound against a large panel of kinases, often representing a significant portion of the human kinome.[6][7] This comprehensive analysis provides a detailed picture of a compound's selectivity, helping to:

  • Identify on-target and off-target activities: Differentiate between desired inhibitory effects and potential liabilities.

  • Guide lead optimization: Inform medicinal chemistry efforts to enhance selectivity and reduce off-target interactions.[8][9]

  • Predict potential toxicities: Early identification of off-target activities can help to anticipate and mitigate adverse effects.

  • Elucidate mechanism of action: Understanding the full spectrum of a compound's kinase interactions can provide insights into its biological effects.

Designing a Kinase Selectivity Profiling Study

A well-designed kinase profiling study is essential for generating high-quality, actionable data. Key considerations include the selection of the kinase panel, the choice of assay technology, and the determination of appropriate compound concentrations.

Selecting the Kinase Panel

Several commercial vendors offer a wide range of kinase screening panels, from focused panels targeting specific kinase families (e.g., tyrosine kinases, CDKs) to comprehensive panels covering a large portion of the human kinome.[6][7][10] The choice of panel depends on the research goals and the stage of the drug discovery project. For an initial broad screening of a novel compound like 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, a comprehensive panel is recommended to identify any potential on- and off-targets.

Choosing the Assay Technology

Various assay formats are available for measuring kinase activity, each with its own advantages and limitations. Common methods include:

  • Radiometric Assays: These traditional assays, such as the HotSpot™ and ³³PanQinase™ assays, measure the incorporation of a radiolabeled phosphate group onto a substrate and are considered a gold standard for their sensitivity and reliability.[6]

  • Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced in a kinase reaction, providing a non-radioactive method for determining enzyme activity.[11][12]

  • Fluorescence-Based Assays: These assays utilize fluorescent probes to detect kinase activity. Differential Scanning Fluorimetry (DSF), for example, measures the change in protein melting temperature upon compound binding.[13]

The choice of assay technology should be based on factors such as sensitivity, throughput, cost, and the specific requirements of the kinases being tested.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for kinase selectivity profiling.

Caption: A typical workflow for a kinase selectivity profiling experiment.

A Detailed Protocol for Kinase Activity Measurement (ADP-Glo™ Assay)

The following is a generalized protocol for determining kinase inhibition using the ADP-Glo™ Kinase Assay, a popular luminescence-based method.[11][12]

Materials:

  • 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride (or other test compound)

  • Kinase of interest and its corresponding substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the compound in kinase buffer.

  • Kinase Reaction Setup:

    • Add kinase buffer to all wells.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase to all wells except the negative control.

    • Initiate the kinase reaction by adding a mixture of ATP and substrate to all wells. The final ATP concentration should ideally be at or near the Km for each kinase to accurately assess potency.[10]

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to all wells to convert the ADP generated into a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Signal Detection: Measure the luminescence of each well using a plate reader.

Data Analysis and Visualization

The raw data from the kinase assay is used to calculate the percent inhibition for each compound concentration.

Percent Inhibition (%) = (Luminescencemax - Luminescencesample) / (Luminescencemax - Luminescencemin) * 100

Where:

  • Luminescencemax is the signal from the positive control (no inhibitor).

  • Luminescencesample is the signal from the well with the test compound.

  • Luminescencemin is the signal from the negative control (no kinase).

The percent inhibition data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Data Visualization:

The selectivity of a compound is often visualized using a kinome tree or a heatmap. A kinome tree displays the inhibitory activity of a compound against a panel of kinases in the context of their phylogenetic relationships.[7] This allows for a rapid visual assessment of the compound's selectivity profile.

Benchmarking Against the Competition

To put the selectivity profile of a new compound into context, it is essential to compare it with other relevant inhibitors. This could include:

  • Clinically approved drugs: Comparing the selectivity of a novel compound to that of a drug targeting the same kinase can provide valuable insights into its potential therapeutic window.

  • Other compounds with similar scaffolds: Comparing the selectivity of different pyrazolopyridine derivatives can help to understand the structure-activity relationships that govern selectivity.[8][9]

The following table provides a hypothetical comparison of our test compound, 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, with two well-characterized kinase inhibitors.

Kinase Target1H-Pyrazolo[3,4-c]pyridin-7-ylamine HCl (IC50, nM)Competitor A (IC50, nM)Competitor B (IC50, nM)
Primary Target
Kinase X10515
Off-Targets
Kinase Y500100>10,000
Kinase Z>10,000255,000
Kinase A2,000>10,0001,500

Conclusion and Future Directions

A thorough kinase selectivity profiling campaign is an indispensable component of modern kinase inhibitor drug discovery. By systematically evaluating the inhibitory activity of a novel compound against a broad panel of kinases, researchers can gain critical insights into its potency, selectivity, and potential for off-target effects. For a novel compound like 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride, the methodologies outlined in this guide provide a robust framework for its initial characterization. The data generated from these studies will be instrumental in guiding subsequent lead optimization efforts, with the ultimate goal of developing a safe and effective therapeutic agent.

Future studies should focus on confirming the in vitro findings in cell-based assays and in vivo models to further validate the compound's therapeutic potential.

References

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • Comprehensive analysis of kinase inhibitor selectivity. PubMed. [Link]

  • Predicting Kinase Selectivity Profiles Using Free-Wilson QSAR Analysis. ACS Publications. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of Novel Pyrazolopyridine Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals The pyrazolopyridine scaffold is a privileged structure in modern medicinal chemistry, renowned for its versatility and frequent role as a potent k...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a privileged structure in modern medicinal chemistry, renowned for its versatility and frequent role as a potent kinase inhibitor in oncology and immunology.[1] However, the journey from a promising hit compound to a validated therapeutic candidate is contingent on a rigorous and unambiguous determination of its mechanism of action (MoA). A definitive MoA is not merely an academic exercise; it is the bedrock upon which successful drug development is built, informing efficacy, predicting safety, and guiding clinical strategy.[2]

This guide provides a comprehensive, multi-pronged strategy for confirming the MoA of novel pyrazolopyridine inhibitors. We will move beyond rote protocols to explore the causal logic behind experimental choices, emphasizing the necessity of orthogonal, self-validating systems to build an irrefutable case for a compound's biological activity.

Part 1: The Foundational Question: Does the Inhibitor Engage its Target in a Cellular Context?

Before delving into functional consequences, the first and most critical step is to confirm that the inhibitor physically interacts with its intended target protein within the complex milieu of a living cell. This is the principle of target engagement . An inhibitor that fails to engage its target in a relevant physiological system is unlikely to exert its intended therapeutic effect.

Primary Technique: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful, label-free method for verifying target engagement in intact cells or cell lysates.[3][4] The principle is based on ligand-induced thermal stabilization: a protein bound to an inhibitor will be more resistant to heat-induced denaturation than an unbound protein.[5] This change in thermal stability is a direct proxy for target binding.

The workflow involves treating intact cells with the pyrazolopyridine inhibitor, heating the cell suspension across a temperature gradient, lysing the cells, and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature, typically by Western blot.

***dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: CETSA workflow for confirming target engagement.

  • Cell Culture & Treatment: Plate target-expressing cells (e.g., a cancer cell line overexpressing the kinase of interest) and grow to ~80% confluency. Treat cells with the novel pyrazolopyridine inhibitor (e.g., at 10x the expected IC50) or vehicle (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a buffered solution to a specific cell density.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient for a short duration (e.g., 3 minutes). A typical gradient might range from 40°C to 70°C in 2°C increments.

  • Lysis: Immediately after heating, lyse the cells (e.g., via freeze-thaw cycles or addition of a mild lysis buffer without detergents that would disrupt aggregates).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Prepare samples for SDS-PAGE.[6]

  • Western Blotting: Load equal amounts of total protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe with a primary antibody specific to the target protein, followed by a secondary antibody, and visualize the bands.[3][7]

  • Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature for both the inhibitor-treated and vehicle-treated samples to generate melting curves. A shift in the curve to higher temperatures for the treated sample confirms target engagement.[8]

Part 2: Biochemical Proof: Does Binding Lead to Functional Inhibition?

Confirming target engagement is necessary but not sufficient. The next step is to prove that this binding event translates into a functional consequence—namely, the inhibition of the target's biochemical activity. For pyrazolopyridine kinase inhibitors, this means directly measuring the reduction in phosphorylation.[1][9]

Primary Technique: In Vitro Kinase Assay

This is the gold-standard method for determining the potency of a kinase inhibitor.[10] The assay directly measures the transfer of a phosphate group from ATP to a specific substrate by the purified target kinase enzyme. The inhibitor's potency is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce the kinase's activity by 50%.[11]

***dot graph TD { rankdir=TB; node [shape=ellipse, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Principle of an in vitro kinase inhibition assay.

This protocol measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[11]

  • Reagent Preparation: Prepare a serial dilution of the novel pyrazolopyridine inhibitor in DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is standard.

  • Assay Plate Setup: In a 384-well plate, add the diluted inhibitor or DMSO (for "no inhibitor" and "no enzyme" controls).

  • Enzyme Addition: Add the purified target kinase enzyme to all wells except the "no enzyme" control. Pre-incubate for 15-30 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination & ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent, which uses the newly produced ADP to generate a luminescent signal.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][12]

A crucial aspect of this analysis is comparing the novel inhibitor's potency against known standards or alternative compounds.

CompoundTarget KinaseIn Vitro IC50 (nM)Assay Type
Novel Pyrazolopyridine (NPP-1) Kinase X4.5 ADP-Glo™
Staurosporine (Control)Kinase X15.2ADP-Glo™
Pyrazolopyridine Analog (NPP-2)Kinase X89.7ADP-Glo™

This table presents hypothetical data for illustrative purposes.

Part 3: Cellular Validation: Does Target Inhibition Affect Downstream Signaling?

Having demonstrated direct binding and biochemical inhibition, the final piece of the puzzle is to confirm that the inhibitor modulates the target's signaling pathway within a cellular context, leading to a desired phenotypic outcome.[13]

Primary Technique: Phospho-Specific Western Blotting

This technique is used to measure the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates.[6] A potent and specific inhibitor should cause a dose-dependent decrease in the phosphorylation of these proteins, providing direct evidence of pathway modulation in a biological system.

  • Cell Culture and Treatment: Plate cells known to have an active signaling pathway dependent on the target kinase. Treat the cells with a range of concentrations of the pyrazolopyridine inhibitor for a specified time (e.g., 2 hours).[7] Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of a key downstream substrate (e.g., p-AKT S473 if the target is an upstream kinase like PI3K).[14]

    • After washing, probe with a secondary antibody.

    • Visualize and quantify the bands.

  • Stripping and Reprobing: To ensure that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein, as well as a loading control like GAPDH or β-actin.[7][15]

***dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Validating MoA via downstream signaling analysis.

Inhibitor Concentration (nM)p-Substrate (Relative Intensity)Total Substrate (Relative Intensity)
0 (Vehicle)1.001.00
10.851.02
100.450.98
1000.121.01
10000.050.99

This table presents hypothetical data for illustrative purposes.

Part 4: The Power of Orthogonal Validation

A single experiment, no matter how well-conducted, is insufficient to definitively prove a mechanism of action. True confidence comes from employing multiple, independent (orthogonal) methods that rely on different physical principles to measure the same biological event.[16][17] This strategy minimizes the risk of artifacts and false positives, building a robust and defensible data package.[18]

Method Principle Measures Strengths Limitations
CETSA Ligand-induced thermal stabilizationDirect Target EngagementLabel-free; works in intact cells/tissuesIndirect readout; requires specific antibody
ITC Heat change upon bindingBinding Affinity (Kd), ThermodynamicsGold standard for biophysics; label-free[19]Requires large amounts of pure protein; low throughput
In Vitro Kinase Assay Enzyme activity (phosphorylation)Functional Inhibition (IC50)High throughput; direct measure of potencyCell-free system may not reflect cellular reality
Western Blot Antibody-based protein detectionDownstream Pathway ModulationConfirms cellular activity; widely accessibleSemi-quantitative; antibody dependent

By integrating these techniques, a clear and compelling narrative emerges. CETSA confirms the inhibitor binds its target in cells. The in vitro kinase assay quantifies the functional potency of that binding. Finally, Western blotting demonstrates that this functional inhibition translates to the desired effect on the relevant signaling pathway inside the cell. This integrated approach provides the rigorous validation required for advancing a novel pyrazolopyridine inhibitor through the drug discovery pipeline.

References

  • Velazquez-Campoy, A., et al. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Available at: [Link]

  • Ma, S., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Mugotir, M. H., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • ResearchGate. (2006). (PDF) Isothermal titration calorimetry to determine association constants for high-affinity ligands. ResearchGate. Available at: [Link]

  • Krimmer, S. G., & Klebe, G. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Future Medicinal Chemistry. Available at: [Link]

  • Jones, L. H., et al. (2020). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Huber, K. V. M., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Olink. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analyses of the effects of protein kinase inhibitors on the status of key signaling pathways in MDA-MB-231 and MDA-MB-468. ResearchGate. Available at: [Link]

  • Chen, H., et al. (2024). Experimental confirmation of predicted kinase inhibitors. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2022). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. Available at: [Link]

  • George, G., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ferguson, F. M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. Available at: [Link]

  • Brehmer, D., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • Al-Salama, Z., & Diamond, S. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances. Available at: [Link]

  • Jeon, J., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]

  • Khan, T., & Singh, A. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Journal of Applied Biology & Biotechnology. Available at: [Link]

  • Eyers, P. A., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Li, H., et al. (2018). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncology Letters. Available at: [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]

  • van der Worp, H. B., et al. (2024). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Drug Discovery Today. Available at: [Link]

  • Vieth, M., et al. (2005). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal. Available at: [Link]

  • Wess, F., et al. (2026). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC International. Available at: [Link]

  • Singh, J., et al. (2009). Covalent Modifiers: An Orthogonal Approach to Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

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Comparative

"structure-activity relationship (SAR) studies of pyrazolo[3,4-c]pyridines"

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-c]pyridines: A Medicinal Chemistry Perspective The pyrazolo[3,4-c]pyridine scaffold, a structural isomer of the more extensively studied...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-c]pyridines: A Medicinal Chemistry Perspective

The pyrazolo[3,4-c]pyridine scaffold, a structural isomer of the more extensively studied pyrazolo[3,4-b]pyridine, has emerged as a promising heterocyclic system in modern drug discovery. Its structural resemblance to the native purine core allows it to interact with a wide array of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors.[1] This guide provides a comparative analysis of the structure-activity relationships of pyrazolo[3,4-c]pyridine derivatives against various therapeutic targets, supported by experimental data and methodological insights to inform future drug design campaigns.

The Pyrazolo[3,4-c]pyridine Scaffold: Synthesis and Functionalization

A deep understanding of SAR is intrinsically linked to the synthetic accessibility of analogs. The development of robust synthetic routes that allow for systematic modification of the core scaffold is paramount. Recent advancements have focused on creating versatile strategies for the "vectorial functionalisation" of the pyrazolo[3,4-c]pyridine core, enabling chemists to explore chemical space around the molecule efficiently.[1][2][3]

Key synthetic approaches often begin with the construction of a halogenated pyrazolo[3,4-c]pyridine intermediate, typically a 5-halo derivative.[1] This halogen atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at this position. The nitrogen atoms of the pyrazole ring (N-1 and N-2) and the carbon atoms (C-3 and C-7) represent other key vectors for chemical elaboration.

Below is a generalized workflow illustrating the key strategic steps in the synthesis and diversification of the pyrazolo[3,4-c]pyridine scaffold.

G cluster_0 Scaffold Synthesis cluster_1 Vectorial Functionalization cluster_2 Output A Starting Materials (e.g., Aminopyridines) B Cyclization & Core Formation (e.g., Huisgen Indazole Synthesis) A->B C 5-Halo-1H-pyrazolo[3,4-c]pyridine (Key Intermediate) B->C D N-1/N-2 Functionalization (Alkylation, Protection) C->D Diversification Reactions E C-5 Functionalization (Buchwald-Hartwig Amination) C->E Diversification Reactions F C-3 Functionalization (Borylation, Suzuki Coupling) C->F Diversification Reactions G C-7 Functionalization (Selective Metalation, Negishi Coupling) C->G Diversification Reactions H Analog Library for SAR Studies D->H E->H F->H G->H

Caption: Generalized workflow for the synthesis and vectorial functionalization of the pyrazolo[3,4-c]pyridine core.

Comparative SAR Analysis by Target Class

The utility of the pyrazolo[3,4-c]pyridine scaffold is best demonstrated by examining its SAR against different biological targets. The following sections compare how structural modifications influence inhibitory or agonist activity.

Phosphodiesterase 4 (PDE4) Inhibitors

PDE4, a key enzyme in the hydrolysis of cyclic AMP (cAMP), is a validated target for treating inflammatory diseases. Several series of pyrazolo-pyridine derivatives have been investigated as PDE4 inhibitors.

High-throughput screening initially identified 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as a novel class of PDE4 inhibitors.[4][5] Initial SAR studies on this series revealed critical insights. For instance, comparing the 1-substituted isomers with their 2-substituted regioisomers showed that the former were significantly more potent, indicating a strict regiochemical requirement for activity.[5] Subsequent optimization focused on substitutions at the N-1, C-3, and N-6 positions of the tetrahydro-pyrazolo[3,4-c]pyridinone core. This led to the discovery of potent analogs with IC50 values in the low micromolar to nanomolar range.[4]

Further exploration led to the development of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridines.[6] Fusing a triazole ring to the core scaffold improved both potency and the physicochemical properties of the compounds. The most significant gains in potency were achieved through substitution at the C-3 position of this tricyclic system, with a 2-thienyl analog, tofimilast, emerging as a potent PDE4 inhibitor.[6]

Caption: Key SAR insights for pyrazolo[3,4-c]pyridine-based PDE4 inhibitors.

Table 1: SAR Summary of Pyrazolo[3,4-c]pyridine Derivatives as PDE4 Inhibitors

Compound Core Scaffold Key Substituents PDE4 IC50 (µM) Reference
11 7-Oxo-tetrahydro-1H-pyrazolo[3,4-c]pyridine N1: 4-fluorophenyl, C3: ethyl, N6: phenyl 0.44 (human lung) [4][5]
22 (CP-220,629) 7-Oxo-tetrahydro-1H-pyrazolo[3,4-c]pyridine N1: 4-fluorophenyl, C3: ethyl, N6: 3-pyridyl 0.44 (eosinophil) [4]

| Tofimilast (19) | 5,6-Dihydro-pyrazolo[3,4-c]-triazolo[4,3-α]pyridine | C3: 2-thienyl | Potent (specific value not stated in abstract) |[6] |

Kinase Inhibitors

The structural similarity of the pyrazolo[3,4-c]pyridine core to the purine scaffold makes it an ideal starting point for developing kinase inhibitors that target the ATP-binding site.

Cyclin-Dependent Kinases (CDKs): The related pyrazolo[3,4-c]pyridazine scaffold was identified as a potent inhibitor of CDK1/cyclin B.[7] SAR studies revealed that substitutions at the C-3 and C-5 positions were crucial for activity. A monofuryl substitution at one of these positions resulted in one of the most active compounds in the series against CDK1.[7] While this study focused on the pyridazine analog, the principles are highly relevant to the pyridine core, suggesting these positions are key for achieving potency and selectivity.

Tropomyosin Receptor Kinase (TRK) Inhibitors: A series of pyrazolo[3,4-b]pyridine derivatives were designed as TRK inhibitors.[8] Compound C03 from this series showed an IC50 of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 µM. This highlights the potential of the broader pyrazolopyridine family in targeting oncogenic kinases.[8]

TANK-binding kinase 1 (TBK1) Inhibitors: Rational drug design led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors. Through several rounds of optimization, compound 15y was identified with a remarkable IC50 value of 0.2 nM.[9] This study demonstrated that fine-tuning substituents on the pyrazole and pyridine rings can lead to picomolar potency and good selectivity.[9]

GPR119 Agonists

G-protein coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes. A novel class of 1H-pyrazolo[3,4-c]pyridine derivatives was designed and synthesized as potent GPR119 agonists.[10] Starting from a lead compound identified through ligand-based design, systematic modification of the aryl group at R1 and the piperidine N-capping group at R2 led to compound 24 , a single-digit nanomolar GPR119 agonist.[10] This demonstrates that the scaffold can be adapted to act as an agonist, not just an enzyme inhibitor.

Table 2: Comparison of Pyrazolopyridine Derivatives Against Various Targets

Target Class Lead Scaffold Key SAR Finding Resulting Potency Reference
PDE4 7-Oxo-tetrahydro-1H-pyrazolo[3,4-c]pyridine N-1 and C-3 substitutions are critical. IC50 = 0.03 - 1.6 µM [4][5]
CDK1 Pyrazolo[3,4-c]pyridazine C-3/C-5 furyl substitution enhances activity. Highly potent [7]
TBK1 1H-Pyrazolo[3,4-b]pyridine Optimized R1/R2 substituents lead to high affinity. IC50 = 0.2 nM [9]
GPR119 1H-Pyrazolo[3,4-c]pyridine Modification of R1 aryl and R2 piperidine cap. Single-digit nM agonist [10]

| PEX14-PEX5 PPI | Pyrazolo[4,3-c]pyridine | Phenyl at C-3 and indole at C-1 are key for binding. | KD = 163 µM (initial hit) |[11] |

Experimental Protocols

To provide a practical context for the data presented, this section details a representative methodology for evaluating compounds as PDE4 inhibitors.

Protocol: In Vitro PDE4 Inhibition Assay

This protocol is a generalized procedure based on methods commonly used in the field for assessing the potency of inhibitors against phosphodiesterases.

  • Enzyme and Substrate Preparation:

    • Recombinant human PDE4B is expressed and purified from a suitable system (e.g., baculovirus-infected Sf9 cells).

    • Prepare a stock solution of the enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Prepare a stock solution of the substrate, [³H]-cAMP, and dilute it with unlabeled cAMP to the desired final concentration (typically around 1 µM).

  • Compound Preparation:

    • Dissolve test compounds (e.g., pyrazolo[3,4-c]pyridine derivatives) in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compounds in the assay buffer to the desired final test concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add:

      • Assay buffer.

      • The test compound at the desired concentration (or vehicle control, e.g., DMSO).

      • The PDE4B enzyme solution.

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the [³H]-cAMP substrate solution to all wells.

    • Incubate the reaction at 30°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range (less than 20% substrate turnover).

  • Reaction Termination and Product Separation:

    • Terminate the reaction by adding a stop solution (e.g., boiling water, or a specific stop reagent).

    • The product, [³H]-AMP, is separated from the unreacted substrate, [³H]-cAMP. A common method is to add a slurry of anion-exchange resin (e.g., Dowex) which binds the charged [³H]-AMP product, while the unreacted [³H]-cAMP remains in the supernatant.

    • Alternatively, scintillation proximity assay (SPA) beads can be used, where the product binds to the beads, bringing the radioisotope into close proximity to the scintillant to generate a signal.

  • Data Analysis:

    • Quantify the amount of [³H]-AMP produced using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The pyrazolo[3,4-c]pyridine scaffold and its related isomers represent a highly versatile and privileged structure in medicinal chemistry. The SAR studies highlighted in this guide demonstrate that systematic chemical modification of the core at distinct positions—N-1, C-3, C-5, and C-7—can yield potent and selective modulators for a diverse range of protein targets. The ability to fine-tune activity, from enzyme inhibition to receptor agonism, underscores its potential.

Future efforts should focus on leveraging advanced synthetic methodologies for even greater control over scaffold diversification. Combining this with structure-based drug design, where co-crystal structures are available, will enable the rational design of next-generation pyrazolo[3,4-c]pyridine-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Hamblin, J. N., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Montana, J. G., et al. (2007). SAR of a Series of 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridines as Potent Inhibitors of Human Eosinophil Phosphodiesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • Chambers, R. J., et al. (1998). 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Hamblin, J. N., et al. (2008). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chambers, R. J., et al. (1998). 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase. ACS Publications. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Imoto, H., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c]pyridines. PubMed. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Gomaa, A. M., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]

  • Nagarapu, L., et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Arya, D., et al. (n.d.). SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. ResearchGate. Available at: [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Nilsen, A., et al. (2020). Synthesis and Structure–Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4-b]pyridines. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]

  • Chen, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Al-Ostath, O. A. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available at: [Link]

  • Jo, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-c]pyridine Scaffolds for Kinase Inhibition

For Immediate Distribution to Drug Discovery and Medicinal Chemistry Professionals The quest for selective and potent kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology. Within...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to Drug Discovery and Medicinal Chemistry Professionals

The quest for selective and potent kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the pyrazolopyridine scaffold has emerged as a "privileged" structure, capable of forming key interactions within the ATP-binding site of numerous kinases.[1][2] This guide provides a detailed comparative analysis of two critical, yet distinct, isomeric forms: the well-explored 1H-pyrazolo[3,4-b]pyridine and the less-common 1H-pyrazolo[3,4-c]pyridine. Understanding the nuanced differences in their structure, synthesis, and biological activity is paramount for designing next-generation inhibitors.

Core Structural and Physicochemical Differences

At first glance, the two scaffolds are remarkably similar, differing only in the placement of a single nitrogen atom within the pyridine ring. However, this subtle isomeric change fundamentally alters the molecule's electronic and steric properties, profoundly influencing its interactions with biological targets.

The 1H-pyrazolo[3,4-b]pyridine core is the most common pyrazolopyridine subtype found in kinase inhibitor literature.[2] Its structure features a nitrogen at the 7-position, creating a hydrogen bond donor (N1-H) and acceptor (N7) pair that effectively mimics the adenine hinge-binding motif of ATP.[1] This configuration has proven exceptionally versatile for targeting a wide array of kinases.[1]

In contrast, the 1H-pyrazolo[3,4-c]pyridine scaffold places the pyridine nitrogen at the 4-position. This repositions the key hydrogen-bonding elements and alters the overall shape and electrostatic surface of the molecule, which can be exploited to achieve different selectivity profiles.

DOT Script for Core Structures

Caption: Core structures of the two isomeric scaffolds.

Synthetic Accessibility: A Practical Consideration

The prevalence of the pyrazolo[3,4-b]pyridine scaffold in the literature is partly due to its relatively straightforward and versatile synthesis.[2] A common and robust method involves the condensation of a substituted 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This allows for diverse substitutions on both the pyrazole and newly formed pyridine rings.

The synthesis of pyrazolo[3,4-c]pyridines, while achievable, often requires different strategic approaches. Routes may involve the construction of the pyridine ring onto a pre-functionalized pyrazole or vice-versa, sometimes demanding more complex multi-step sequences. This can present a higher barrier to entry for initial library synthesis compared to its [3,4-b] counterpart.

DOT Script for Synthetic Workflow

G cluster_0 Pyrazolo[3,4-b]pyridine Synthesis cluster_1 Pyrazolo[3,4-c]pyridine Synthesis A 3-Aminopyrazole C Condensation/ Cyclization A->C B 1,3-Dicarbonyl Compound B->C D Pyrazolo[3,4-b]pyridine Core C->D High Versatility E Substituted Pyrazole F Multi-step Pyridine Ring Formation E->F Strategic Planning G Pyrazolo[3,4-c]pyridine Core F->G Strategic Planning

Caption: Generalized synthetic routes for the scaffolds.

Target Landscape and Structure-Activity Relationship (SAR)

The choice of scaffold is ultimately driven by its ability to potently and selectively inhibit the target of interest. Both isomers have demonstrated utility, but against different kinase families, underscoring the impact of their structural differences.

Pyrazolo[3,4-b]pyridine: This scaffold is a powerhouse in kinase inhibitor design, with derivatives showing potent activity against a wide range of targets.[3] These include:

  • Janus Kinases (JAKs): The scaffold is a key component of many JAK inhibitors, where the N1-H and N7 atoms form canonical hydrogen bonds with the kinase hinge region.[2]

  • Cyclin-Dependent Kinases (CDKs): Numerous CDK inhibitors utilize this core to achieve high potency.[4]

  • Tropomyosin Receptor Kinases (TRKs): This scaffold has been successfully employed in the design of TRK inhibitors for cancer therapy.[5]

  • Other Targets: The list extends to FGFR, TBK1, Mps1, and Topoisomerase IIα, among others.[3][6][7]

The SAR for this class is well-established.[8][9] Substitutions at the N1 position of the pyrazole ring can modulate selectivity and physical properties, though methylation can abolish activity if the N1-H is critical for hinge binding.[2] The C3 and C6 positions are common vectors for introducing substituents that explore deeper pockets within the ATP-binding site to enhance potency and selectivity.[2]

Pyrazolo[3,4-c]pyridine: While less explored, this scaffold has shown promise in specific contexts. The altered geometry of the hinge-binding motif can provide an advantage where the canonical [3,4-b] interaction is not optimal.

  • CDK Inhibition: Some of the earliest work on this scaffold identified it as a selective inhibitor of CDKs.[10][11]

  • Novel Selectivity: The unique arrangement of hydrogen bond donors and acceptors can be leveraged to avoid off-target activities common to more conventional hinge-binders. For example, a pyrazolo[4,3-c]pyridine derivative (a close isomer) was found to have a unique binding mode in Mycobacterium tuberculosis PtpB.

The SAR for pyrazolo[3,4-c]pyridines is less mature. However, initial studies suggest that substitutions on the pyridine ring and the exocyclic amine are critical for achieving high potency.

ScaffoldRepresentative TargetsKey SAR InsightsRepresentative IC50
Pyrazolo[3,4-b]pyridine JAK family, CDKs, TRKs, FGFR, TBK1, Mps1[1][4][5][6][7]N1-H often crucial for hinge binding; C3/C6 substitutions drive potency/selectivity.[2]0.2 nM (TBK1)[6]
Pyrazolo[3,4-c]pyridine CDKs[10][11]Less explored; pyridine ring substitutions are key.Micromolar to sub-micromolar range for early hits.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To empirically determine and compare the inhibitory potential of compounds based on these scaffolds, a robust in vitro assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to generate light in a luciferase reaction. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor compounds (e.g., starting at 10 µM) in a suitable buffer (e.g., kinase buffer with ≤1% DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Enzyme/Substrate Addition: Add 2.5 µL of a 2x kinase/substrate solution (containing the target kinase and its specific substrate in kinase reaction buffer).

  • ATP Initiation: Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL. Include "no enzyme" and "vehicle control" (DMSO) wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the kinase's turnover rate.

  • First Step of Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Step of Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

DOT Script for ADP-Glo™ Workflow

A 1. Compound Dilution (10-point, 3-fold) B 2. Add Compound, Kinase, and Substrate to Plate A->B C 3. Initiate with ATP Incubate 60 min B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate 40 min C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate 30 min D->E F 6. Read Luminescence E->F G 7. Calculate IC50 F->G

Caption: Workflow for the ADP-Glo™ kinase assay.

Illustrative Signaling Pathway: JAK-STAT

Many pyrazolo[3,4-b]pyridine inhibitors target kinases within the JAK-STAT signaling pathway, which is crucial for immune function and cell growth. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.

DOT Script for JAK-STAT Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT Dimer STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor Pyrazolopyridine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT pathway and the point of inhibitor action.

Conclusion and Strategic Outlook

The pyrazolo[3,4-b]pyridine scaffold remains a dominant and highly validated core for kinase inhibitor design. Its favorable geometry for hinge binding and well-understood SAR make it a reliable starting point for numerous kinase targets.[1] Its synthetic tractability further cements its role as a workhorse in medicinal chemistry.[2]

The pyrazolo[3,4-c]pyridine scaffold represents a more nascent but intriguing alternative. Its distinct structural and electronic features offer a valuable opportunity to design inhibitors with novel selectivity profiles, potentially overcoming resistance or off-target effects associated with more common scaffolds. Researchers should consider this isomer when seeking to differentiate their chemical matter or when traditional hinge-binders fail to provide the desired target profile.

Ultimately, the choice between these two scaffolds is not a matter of one being universally superior. Instead, it is a strategic decision guided by the specific structural features of the target kinase, the desired selectivity profile, and practical considerations of synthetic chemistry. This comparative guide serves as a foundational tool for researchers to make more informed decisions in the rational design of potent and selective kinase inhibitors.

References

  • Al-Ostoot, F.H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available at: [Link]

  • Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. Available at: [Link]

  • Borrell, J.I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Antony, S., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Hassan, A.E.A., et al. (2021). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2022). Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Archiv der Pharmazie. Available at: [Link]

  • Brana, M.F., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, J.S., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • DePinto, W., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ghorab, M.M., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]

  • Wang, M., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hassan, A.E.A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Brana, M.F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to the In-Vivo Efficacy of 1H-Pyrazolo[3,4-c]pyridine Derivatives

This guide provides a comprehensive analysis of the in vivo efficacy of compounds based on the 1H-pyrazolo[3,4-c]pyridine scaffold, with a focus on the potential therapeutic applications of 1H-Pyrazolo[3,4-c]pyridin-7-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the in vivo efficacy of compounds based on the 1H-pyrazolo[3,4-c]pyridine scaffold, with a focus on the potential therapeutic applications of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride . While direct in vivo studies on this specific hydrochloride salt are not extensively documented in publicly available literature, a robust body of research on structurally related pyrazolopyridine analogs allows for a scientifically grounded comparison and projection of its potential efficacy.

The pyrazolopyridine core is recognized as a privileged scaffold in medicinal chemistry, frequently serving as the foundation for potent and selective kinase inhibitors.[1] Its bioisosteric relationship with purines enables it to effectively bind to the ATP pocket of kinases, a critical mechanism in developing targeted therapies.[1] This guide will synthesize findings from various preclinical studies to offer researchers, scientists, and drug development professionals a comparative framework for evaluating the potential of novel pyrazolopyridine-based compounds.

Comparative In-Vivo Efficacy Across Therapeutic Areas

The versatility of the pyrazolopyridine scaffold is evident from its demonstrated efficacy in a range of disease models. Below, we compare the in vivo performance of several pyrazolopyridine derivatives, providing a basis for understanding the potential of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

Oncology

The development of pyrazolopyridine-based kinase inhibitors has been a significant focus in oncology research.[1] These compounds have shown promise in targeting various kinases that are overexpressed in cancers.[2]

Compound ClassTherapeutic TargetIn Vivo ModelKey Efficacy ResultsReference
PyrazolopyridinesAnticancerEhrlich Ascites Carcinoma (EAC) in miceInhibition of tumor growth up to 45%[3]
1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridinesAnti-tumorOrthotopic syngeneic mouse model of breast cancerSignificant anti-tumor efficacy[4]
1H-pyrazolo[3,4-d]pyrimidine DerivativesBRK/PTK6 InhibitorsNot specified in abstractPotent inhibition of BRK/PTK6, a driver of metastasis[2]

Infectious Diseases

Pyrazolopyridine derivatives have also been investigated for their potential in treating infectious diseases, demonstrating activity against various pathogens.

Compound ClassTherapeutic TargetIn Vivo ModelKey Efficacy ResultsReference
PyrazolopyridinesAntimalarialPlasmodium berghei and Plasmodium falciparum-infected mouse modelsGood in vivo efficacy and favorable pharmacokinetic profiles[5]
6-amino-1H-pyrazolo[3,4-d]pyrimidinesAnti-leishmanialMouse model of visceral leishmaniasisEfficacy when orally dosed[6]

Inflammatory Diseases

The anti-inflammatory properties of pyrazolopyridine compounds have been explored, with some derivatives showing promising results in preclinical models.

Compound ClassTherapeutic TargetIn vivo ModelKey Efficacy ResultsReference
Pyrazolopyridines derived from monocarbonyl curcuminAnti-inflammatory (COX-2)Plethysmometer-based anti-inflammatory testGood anti-inflammatory activities[7]
Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many biologically active pyrazolopyridine compounds is the inhibition of protein kinases. As bioisosteres of adenine, they competitively bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby interrupting oncogenic signaling pathways.[1]

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates Downstream_Proteins Downstream Substrate Proteins RTK->Downstream_Proteins Activates Pyrazolopyridine 1H-Pyrazolo[3,4-c]pyridine (e.g., as Kinase Inhibitor) Pyrazolopyridine->RTK Inhibits ATP Binding ATP ATP ADP ADP Phosphorylated_Proteins Phosphorylated Proteins Downstream_Proteins->Phosphorylated_Proteins Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Phosphorylated_Proteins->Transcription Signal Transduction

Caption: Generalized signaling pathway of a Receptor Tyrosine Kinase (RTK) and its inhibition by a pyrazolopyridine-based compound.

Experimental Protocols: A Representative In Vivo Efficacy Study

To provide a practical framework, here is a detailed protocol for an in vivo anticancer evaluation using the Ehrlich Ascites Carcinoma (EAC) model, based on methodologies described in the literature.[3]

Objective: To evaluate the antitumor activity of a test compound (e.g., a 1H-Pyrazolo[3,4-c]pyridine derivative) in EAC-bearing mice.

Materials:

  • Swiss albino mice

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Test compound

  • Phosphate Buffered Saline (PBS)

  • Trypan blue dye

  • Hematocytometer

Workflow Diagram:

in_vivo_workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Inoculate Inoculate EAC Cells (i.p.) Acclimatize->Inoculate Group Randomize into Groups (Control, Test Compound) Inoculate->Group Treat Administer Treatment Daily Group->Treat Monitor Monitor Body Weight & Survival Treat->Monitor Sacrifice Sacrifice Mice on Day X Monitor->Sacrifice Collect Collect Ascitic Fluid Sacrifice->Collect Measure Measure Tumor Volume/Weight & Cell Count Collect->Measure Analyze Analyze Data & Report Measure->Analyze End End Analyze->End

Caption: A typical workflow for an in vivo anticancer study using the EAC model.

Step-by-Step Methodology:

  • Animal Acclimatization: House Swiss albino mice under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with ad libitum access to food and water.

  • EAC Cell Propagation: Maintain EAC cells by intraperitoneal (i.p.) inoculation of 2 x 10^6 cells per mouse.

  • Tumor Inoculation: For the experiment, aspirate ascitic fluid from a tumor-bearing mouse, and dilute with PBS to obtain a concentration of 2 x 10^6 cells/0.1 mL. Inoculate 0.1 mL of this cell suspension i.p. into each experimental mouse.

  • Grouping and Treatment: 24 hours after inoculation, randomly divide the mice into groups (e.g., n=6 per group):

    • Group I (Control): Receives the vehicle (e.g., PBS or 0.5% CMC).

    • Group II (Test Compound): Receives the pyrazolopyridine derivative at a predetermined dose, administered i.p. or orally for a specified number of days.

  • Monitoring: Record the body weight of each mouse daily. Monitor for any signs of toxicity and record survival time.

  • Efficacy Evaluation: After the treatment period (e.g., 9-14 days), sacrifice the mice.

  • Data Collection:

    • Collect the ascitic fluid from the peritoneal cavity and measure its volume.

    • Perform a viable cell count using a hematocytometer and trypan blue staining.

    • Calculate the percent inhibition of tumor growth using the formula: (1 - (Mean viable cells in treated group / Mean viable cells in control group)) * 100.

    • Calculate the increase in life span (ILS) for survival studies.

Future Directions and Expert Perspective

The collective evidence from studies on various pyrazolopyridine analogs strongly suggests that 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride holds significant therapeutic potential, particularly as a kinase inhibitor for oncology applications. Its structural features are conducive to forming key interactions within the ATP-binding pocket of various kinases.

To validate its efficacy, a systematic in vivo evaluation is imperative. Initial studies should focus on establishing its pharmacokinetic and safety profile. Subsequently, efficacy studies in relevant xenograft or syngeneic mouse models of cancer, guided by in vitro screening data against a panel of kinases, would be the logical next step.

While the pyrazolopyridine scaffold is promising, challenges such as optimizing solubility, metabolic stability, and minimizing off-target effects must be addressed through careful medicinal chemistry efforts.[1] Nevertheless, the foundation of data supporting this class of compounds provides a strong rationale for the continued investigation of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride as a potential therapeutic agent.

References

  • Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience. [Link]

  • Le Manach, C., Paquet, T., et al. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry, 58(21), 8713-22. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PMC - NIH. [Link]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin. (n.d.). Pharmacy Education. [Link]

  • Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. (2024). ACS Medicinal Chemistry Letters. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]

  • Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. (2020). PMC. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). PMC. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023). Semantic Scholar. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride. As a heterocyclic aromatic amine salt, this compound requires meticul...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride. As a heterocyclic aromatic amine salt, this compound requires meticulous management to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. The procedures outlined below are grounded in established chemical safety principles and are designed for researchers, scientists, and drug development professionals.

Disclaimer: This guide is intended for informational purposes and should supplement, not replace, the official Safety Data Sheet (SDS) for the specific compound, your institution's Environmental Health & Safety (EHS) protocols, and all applicable local, state, and federal regulations. The toxicological properties of many research chemicals, including this one, may not be fully characterized.[1] Therefore, all waste should be treated as hazardous.

Hazard Assessment and Characterization

1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride belongs to the family of pyrazolopyridines, which are heterocyclic compounds with a wide range of biological activities.[2][3] Its structure combines a pyridine ring, a pyrazole ring, and an amine group, and it is supplied as a hydrochloride salt. While specific hazard data for this exact molecule is limited, a conservative approach requires assessing the risks associated with its constituent chemical classes.

Pyridine and its derivatives are often classified as hazardous waste.[4][5] Similarly, compounds containing pyrazole and amine functional groups are frequently categorized as irritants and can be harmful if ingested or absorbed through the skin.[6][7][8]

Table 1: Anticipated Hazard Profile

Hazard ClassificationDescriptionRationale & Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.Based on data for related pyrazole and pyridine compounds.[6][8][9][10]
Skin Corrosion/Irritation Causes skin irritation.A common characteristic of amine hydrochlorides and related heterocyclic compounds.[6][7][8][10]
Serious Eye Damage/Irritation Causes serious eye irritation.Expected based on the irritant nature of similar chemical structures.[6][7][8][10]
Aquatic Toxicity May be harmful to aquatic life.Pyridine derivatives can have lasting harmful effects on aquatic environments.[8][11]

Pre-Disposal Safety Protocols: Your First Line of Defense

Proper disposal begins with safe handling. Adherence to the following engineering controls and personal protective equipment (PPE) protocols is mandatory when handling the compound or its waste.

Engineering Controls

All handling of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride and its waste must be conducted within a certified chemical fume hood.[4] This is the most critical step in minimizing inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.[6]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this chemical waste is summarized below.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles or a full-face shield.Protects against splashes and accidental eye contact, which can cause serious irritation.[6][7]
Hand Chemical-resistant nitrile or neoprene gloves.Prevents skin contact, which can lead to irritation and absorption.[4]
Body A fully buttoned laboratory coat.Protects against contamination of personal clothing.

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its contaminated materials be disposed of via standard trash or poured down the drain.[4] The primary and accepted method for final disposal is incineration by a licensed hazardous waste facility.[5][12] The following steps detail the process for accumulating and preparing the waste for professional disposal.

Step 1: Waste Collection

  • Collect all waste materials containing 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves.

    • Spill cleanup materials.

Step 2: Container Selection

  • Select a dedicated hazardous waste container that is in good condition and compatible with the waste.[13]

  • A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is recommended.

  • Ensure the container is clean and dry before use.

Step 3: Labeling

  • Proper labeling is a critical regulatory requirement. The container must be clearly and indelibly labeled from the moment the first piece of waste is added.[13]

  • The label must include:

    • The words "HAZARDOUS WASTE" .[4][5]

    • The full chemical name: "1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride" .

    • A list of all container contents by percentage.

    • Appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).[9]

Step 4: Segregation and Temporary Storage

  • Do not mix this waste stream with other chemical wastes unless their compatibility has been professionally verified.[5] Mixing with incompatible materials, such as strong oxidizing agents or bases, can lead to dangerous reactions.

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[4][5]

  • The storage location should be within a secondary containment unit to control any potential leaks.

Step 5: Arranging for Final Disposal

  • Once the container is full or you have no further need to accumulate this waste, contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

  • Complete all required waste pickup and documentation forms as per your institutional and local regulations.

Emergency Spill Management

In the event of a spill, immediate and correct action is necessary to mitigate hazards.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, keeping the chemical fume hood running if the spill is contained within it.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Table 2.

  • Contain: For a solid spill, carefully sweep or scoop the material to prevent dust formation. For any spill, use an inert absorbent material like vermiculite, sand, or earth to cover and contain it.[4][14]

  • Collect: Carefully collect the absorbed material and debris using non-sparking tools and place it into your labeled hazardous waste container.[15]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the safe management and disposal of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride waste.

G Disposal Workflow for 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride start Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol (Evacuate, PPE, Contain, Collect) is_spill->spill_procedure Yes routine_disposal Routine Waste Collection is_spill->routine_disposal No collect_waste Collect waste in a compatible, properly labeled container. spill_procedure->collect_waste routine_disposal->collect_waste storage Store sealed container in a cool, dry, well-ventilated secondary containment area. collect_waste->storage contact_ehs Contact EHS or professional waste disposal service for pickup. storage->contact_ehs end End: Waste is safely managed for disposal. contact_ehs->end

Caption: Disposal workflow for 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

References

  • PubChem. 1H-Pyrazolo[3,4-c]pyridine. [Link]

  • University of California, Berkeley. Chemical Waste Name or Mixtures. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]

  • Kyoto University. Handbook of Chemical Substance Management and Waste Disposal. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Loba Chemie. Pyridine for Synthesis - Safety Data Sheet. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • ScienceDirect. (2021). Pyrazolo[3,4-b]pyridin-3(2H). [Link]

  • Centers for Disease Control and Prevention (CDC). Pyridine - IDLH. [Link]

Sources

Handling

Personal protective equipment for handling 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride

The handling of novel pharmaceutical intermediates requires a rigorous, causality-driven approach to laboratory safety. 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride is a potent heterocyclic building block frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of novel pharmaceutical intermediates requires a rigorous, causality-driven approach to laboratory safety. 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride is a potent heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, specifically targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway.

Because experimental active pharmaceutical ingredients (APIs) often lack comprehensive long-term toxicity data, they must be treated as hazardous drugs. The pyrazolo-pyridine core is highly lipophilic, while the hydrochloride salt form renders it water-soluble and prone to forming fine, easily aerosolized powders. This dual physical nature means the compound can be easily inhaled as a dust and rapidly absorbed through mucosal membranes or unprotected skin.

This guide provides a self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride.

Part 1: Biological Context & Hazard Rationale

To understand the necessity of stringent PPE, one must understand the compound's biological target. Derivatives of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine act as ATP-competitive inhibitors of IGF-1R. The IGF-1R signaling pathway is a critical regulator of cell proliferation and survival[1]. Accidental systemic exposure to IGF-1R inhibitors can disrupt normal cellular metabolism, potentially leading to off-target kinase inhibition and unintended apoptotic events in healthy tissue.

IGF1R_Pathway IGF1 IGF-1 Ligand IGF1R IGF-1R (Receptor) IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates Inhibitor 1H-Pyrazolo[3,4-c]pyridin-7-ylamine (Kinase Inhibitor) Inhibitor->IGF1R Blocks Kinase Domain PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Blocks Proliferation Cell Proliferation mTOR->Proliferation Promotes

Mechanism of IGF-1R pathway inhibition by pyrazolopyridine derivatives.

Part 2: Quantitative PPE Specifications

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be based on a rigorous hazard assessment[2]. For handling finely milled hydrochloride salts, the primary risks are inhalation of fugitive dust and dermal absorption .

The following table summarizes the quantitative specifications for required PPE. The causality behind each choice ensures that the protective barrier directly neutralizes the specific physical threat of the chemical.

PPE ComponentMaterial SpecificationMinimum ThicknessBreakthrough TimeCausality & Scientific Rationale
Inner Gloves Nitrile (Powder-free)4 mil> 240 minsActs as a secondary barrier. Nitrile is highly resistant to heterocyclic amines compared to latex.
Outer Gloves Nitrile or Neoprene8 mil> 480 minsPrimary barrier. Extended cuff prevents wrist exposure during reaching motions inside the hood.
Respirator N95 or P100 ParticulateN/AN/AHydrochloride salts aerosolize easily. P100 filters block 99.97% of airborne particles <0.3 microns.
Eye Protection ANSI Z87.1 Splash GogglesN/AN/AIndirect venting prevents airborne powder from settling into mucosal membranes of the eyes.
Body Protection Flame-Resistant Lab CoatN/AN/APrevents powder accumulation on personal clothing. Must be buttoned completely to the neck.

Part 3: Operational Protocol & Self-Validating Workflows

To prevent occupational exposure to hazardous drugs, engineering controls must be paired with strict work practices[3]. The following step-by-step methodology utilizes a self-validating system : each step contains a physical or visual check that confirms the success of the previous step before proceeding.

Step-by-Step Handling and Weighing Methodology
  • Engineering Control Validation:

    • Action: Turn on the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood 15 minutes prior to use.

    • Self-Validation: Check the magnehelic gauge. If the pressure differential is not within the manufacturer's safe zone (typically >0.1 inches of water), do not proceed. This ensures laminar flow is established to capture aerosolized particles.

  • PPE Donning (Double-Gloving Technique):

    • Action: Don the lab coat, N95/P100 respirator, and safety goggles. Don the 4-mil inner nitrile gloves, ensuring they cover the lab coat cuffs. Don the 8-mil outer gloves over the inner gloves.

    • Causality: If the outer glove is contaminated or tears during weighing, it can be safely doffed inside the hood without exposing bare skin, maintaining continuous protection.

  • Static Elimination & Weighing:

    • Action: Wipe the exterior of the chemical vial and the weighing spatula with an anti-static wipe. Weigh the 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride onto a pre-creased anti-static weigh boat.

    • Self-Validation: Observe the powder as you transfer it. If the powder "jumps" or clings aggressively to the spatula, static is still present, increasing aerosolization risk. Re-wipe the tools and ground the balance before continuing.

  • Closed-System Transfer:

    • Action: Transfer the weighed powder directly into the destination flask or vial inside the hood. Seal the destination vessel tightly before removing it from the BSC.

    • Causality: Sealing the vessel inside the negative-pressure environment guarantees that no fugitive dust escapes into the general laboratory atmosphere.

Handling_Workflow Start Pre-Operation: Validate BSC Airflow Weighing Anti-Static Weighing Inside BSC Start->Weighing Transfer Closed-System Transfer & Vessel Sealing Weighing->Transfer Validation Visual Inspection for Powder Residue Transfer->Validation Spill Spill Detected? Validation->Spill Decon Decontamination (1% SDS Wash) Spill->Decon No SpillResponse Initiate Spill Protocol (Absorbent & Double Bag) Spill->SpillResponse Yes SpillResponse->Decon

Self-validating operational workflow for handling hazardous powder intermediates.

Part 4: Spill Response and Disposal Plan

Because 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride is an active kinase inhibitor, any spill must be treated as a hazardous drug contamination event.

Step-by-Step Spill Protocol
  • Containment: Immediately cover the spilled powder with damp absorbent pads. Causality: Wetting the powder prevents it from becoming airborne during the sweeping process. Do not use a dry brush.

  • Chemical Deactivation: Heterocyclic amines can leave persistent residues. Spray the area with a 1% Sodium Dodecyl Sulfate (SDS) solution or a mild acidic wash (0.1M HCl) to fully solubilize the basic amine salt, followed by a 70% ethanol wipe.

  • Disposal: Place all contaminated pads, weigh boats, and the outer layer of gloves into a dedicated, puncture-proof hazardous waste bag.

  • Validation Check: Inspect the spill area with a UV light (if the specific derivative is fluorescent) or perform a secondary wipe-down to ensure zero residue remains.

All chemical waste containing this compound must be clearly labeled as "Toxic Pharmaceutical Intermediate Waste" and disposed of via high-temperature incineration by a certified environmental services provider. Never dispose of kinase inhibitors in standard aqueous waste streams, as they pose severe risks to aquatic ecosystems.

References

  • Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC Source: National Institutes of Health (NIH) URL:[Link][1]

  • Laboratory Safety Guidance - OSHA Source: Occupational Safety and Health Administration (OSHA) URL:[Link][2]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA Source: Occupational Safety and Health Administration (OSHA) URL:[Link][3]

Sources

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